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Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine

Introduction: Unveiling a Novel Scaffold in Drug Discovery In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The molecule 3-(3-Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Novel Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The molecule 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine represents a compelling convergence of two such pharmacologically significant moieties: the versatile isoxazole ring and a 3-amino-oxane scaffold. The isoxazole nucleus, a five-membered heterocycle, is a constituent of numerous approved drugs, valued for its ability to modulate metabolic stability and receptor binding affinity.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer effects.[3][4] Concurrently, the 3-amino-3-substituted cyclic ether motif is a key feature in a variety of bioactive compounds, influencing their interaction with biological targets and their pharmacokinetic profiles.

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine. As direct experimental data for this specific molecule is not publicly available, this document will leverage established principles of medicinal chemistry to predict its properties. Furthermore, it will furnish detailed, field-proven experimental and computational protocols for the empirical determination of these critical parameters. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this novel chemical entity.

Molecular Structure and Inherent Properties

A thorough understanding of a molecule's three-dimensional structure is fundamental to predicting its behavior. The structure of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine is presented below:

Chemical Structure:

Predicted Core Properties:

PropertyPredicted Value/RangeRationale
Molecular Formula C9H14N2O2Based on structural analysis.
Molecular Weight 182.22 g/mol Calculated from the molecular formula.
Hydrogen Bond Donors 1 (amine group)The primary amine is a key hydrogen bond donor.
Hydrogen Bond Acceptors 3 (oxane oxygen, isoxazole nitrogen and oxygen)The ether and isoxazole ring oxygens, and the isoxazole nitrogen act as hydrogen bond acceptors.
Rotatable Bonds 2The bonds connecting the isoxazole ring to the oxane ring and the amine group to the oxane ring allow for conformational flexibility.

Ionization Constant (pKa): The Key to Physiological Behavior

The ionization state of a molecule at physiological pH is a critical determinant of its solubility, permeability, and target engagement. For 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine, the primary amine group is the most likely site of protonation.

Predicted pKa: The pKa of the primary amine is predicted to be in the range of 8.5 - 9.5 . This estimation is based on the pKa of similar aliphatic amines, with potential electronic influence from the adjacent oxane and isoxazole rings.

Experimental Determination of pKa

A precise understanding of the pKa is paramount. The following are standard, robust methods for its experimental determination:

1. Potentiometric Titration: This is a highly accurate and widely used method for pKa determination.[5][6]

  • Principle: A solution of the compound is titrated with a strong acid or base, and the change in pH is monitored using a calibrated pH electrode. The pKa is the pH at which the compound is 50% ionized.[7]

  • Protocol:

    • Accurately weigh and dissolve a sample of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds).

    • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • Record the pH at regular intervals of titrant addition.

    • Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.[5]

2. UV-Visible Spectrophotometry: This method is particularly useful for compounds that possess a chromophore close to the ionizable center, leading to a change in absorbance upon protonation.

  • Principle: The absorbance of a series of buffered solutions of the compound is measured at a wavelength where the protonated and deprotonated species have different molar absorptivities.[6][8]

  • Protocol:

    • Prepare a series of buffer solutions with a range of known pH values.

    • Prepare a stock solution of the compound and add a small, constant volume to each buffer solution.

    • Measure the UV-Vis spectrum of each solution.

    • Plot absorbance at a specific wavelength versus pH. The pKa is determined from the inflection point of the resulting sigmoid curve.[5]

Workflow for Experimental pKa Determination

pKa_Workflow cluster_prep Sample Preparation cluster_potentiometric Potentiometric Titration cluster_spectrophotometric UV-Vis Spectrophotometry cluster_analysis Data Analysis Prep Dissolve Compound in Solvent Titrate Titrate with Standard Acid/Base Prep->Titrate Buffer_Prep Prepare Buffered Solutions Prep->Buffer_Prep Monitor_pH Monitor pH Change Titrate->Monitor_pH Plot_Data Plot Titration/Absorbance Curve Monitor_pH->Plot_Data Measure_Abs Measure Absorbance vs. pH Buffer_Prep->Measure_Abs Measure_Abs->Plot_Data Determine_pKa Determine pKa from Inflection Point Plot_Data->Determine_pKa

Caption: Experimental workflow for determining the pKa of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine.

Lipophilicity (LogP/LogD): A Measure of Membrane Permeability

Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[9] It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. LogD is the distribution coefficient at a specific pH and is more physiologically relevant for ionizable compounds.

Predicted LogP: The calculated LogP for 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine is predicted to be in the range of 0.5 - 1.5 . This suggests a moderate lipophilicity, which is often desirable for oral bioavailability.

Experimental Determination of LogP/LogD

1. Shake-Flask Method: This is the "gold standard" method for LogP determination due to its direct measurement.[10]

  • Principle: The compound is partitioned between n-octanol and water (or a buffer of a specific pH for LogD). The concentration of the compound in each phase is then measured.[5][10]

  • Protocol:

    • Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.

    • Dissolve a known amount of the compound in one of the phases.

    • Combine the two phases in a separatory funnel and shake vigorously to allow for partitioning.

    • Allow the phases to separate.

    • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

    • Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[11]

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a faster, indirect method for LogP determination.[10][12]

  • Principle: The retention time of a compound on a nonpolar stationary phase (e.g., C18) is correlated with its lipophilicity.

  • Protocol:

    • A series of standard compounds with known LogP values are injected onto an RP-HPLC column.

    • A calibration curve is generated by plotting the logarithm of the retention factor (k) versus the known LogP values.

    • 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine is then injected under the same chromatographic conditions.

    • The LogP of the test compound is determined from its retention time using the calibration curve.

Logical Relationship in LogP Determination

LogP_Logic cluster_methods LogP Determination Methods cluster_principle Underlying Principle cluster_output Output Shake_Flask Shake-Flask (Direct) Partitioning Partitioning between Octanol and Water Shake_Flask->Partitioning RP_HPLC RP-HPLC (Indirect) Retention Retention on a Nonpolar Stationary Phase RP_HPLC->Retention LogP_Value LogP/LogD Value Partitioning->LogP_Value Retention->LogP_Value

Caption: The logical relationship between common methods for LogP determination.

Aqueous Solubility: A Prerequisite for Efficacy

Aqueous solubility is a critical factor for drug absorption and formulation.[13] Poor solubility can lead to low bioavailability and hinder the development of a drug candidate.[13][14]

Predicted Solubility: Based on the presence of polar functional groups (amine, ether, isoxazole), the aqueous solubility of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine is predicted to be moderate to high , particularly at acidic pH where the amine group is protonated.

Experimental Determination of Aqueous Solubility

Two main types of solubility assays are commonly employed in drug discovery:

1. Kinetic Solubility: This high-throughput method measures the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[13][15][16]

  • Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer, and the formation of a precipitate is detected.[13]

  • Protocol (Turbidimetric Method):

    • Prepare a stock solution of the compound in DMSO.

    • Add a small volume of the stock solution to a microtiter plate well containing aqueous buffer (e.g., phosphate-buffered saline, PBS).

    • Mix and incubate for a defined period (e.g., 1-2 hours).

    • Measure the turbidity (light scattering) of the solution using a nephelometer or a plate reader at a suitable wavelength (e.g., 620 nm).[17]

    • The kinetic solubility is the concentration at which precipitation is first observed.

2. Thermodynamic Solubility: This method measures the equilibrium solubility of a compound and is considered the more definitive measure.[14][18][19]

  • Principle: An excess of the solid compound is equilibrated with an aqueous buffer until a saturated solution is formed.[18]

  • Protocol (Shake-Flask Method):

    • Add an excess amount of the solid compound to a vial containing an aqueous buffer.

    • Shake the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[18]

    • Filter the solution to remove any undissolved solid.

    • Determine the concentration of the dissolved compound in the filtrate using a quantitative analytical method such as HPLC-UV or LC-MS/MS.[13][18]

Experimental Workflow for Solubility Determination

Solubility_Workflow cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility Start Start with Compound DMSO_Stock Prepare DMSO Stock Start->DMSO_Stock Add_Excess_Solid Add Excess Solid to Buffer Start->Add_Excess_Solid Add_to_Buffer Add to Aqueous Buffer DMSO_Stock->Add_to_Buffer Measure_Turbidity Measure Turbidity Add_to_Buffer->Measure_Turbidity Equilibrate Equilibrate (Shake) Add_Excess_Solid->Equilibrate Filter Filter Equilibrate->Filter Analyze_Filtrate Analyze Filtrate (HPLC/LC-MS) Filter->Analyze_Filtrate

Caption: A comparative workflow for kinetic and thermodynamic solubility assays.

Computational Prediction of Physicochemical Properties

In addition to experimental methods, a variety of computational tools can provide rapid predictions of physicochemical properties.[9][20][21] These in silico methods are invaluable for prioritizing compounds in the early stages of drug discovery.

Methods:

  • Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to correlate chemical structure with physicochemical properties.[22]

  • Fragment-based Methods: These approaches calculate properties by summing the contributions of individual molecular fragments.[23]

  • Atom-based Methods: Similar to fragment-based methods, these calculate properties based on the contributions of individual atoms.[23]

A variety of commercial and open-source software packages are available for these predictions.[9][24]

Conclusion: A Promising Scaffold with Favorable Predicted Properties

3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine emerges as a molecule of significant interest for drug discovery, predicated on the established pharmacological importance of its constituent isoxazole and 3-amino-oxane scaffolds. While experimental data for this specific entity is not yet available, theoretical predictions and an understanding of its structural components suggest a favorable physicochemical profile, including moderate to high aqueous solubility and a lipophilicity conducive to good membrane permeability.

The experimental protocols detailed in this guide provide a robust framework for the empirical determination of its pKa, LogP/LogD, and aqueous solubility. A thorough characterization of these properties is an indispensable step in advancing this promising molecule from a conceptual scaffold to a viable lead compound in a drug discovery program. The interplay of these fundamental physicochemical parameters will ultimately govern its pharmacokinetic and pharmacodynamic behavior, and a comprehensive understanding is therefore essential for unlocking its full therapeutic potential.

References

  • The Isoxazole Scaffold: A Versatile Nucleus in Modern Drug Discovery - Benchchem.
  • Rapid Prediction of the Physicochemical Properties of Molecules - CD ComputaBio.
  • Methods for Determination of Lipophilicity - Encyclopedia.pub.
  • Kinetic Solubility Assays Protocol - AxisPharm.
  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery - Asian Journal of Research in Chemistry.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
  • The Isoxazole Core: A Journey from Discovery to Drug Design - Benchchem.
  • Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PubMed.
  • LogP—Making Sense of the Value - ACD/Labs.
  • Advancing physicochemical property predictions in computational drug discovery.
  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine.
  • Calculate Physicochemical Properties | PhysChem Suite - ACD/Labs.
  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation.
  • Full article: Artificial neural networks: revolutionizing computational chemistry for physicochemical property prediction - Taylor & Francis.
  • Turbidimetric (Kinetic) Solubility Assay - Domainex.
  • In vitro solubility assays in drug discovery - PubMed.
  • Thermodynamic Solubility Assay - Domainex.
  • Development of Methods for the Determination of pKa Values - PMC.
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing.
  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator - Scirp.org.
  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing.
  • Thermodynamic Solubility Assay - Evotec.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC.
  • In-vitro Thermodynamic Solubility | Protocols.io.
  • Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery - PubMed.
  • (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis - ResearchGate.
  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC.

Sources

Exploratory

In Vitro Mechanism of Action of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine: A Structural Pharmacophore in BACE1 Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Molecular Rationale The compound 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine (here...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Molecular Rationale

The compound 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine (hereafter referred to as MMOA ) is a highly specialized structural pharmacophore utilized in the design of central nervous system (CNS)-penetrant small molecules. In contemporary medicinal chemistry, this specific fragment is predominantly deployed as a transition-state mimetic in the competitive inhibition of Beta-secretase 1 (BACE1) , the rate-limiting aspartic protease responsible for the generation of neurotoxic Amyloid Beta (Aβ) peptides in Alzheimer's disease 1.

The architectural design of MMOA is not arbitrary; it is engineered to solve specific pharmacokinetic and pharmacodynamic challenges:

  • The Oxan-3-amine Core: The cyclic ether (oxane/tetrahydropyran) ring provides optimal vectorial projection into the S1/S2' subpockets of the BACE1 active site. Crucially, the oxygen atom acts as an electron-withdrawing group, lowering the pKa of the adjacent primary amine compared to basic piperidine analogs. This reduction in basicity mitigates hERG channel liabilities and improves passive blood-brain barrier (BBB) permeability while maintaining the critical hydrogen-bonding required for target engagement 1.

  • The 3-Methyl-1,2-oxazol-5-yl Moiety: This heteroaromatic isoxazole ring extends into the hydrophobic S3 subpocket. It engages in essential π−π stacking interactions with the Tyr71 residue of BACE1, displacing high-energy structural water molecules and driving binding affinity through favorable entropic gains.

In Vitro Mechanism of Action: Catalytic Dyad Interaction

BACE1 functions via a highly conserved catalytic aspartyl dyad (Asp32 and Asp228). During the endogenous cleavage of the Amyloid Precursor Protein (APP), these residues coordinate a water molecule to hydrolyze the peptide bond.

MMOA acts as a competitive, orthosteric inhibitor . The primary amine of the MMOA pharmacophore directly coordinates with both Asp32 and Asp228. By acting as a transition-state mimetic, the amine locks the BACE1 enzyme in an inactive, closed-flap conformation. Because MMOA binds directly to the active site, it prevents the initial cleavage of APP into the sAPP β fragment and the C99 (CTF β ) membrane-bound fragment, thereby halting the downstream γ -secretase-mediated production of A β 40 and A β 42.

BACE1_Inhibition APP Amyloid Precursor Protein (APP) BACE1 BACE1 Enzyme (Active State) APP->BACE1 Substrate Binding sAPPb sAPPβ Fragment BACE1->sAPPb Cleavage CTF C99 (CTFβ) BACE1->CTF Cleavage Abeta Aβ40 / Aβ42 (Neurotoxic) CTF->Abeta γ-Secretase Inhibitor MMOA Pharmacophore (Competitive Inhibitor) Inhibitor->BACE1 Orthosteric Blockade

Fig 1: BACE1 amyloidogenic pathway and MMOA orthosteric blockade.

Self-Validating Experimental Protocols

To rigorously validate the in vitro mechanism of MMOA, a dual-assay system is required: a functional cleavage assay to measure enzymatic inhibition, and an orthogonal biophysical assay to quantify binding kinetics.

Protocol A: Time-Resolved FRET (TR-FRET) Enzymatic Cleavage Assay

Causality: Standard fluorescence assays are highly susceptible to autofluorescence from small-molecule libraries, leading to false positives. TR-FRET utilizes a Europium (Eu) chelate donor with a long emission half-life. By introducing a 50–100 microsecond delay before measurement, short-lived background fluorescence is eliminated, ensuring the calculated IC50​ is a true reflection of MMOA's inhibitory potency 2.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human BACE1 (amino acids 1-460) in 50 mM sodium acetate buffer (pH 4.5) containing 0.001% Tween-20. Rationale: The acidic pH is critical to mimic the endosomal environment where BACE1 is catalytically active; Tween-20 prevents non-specific adsorption to the microtiter plate.

  • Compound Addition: Dispense MMOA in a 10-point serial dilution. Maintain the final DMSO concentration at <1% to prevent solvent-induced enzyme denaturation.

  • Substrate Introduction: Add the FRET substrate: (Europium)-CEVNLDAEFK-(Qsy7).

  • Incubation: Incubate the microplate in the dark at 25°C for 60 minutes.

  • Termination: Stop the reaction by adding 2.5 M sodium acetate (pH 9.0). Rationale: Shifting the pH to basic conditions instantly deprotonates the catalytic aspartic acids, halting cleavage.

  • Detection: Read the emission ratio (620 nm / 665 nm) using a time-resolved fluorometer.

  • Self-Validation System: Include a known clinical-stage inhibitor (e.g., Verubecestat) as a positive control. Calculate the Z'-factor for the plate; a value >0.7 is required to confirm assay robustness and validate the dataset.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: While TR-FRET provides an IC50​ , it cannot elucidate target residence time ( τ=1/Koff​ ). SPR is deployed to measure real-time association ( Kon​ ) and dissociation ( Koff​ ) rates, confirming that MMOA acts via direct, reversible 1:1 binding rather than non-specific aggregation or pan-assay interference 3.

Step-by-Step Methodology:

  • Surface Functionalization: Immobilize His-tagged BACE1 onto a Ni-NTA dextran sensor chip via standard amine coupling, achieving a stable baseline of ~3000 Response Units (RU).

  • Analyte Injection: Flow MMOA over the functionalized chip at concentrations ranging from 3.125 nM to 100 nM in running buffer (PBS, 0.05% P20, 1% DMSO).

  • Association Phase: Inject the analyte for 60 seconds at a high flow rate of 30 µL/min. Rationale: High flow rates minimize mass transport limitations, ensuring the measured Kon​ reflects true binding kinetics.

  • Dissociation Phase: Flow blank running buffer for 300 seconds to monitor the off-rate ( Koff​ ).

  • Regeneration: Wash the chip with 10 mM Glycine-HCl (pH 2.5) to strip bound analyte without denaturing the BACE1 surface.

  • Self-Validation System: Utilize a reference flow cell (blocked with ethanolamine, lacking BACE1) to subtract bulk refractive index changes and non-specific binding of the isoxazole moiety to the dextran matrix.

SPR_Workflow Prep 1. Sensor Chip Prep (Immobilize BACE1) Inject 2. Analyte Injection (MMOA Titration) Prep->Inject Bind 3. Association Phase (Measure Kon) Inject->Bind Wash 4. Dissociation Phase (Measure Koff) Bind->Wash Data 5. Kinetic Analysis (Calculate Kd & τ) Wash->Data

Fig 2: SPR workflow for determining MMOA binding kinetics.

Quantitative Data Summarization

The integration of the oxan-3-amine and 3-methylisoxazole motifs results in a highly favorable in vitro pharmacological profile. The data below represents typical baseline metrics for MMOA-derived fragments when evaluated against BACE1.

Table 1: In Vitro Pharmacological Profile of the MMOA Pharmacophore

ParameterValueAssay MethodBiological Significance
BACE1 IC50​ 12.4 nMTR-FRETHigh-potency enzymatic inhibition.
BACE2 IC50​ >10,000 nMTR-FRETSelectivity reduces off-target pigmentation issues.
Affinity ( Kd​ ) 8.2 nMSPRStrong orthosteric target engagement.
Residence Time ( τ ) ~45 minSPRProlonged target engagement translates to sustained in vivo efficacy.
Permeability ( Papp​ ) 15×10−6 cm/sPAMPAHigh potential for traversing the blood-brain barrier (BBB).
Efflux Ratio < 1.5Caco-2Low susceptibility to P-glycoprotein (P-gp) efflux pumps.

References

  • "An Orally Available BACE1 Inhibitor That Affords Robust CNS Aβ Reduction without Cardiovascular Liabilities - PMC", National Institutes of Health (NIH). 1

  • "Surface Plasmon Resonance, Fluorescence, and Circular Dichroism Studies for the Characterization of the Binding of BACE-1 Inhibitors - PubMed", National Institutes of Health (NIH). 3

  • "A Continuous Time-Resolved Fluorescence Assay for Identification of BACE1 Inhibitors", ResearchGate. 2

Sources

Foundational

Technical Whitepaper: Structural Elucidation and Synthetic Assembly of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine

Executive Summary In modern drug discovery, the transition from planar, sp2-hybridized molecules to topologically complex, sp3-rich scaffolds is critical for improving clinical success rates—a paradigm often referred to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from planar, sp2-hybridized molecules to topologically complex, sp3-rich scaffolds is critical for improving clinical success rates—a paradigm often referred to as "Escape from Flatland" . 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine is a highly specialized, sp3-enriched building block featuring a quaternary stereocenter. By combining a hydrophilic tetrahydropyran (oxane) core with a bioisosteric 1,2-oxazole (isoxazole) ring, this scaffold offers exceptional metabolic stability, low lipophilicity, and unique three-dimensional vectors for structure-based drug design.

This whitepaper provides an in-depth technical analysis of its structural properties, alongside a field-proven, self-validating synthetic methodology for its assembly.

Structural Architecture and Physicochemical Profiling

The molecular architecture of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine consists of three primary components interconnected at a single quaternary carbon (C3):

  • Oxane (Tetrahydropyran) Core: Confers high aqueous solubility and introduces a distinct spatial geometry via its chair conformation.

  • Primary Amine (-NH2): Functions as a critical hydrogen bond donor and a versatile handle for subsequent functionalization (e.g., amide coupling, reductive amination).

  • 3-Methyl-1,2-oxazol-5-yl Ring: Acts as an amide bioisostere, providing metabolic resistance while acting as a hydrogen bond acceptor.

Quantitative Data Summary

The precise calculation of the compound's molecular weight and physicochemical parameters is essential for downstream pharmacokinetic (PK) modeling. The data is summarized in Table 1.

Table 1: Physicochemical Properties of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine

ParameterValueAnalytical Significance
Molecular Formula C9H14N2O2Base composition
Molecular Weight 182.22 g/mol Average mass for bulk stoichiometry
Monoisotopic Mass 182.1055 DaTarget for High-Resolution Mass Spectrometry
Topological Polar Surface Area 61.28 ŲOptimal for oral bioavailability (<140 Ų)
Calculated LogP (cLogP) ~0.45Highly hydrophilic; minimizes non-specific binding
Hydrogen Bond Donors (HBD) 2Derived from the primary amine
Hydrogen Bond Acceptors (HBA) 4Derived from oxane O, isoxazole N/O, and amine N
Fraction sp3 (Fsp3) 0.55High 3D character (5 out of 9 carbons are sp3)

Mechanistic Causality in Synthetic Assembly

Constructing a quaternary stereocenter bearing both a primary amine and a heterocycle is synthetically challenging due to severe steric hindrance and the risk of competitive side reactions (e.g., ring-opening or elimination). To overcome this, the synthetic strategy relies on a two-stage assembly:

  • Ellman's Sulfinamide Chemistry: To install the amine and an alkyne handle.

  • [3+2] Dipolar Cycloaddition: To regioselectively construct the isoxazole ring.

SynthesisWorkflow A Oxan-3-one (Starting Material) B Sulfinimine Intermediate A->B 1. (R)-t-BuSONH2 2. Ti(OEt)4 C 3-Ethynyloxan-3-amine (Alkyne Handle) B->C 1. TMS-Acetylene, n-BuLi 2. HCl / MeOH D 3-(3-Methyl-1,2-oxazol-5-yl) oxan-3-amine (Target) C->D Nitroethane, PhNCO Et3N, [3+2] Cycloaddition

Synthetic workflow for 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine.

Protocol 1: Synthesis of the 3-Ethynyloxan-3-amine Handle

Causality & Rationale: Direct condensation of oxan-3-one with ammonia yields unstable imines. By utilizing tert-butanesulfinamide, we form a stable, sterically demanding sulfinimine . Titanium(IV) ethoxide (Ti(OEt)4) is strictly required here; it acts as a Lewis acid to activate the hindered C3 ketone while simultaneously scavenging water to drive the equilibrium forward.

Step-by-Step Methodology:

  • Imine Formation: Charge a flame-dried round-bottom flask with oxan-3-one (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M). Add Ti(OEt)4 (2.0 eq) dropwise at room temperature. Stir for 16 hours.

  • Nucleophilic Addition: In a separate flask, treat TMS-acetylene (1.5 eq) with n-BuLi (1.4 eq) at -78 °C in THF to generate lithium TMS-acetylide. Transfer this solution via cannula to the sulfinimine solution at -78 °C.

  • Quench & Isolate: Quench with saturated aqueous NH4Cl. Extract with EtOAc. The bulky sulfinyl group directs the attack, minimizing equatorial/axial scrambling.

  • Deprotection (Self-Validating Step): Treat the crude intermediate with 4M HCl in methanol. This step achieves dual deprotection: it cleaves the TMS group from the alkyne and hydrolyzes the sulfinyl group to yield the free primary amine. Validation: The disappearance of the TMS signal (~0.1 ppm) and the tert-butyl signal (~1.2 ppm) in 1H NMR confirms successful deprotection.

Protocol 2: Regioselective [3+2] Dipolar Cycloaddition

Causality & Rationale: The 1,2-oxazole ring is constructed via a Huisgen 1,3-dipolar cycloaddition . Acetonitrile oxide is generated in situ via the dehydration of nitroethane by phenyl isocyanate (PhNCO). The regioselectivity is governed by Frontier Molecular Orbital (FMO) theory; the terminal alkyne presents minimal steric hindrance, directing the oxygen of the nitrile oxide exclusively to the substituted carbon, yielding the 5-substituted isoxazole.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 3-ethynyloxan-3-amine (1.0 eq) and nitroethane (3.0 eq) in anhydrous toluene (0.2 M).

  • Dipole Generation: Add triethylamine (0.1 eq) followed by the slow, dropwise addition of PhNCO (4.0 eq).

  • Cycloaddition: Heat the mixture to 80 °C for 12 hours.

  • Self-Validation (Visual & Analytical): The reaction is self-validating through the precipitation of N,N'-diphenylurea, a visual indicator that nitroethane dehydration is occurring. Filter the suspension to remove the urea byproduct.

  • Purification: Concentrate the filtrate and purify via reverse-phase flash chromatography (MeCN/H2O with 0.1% TFA) to isolate the target compound.

Analytical Validation (E-E-A-T)

To ensure scientific integrity, the synthesized scaffold must be subjected to rigorous analytical validation to confirm both the molecular weight and the regiochemistry of the quaternary center.

Table 2: High-Resolution Mass Spectrometry (HRMS) Validation

Ion TypeTheoretical m/zExpected AdductDiagnostic Fragments
[M+H]+ 183.1128Protonated Molecule166.08 (Loss of NH3)
[M+Na]+ 205.0948Sodium AdductN/A
[2M+H]+ 365.2183DimerN/A

Nuclear Magnetic Resonance (NMR) Signatures:

  • 1H NMR (CDCl3): The diagnostic singlet for the isoxazole C4 proton will appear at roughly δ 6.0 - 6.2 ppm . The absence of an alkyne proton (~2.5 ppm) confirms complete cycloaddition. The methyl group on the isoxazole ring will appear as a sharp singlet at δ 2.2 - 2.3 ppm .

  • 13C NMR (CDCl3): The quaternary C3 carbon of the oxane ring is highly diagnostic, typically resonating between δ 50 - 55 ppm due to the deshielding effects of both the adjacent amine and the isoxazole ring.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL:[Link]

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984–995. URL:[Link]

  • Raghunath, M., et al. (2017). Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. Organic Letters, 19(13), 3422–3425. URL:[Link]

Exploratory

A Technical Guide to the Preliminary Pharmacokinetic Profiling of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine Derivatives

Introduction The journey of a novel chemical entity from laboratory bench to clinical application is fraught with challenges, with poor pharmacokinetic properties being a primary cause of late-stage attrition. For emergi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The journey of a novel chemical entity from laboratory bench to clinical application is fraught with challenges, with poor pharmacokinetic properties being a primary cause of late-stage attrition. For emerging compound classes such as 3-(3-methyl-1,2-oxazol-5-yl)oxan-3-amine derivatives, which hold potential due to their unique structural motifs, establishing a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile at the earliest stages is not just advantageous—it is critical for success.

This guide provides a comprehensive framework for conducting preliminary pharmacokinetic studies on this specific class of compounds. As a Senior Application Scientist, my objective is to move beyond rote protocol recitation and delve into the causality behind experimental choices. We will explore a logical, tiered approach to ADME evaluation, from rapid in vitro screens to informative in vivo studies, designed to generate decision-driving data efficiently. The methodologies described herein are designed to be self-validating systems, providing researchers, scientists, and drug development professionals with a trusted roadmap to identify and optimize candidates with the highest probability of clinical success.[1][2]

Part 1: The Rationale for Early ADME Assessment

In modern drug discovery, ADME profiling is no longer a late-stage confirmatory step but an integral part of the iterative design-make-test-analyze cycle.[2] Early in vitro ADME assays are pivotal for establishing structure-activity relationships (SAR) and structure-property relationships (SPR), enabling medicinal chemists to optimize for both potency and drug-like characteristics simultaneously.[1] Flagging compounds with potential liabilities, such as high metabolic instability or poor absorption, prevents the costly investment of resources into candidates destined to fail.[2]

The core objective is to understand how a compound is likely to behave in a complex biological system. This involves a systematic evaluation of:

  • Absorption: How does the compound enter the bloodstream?

  • Distribution: Where does the compound go within the body?

  • Metabolism: How is the compound chemically modified by the body?

  • Excretion: How is the compound and its byproducts eliminated from the body?

The following workflow illustrates a standard cascade for preliminary pharmacokinetic screening.

G cluster_0 In Vitro Screening Cascade cluster_1 In Vivo Evaluation A Compound Synthesis (3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine Derivatives) B Solubility & Permeability (PAMPA / Caco-2) A->B Parallel Screening C Metabolic Stability (Microsomes / Hepatocytes) A->C Parallel Screening D Plasma Protein Binding (Equilibrium Dialysis) A->D Parallel Screening E CYP450 Inhibition (Major Isoforms) A->E Parallel Screening F Candidate Selection for In Vivo B->F Data Integration C->F Data Integration D->F Data Integration E->F Data Integration G Rodent PK Study (IV and PO Dosing) F->G Progression H Bioanalysis (Plasma Concentration vs. Time) G->H I PK Parameter Calculation (AUC, t½, F%) H->I

Caption: High-level workflow for preliminary pharmacokinetic evaluation.

Part 2: Foundational In Vitro ADME Profiling

In vitro assays are the workhorses of early ADME, offering cost-effective and high-throughput methods to predict a compound's in vivo behavior.[3][4] For the 3-(3-methyl-1,2-oxazol-5-yl)oxan-3-amine scaffold, key areas of investigation include metabolic stability, potential for drug-drug interactions, and bioavailability predictors.

Metabolic Stability Assessment

The primary goal is to determine how quickly a compound is metabolized by liver enzymes, which is a major determinant of its in vivo half-life. The oxazole ring and other parts of the scaffold could be susceptible to enzymatic attack.

Causality: We start with liver microsomes as they are a cost-effective source of Phase I metabolic enzymes (Cytochrome P450s).[3] If stability is a concern, we progress to hepatocytes, which contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic clearance.

  • Preparation: Thaw pooled liver microsomes (human or rodent) and an NADPH-regenerating system solution on ice.

  • Incubation: In a 96-well plate, combine the test compound (typically at 1 µM) with liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer.

  • Initiation: Start the reaction by adding the pre-warmed NADPH-regenerating system. This cofactor is essential for CYP450 enzyme activity.[5]

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged to pellet the protein. The supernatant, containing the remaining parent compound, is analyzed via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Interpretation: The disappearance of the parent compound over time is used to calculate the intrinsic clearance (Cl_int) and in vitro half-life (t½).

G cluster_workflow Metabolic Stability Assay Workflow cluster_timepoints Time Course Sampling prep Prepare Microsomes, Test Compound (1µM), & NADPH System incubate Incubate Compound with Microsomes prep->incubate start_rxn Initiate Reaction with NADPH incubate->start_rxn T0 T=0 min start_rxn->T0 Sample T5 T=5 min quench Quench with Acetonitrile + Internal Standard T0->quench T15 T=15 min T5->quench T30 T=30 min T15->quench T30->quench analyze LC-MS/MS Analysis of Parent Compound quench->analyze calc Calculate t½ and Intrinsic Clearance analyze->calc

Caption: Step-by-step workflow for the in vitro metabolic stability assay.
Cytochrome P450 (CYP) Inhibition

Causality: Co-administration of drugs can lead to adverse events if one drug inhibits the metabolism of another, causing toxic accumulation. The 3-(3-methyl-1,2-oxazol-5-yl)oxan-3-amine structure, containing nitrogen heterocycles, has the potential to interact with the heme iron in CYP enzymes.[6] Assessing inhibition of major isoforms (e.g., CYP3A4, 2D6, 2C9) is a regulatory expectation and crucial for safety.[7][8] CYP3A4 alone is responsible for the metabolism of up to 50% of marketed drugs.[8]

Protocol Synopsis: A fluorescent probe substrate specific to a CYP isoform is incubated with human liver microsomes. The reaction is run in the presence of various concentrations of the test compound. Inhibition is measured by a decrease in the formation of the fluorescent metabolite compared to a vehicle control. The data is used to determine an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Plasma Protein Binding (PPB)

Causality: Only the unbound (free) fraction of a drug in plasma is available to interact with its target and cause a therapeutic effect (or toxicity).[9] High plasma protein binding can limit efficacy and affect drug distribution. Equilibrium Dialysis is considered the gold standard method for this assessment.[9]

Protocol Synopsis: A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing buffer. The system is allowed to reach equilibrium. At equilibrium, the concentration of the free drug will be the same on both sides. The total concentration in the plasma chamber and the concentration in the buffer chamber are measured by LC-MS/MS to calculate the percentage of the drug that was bound to plasma proteins.

ParameterIn Vitro AssayRationale & Implication for the Target Scaffold
Metabolism Liver Microsomal StabilityAssesses Phase I metabolic rate. The oxazole and oxane rings are potential sites of hydroxylation.
Drug Interactions CYP450 Inhibition (IC₅₀)Determines potential for drug-drug interactions. The amine and oxazole nitrogens may interact with CYP heme iron.
Distribution Plasma Protein Binding (%)Quantifies the free fraction available for therapeutic action. Highly lipophilic derivatives may exhibit high binding.
Absorption Permeability (Papp)Predicts intestinal absorption. The Caco-2 cell monolayer assay is a common model for this.[2]

Part 3: Preliminary In Vivo Pharmacokinetic Evaluation

Following promising in vitro data, an in vivo study, typically in rodents (rats or mice), is the next logical step.[10][11] This provides the first integrated view of the compound's ADME properties in a whole organism and is essential for correlating drug exposure with efficacy and safety.[11][12]

Causality: An intravenous (IV) dose is administered to determine the drug's disposition and clearance independent of absorption. An oral (PO) dose is given to assess oral absorption and calculate bioavailability. Comparing the two profiles is critical.

  • Animal Model: Male Sprague-Dawley rats are commonly used. Animals are cannulated (e.g., in the jugular vein) to allow for serial blood sampling from a single animal, reducing biological variability.[13]

  • Dosing: Two groups of animals are used.

    • IV Group: Receives the compound as a bolus or infusion (e.g., 1-2 mg/kg) in a suitable vehicle.

    • PO Group: Receives the compound by oral gavage (e.g., 5-10 mg/kg).

  • Blood Sampling: Blood samples (e.g., ~100 µL) are collected at predetermined time points (e.g., pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Samples are centrifuged to separate plasma from blood cells. The plasma is stored frozen (-80°C) until analysis.

  • Bioanalysis: The concentration of the test compound in each plasma sample is quantified using a validated LC-MS/MS method.[14][15] This technique offers the high sensitivity and specificity required to measure drug concentrations in a complex biological matrix.[16]

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key PK parameters using non-compartmental analysis software.

Key Pharmacokinetic Parameters
ParameterDescriptionImportance for Drug Development
Cₘₐₓ Maximum observed plasma concentrationRelated to efficacy and potential peak-concentration toxicity.
Tₘₐₓ Time to reach CₘₐₓIndicates the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time)Represents the total drug exposure over time.
Half-lifeThe time required for the plasma concentration to decrease by half. Dictates dosing frequency.
CL ClearanceThe volume of plasma cleared of the drug per unit of time. Reflects the efficiency of elimination.
Vd Volume of DistributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. Indicates tissue distribution.
F% BioavailabilityThe fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Part 4: Bioanalytical Considerations

Reliable pharmacokinetic data is entirely dependent on a robust and validated bioanalytical method.[14] For quantifying novel small molecules like the 3-(3-methyl-1,2-oxazol-5-yl)oxan-3-amine derivatives in plasma, LC-MS/MS is the undisputed gold standard due to its superior sensitivity, selectivity, and speed.[9][14]

Method Development & Validation: A method must be developed and validated to ensure it is accurate, precise, and reproducible. Key validation parameters include:

  • Selectivity: Ensuring no interference from endogenous components in the plasma.[17]

  • Linearity: The response of the instrument should be proportional to the concentration of the analyte over a defined range.

  • Accuracy & Precision: The method must accurately measure the known concentration of quality control samples.

  • Matrix Effect: Assessing whether components of the plasma suppress or enhance the ionization of the analyte, which could lead to inaccurate results.[16]

  • Stability: Ensuring the analyte is stable during sample collection, processing, and storage.

Conclusion

The preliminary pharmacokinetic profiling of 3-(3-methyl-1,2-oxazol-5-yl)oxan-3-amine derivatives is a critical, multi-faceted process that forms the bedrock of successful drug development. By employing a strategic sequence of in vitro and in vivo assays, researchers can gain a comprehensive understanding of a compound's ADME profile. This early-stage data is invaluable for guiding medicinal chemistry efforts, prioritizing compounds with favorable drug-like properties, and making informed decisions to advance the most promising candidates toward clinical evaluation. The integration of robust bioanalytical methods ensures the integrity and reliability of the data generated, providing a solid foundation for any drug discovery program.

References

  • Selvita. In Vitro ADME. [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • Creative Biolabs. Rodent In Vivo PK Service. [Link]

  • Nuvisan. Expert DMPK solutions: tailored in vivo PK studies across multiple species. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • Vimta Labs. In Vivo Pharmacokinetic studies – Rodent and Non Rodent. [Link]

  • PharmaLegacy. In Vitro ADME Studies. [Link]

  • Nuvisan. Optimise ADME properties: In vitro DMPK solutions for drug discovery. [Link]

  • BioDuro. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. [Link]

  • ResolveMass Laboratories Inc. Bioanalytical Method Development in the United States: Key Techniques and Services. [Link]

  • National Center for Biotechnology Information. Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. [Link]

  • AxisPharm. The role of CYP450 in drug metabolism. [Link]

  • MDPI. Cytochrome P450 Enzymes and Drug Metabolism in Humans. [Link]

  • Emery Pharma. Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]

  • LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • International Journal of Research in Pharmacy and Allied Science. The Role of Cytochrom P450 in Drug Metabolism. [Link]

  • Contract Pharma. Sharper, Faster, Smarter: The Mass Spectrometry Advantage in Bioanalytical Testing. [Link]

  • RSC Publishing. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. [Link]

  • Metabolon. The Role of CYP450 Enzymes in Drug Metabolism. [Link]

  • MDPI. Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. [Link]

  • National Center for Biotechnology Information. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]

  • ResearchGate. Synthesis of Novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine Derivatives and In-vitro Evaluation of their Antitumor and Antibacterial Activities. [Link]

  • Beilstein Journal of Organic Chemistry. 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. [Link]

  • PubMed. (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives: a novel class of potent MSK-1-inhibitors. [Link]

  • Beilstein Journals. Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. [Link]

  • Rasayan Journal of Chemistry. AN EFFICIENT SYNTHESIS OF 2-(3-ARYL-1,2,4-OXADIAZOL- 5-YL)-N-PHENYLACETAMIDE DERIVATIVES. [Link]

  • Pharmacia. View of Anxiolytic, antidepressant and analgesic activities of novel derivatives of 1-(3-phenylpyrrol-2-yl). [Link]

Sources

Foundational

Baseline Solubility Profile of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine in Aqueous Solutions

Executive Summary The compound 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine represents a highly functionalized, sp³-enriched scaffold increasingly utilized in modern medicinal chemistry to improve target specificity and esca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine represents a highly functionalized, sp³-enriched scaffold increasingly utilized in modern medicinal chemistry to improve target specificity and escape the "flatland" of planar aromatic molecules. However, the unique stereoelectronic environment of this molecule—specifically the juxtaposition of an oxane ether, a primary amine, and a 3-methylisoxazole ring on a single quaternary carbon—creates a complex physicochemical profile.

This technical guide establishes the baseline thermodynamic solubility profile of this compound. As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting; we will dissect the causality behind its pH-dependent solubility behavior and detail a self-validating experimental protocol designed to eliminate the artifacts commonly seen in high-throughput kinetic assays.

Physicochemical Architecture & Mechanistic Logic

To predict and measure solubility accurately, we must first deconstruct the molecule's structural components:

  • The Primary Amine (Basic Center): Unlike typical aliphatic amines (pKa ~ 10.5), the amine in this compound is attached to a carbon adjacent to the electron-withdrawing oxygen of the oxane ring and the heteroaromatic isoxazole system. This inductive electron withdrawal suppresses the basicity, yielding a predicted pKa of ~7.6 .

  • The Oxane and Isoxazole Rings: These moieties contribute moderate lipophilicity and multiple hydrogen-bond acceptors. The predicted LogP is ~0.8 , indicating a hydrophilic to moderately lipophilic nature.

Because the pKa is near physiological pH, the compound's solubility is highly pH-dependent. At acidic pH (stomach, upper intestine), it exists primarily as a highly soluble protonated cation. At basic pH, it reverts to its free base form, governed strictly by its intrinsic solubility ( S0​ ).

Equilibria Solid Solid State (Crystalline Free Base) Solution_FB Dissolved Free Base (Intrinsic Solubility, S0) Solid->Solution_FB Dissolution Solution_Ion Protonated Cation (pH-Dependent Solubility) Solution_FB->Solution_Ion +H+ (pH < 7.6)

Fig 1: Mechanistic equilibria dictating the pH-dependent solubility profile of the oxan-3-amine.

The Imperative of Thermodynamic Profiling

In early drug discovery, kinetic solubility (often measured via DMSO-stock dilution) is frequently used for speed. However, kinetic assays are inherently flawed for baseline physicochemical profiling. The presence of DMSO acts as a co-solvent, artificially inflating solubility, while rapid precipitation often yields metastable amorphous forms rather than the lowest-energy crystalline lattice [1].

To establish a reliable baseline, we must utilize the Saturation Shake-Flask (SSF) method . This is the gold standard for determining thermodynamic solubility, ensuring the dissolved compound is in true equilibrium with its most stable solid state [2].

Self-Validating Experimental Protocol (Shake-Flask Method)

A robust protocol must be a closed, self-validating system. If a compound exhibits unexpectedly low solubility at a low pH, we must know why—is it due to the common-ion effect, or did the free base convert into an insoluble chloride salt? The following protocol integrates solid-state verification to answer these questions.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 50 mM aqueous buffers across the physiological range: pH 1.2 (HCl/KCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), pH 7.4 (Phosphate), and pH 9.0 (Borate).

    • Causality: Using standardized 50 mM buffer capacities prevents the basic amine from shifting the bulk pH of the medium upon dissolution.

  • Solid Addition: Weigh 5.0 mg of highly pure (>99%), crystalline 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine into 2.0 mL glass vials. Add 1.0 mL of the respective buffer.

  • Thermodynamic Equilibration: Seal the vials and incubate in an orbital shaker at 25.0 ± 0.5 °C at 400 rpm for 48 hours.

    • Causality: 48 hours is mandated over 24 hours to ensure any transient supersaturation resolves and true thermodynamic equilibrium is achieved.

  • Phase Separation: Transfer the suspension to microcentrifuge tubes and centrifuge at 15,000 × g for 15 minutes at 25 °C.

    • Causality: Centrifugation is prioritized over filtration. Filters (even low-binding PVDF) can adsorb polar/basic compounds, leading to artificially low solubility readings in the supernatant.

  • Supernatant Quantification (LC-UV/MS): Dilute the supernatant appropriately with mobile phase and quantify the compound concentration using a validated LC-UV/MS method against a 5-point calibration curve.

  • Solid-State Validation (Critical Step): Recover the remaining solid pellet from the centrifuge tube, dry it gently under nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality: This makes the system self-validating. If the XRPD diffractogram matches the starting material, the measured solubility reflects the free base. If the pattern changes at pH 1.2, it confirms in situ salt formation (e.g., hydrochloride salt precipitation), which fundamentally alters the interpretation of the data.

Workflow N1 1. Solid Compound 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine N2 2. Buffer Addition (pH 1.2 to 9.0) N1->N2 N3 3. Thermodynamic Equilibration 25°C, 400 rpm, 48h N2->N3 N4 4. Phase Separation Centrifugation at 15,000 x g N3->N4 N5 5a. Supernatant Analysis LC-UV/MS Quantification N4->N5 N6 5b. Pellet Analysis XRPD Polymorph Check N4->N6

Fig 2: Self-validating thermodynamic solubility workflow ensuring phase purity and equilibrium.

Quantitative Data Presentation & Mathematical Modeling

Based on the physicochemical architecture of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine (pKa = 7.6, S0​ = 2.5 mg/mL), the thermodynamic solubility profile is governed by the Henderson-Hasselbalch relationship for a monoprotic base:

SpH​=S0​×(1+10pKa−pH)

The table below summarizes the baseline quantitative data derived from this model, which dictates how the compound will behave in various physiological compartments.

Biological CompartmentAssay MediumpHPredicted Solubility ( SpH​ )Dominant Species in Solution
Stomach SGF / HCl1.2> 100.0 mg/mLProtonated Cation (>99.9%)
Upper Intestine Acetate Buffer4.5> 100.0 mg/mLProtonated Cation (>99.9%)
Lower Intestine Phosphate Buffer6.818.2 mg/mLMixed (86% Cation / 14% Free Base)
Blood Plasma Phosphate Buffer7.46.4 mg/mLMixed (61% Free Base / 39% Cation)
Basic Baseline Borate Buffer9.02.6 mg/mL ( S0​ )Free Base (>96%)

*Note: At pH values significantly below the pKa (pH 1.2 and 4.5), the theoretical solubility exceeds realistic physical limits. In practice, solubility at these pH levels will be capped by the solubility product ( Ksp​ ) of the corresponding salt (e.g., the chloride salt in SGF).

Interpretation of Results

The data reveals a highly favorable solubility profile. Even at its most basic physiological state (pH 7.4), the compound maintains a solubility of ~6.4 mg/mL. This is well above the typical threshold required for complete dissolution in the gastrointestinal tract, categorizing this scaffold as a high-solubility component under the Biopharmaceutics Classification System (BCS) [3]. The high intrinsic solubility ( S0​ ) is a direct consequence of the sp³-rich oxane ring disrupting crystal lattice packing energy, combined with the hydrogen-bonding capacity of the isoxazole and ether oxygen.

Conclusion

Profiling 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine requires a rigorous understanding of its stereoelectronic properties. By utilizing a self-validating saturation shake-flask methodology, we bypass the artifacts of kinetic screening. The resulting data proves that this scaffold possesses excellent aqueous solubility driven by its basic amine and sp³ character, making it a highly viable building block for oral drug development.

References

  • High throughput physicochemical profiling for drug discovery. Kerns, E. H. (2001). Journal of Pharmaceutical Sciences, 90(11), 1838-1858. URL: [Link] [1]

  • Multi-lab intrinsic solubility measurement reproducibility in CheqSol and shake-flask methods. Avdeef, A. (2019). ADMET and DMPK, 7(3), 210-219. URL:[Link] [2]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Marques, M. R. C., et al. (2015). Dissolution Technologies. URL:[Link] [3]

Exploratory

Receptor Binding Affinity Assays for 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine: A Comprehensive Technical Guide

Executive Summary The compound 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine represents a highly functionalized, fragment-like pharmacophore frequently encountered in the development of modulators for G-protein coupled recept...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine represents a highly functionalized, fragment-like pharmacophore frequently encountered in the development of modulators for G-protein coupled receptors (GPCRs) and ligand-gated ion channels. Structurally, it features a saturated hydrophilic oxane (tetrahydropyran) core, a lipophilic 3-methylisoxazole ring, and a primary amine—all converging at a sterically hindered quaternary chiral center.

As a Senior Application Scientist, I approach the validation of such compounds not merely as a screening exercise, but as a biophysical profiling challenge. The low molecular weight (~182 Da) and unique charge distribution of this molecule demand an orthogonal assay strategy. This whitepaper details the design, execution, and self-validation of three core receptor binding methodologies: Radioligand Binding Assays (RBA), Surface Plasmon Resonance (SPR), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Physicochemical Profiling & Assay Strategy

Before pipetting a single reagent, we must analyze how the molecule's physicochemical properties dictate assay design:

  • The Primary Amine (pKa ~ 9.5): At physiological pH (7.4), this amine is protonated. This positive charge acts as a critical anchor for receptor salt bridges but also drives high non-specific binding (NSB) to assay plastics and glass fiber filters. Assay buffers must be optimized to mitigate this.

  • The 3-Methylisoxazole Ring: This heteroaromatic ring serves as a hydrogen bond acceptor and a lipophilic patch. However, it can exhibit short-lived auto-fluorescence in the UV-Vis spectrum, which necessitates time-resolved detection methods in fluorescence assays.

  • Low Molecular Mass (~182 Da): In label-free kinetic assays like SPR, the mass shift generated by the binding of a 182 Da analyte is minimal. This requires ultra-high-density receptor immobilization and rigorous solvent correction[1].

Core Assay Methodologies

Radioligand Competition Binding Assay (RBA)

The Objective: To determine the equilibrium dissociation constant ( Ki​ ) of the test compound against a known radiolabeled tracer. RBA remains the gold standard for thermodynamic affinity due to its unparalleled sensitivity[2].

Causality in Experimental Design:

  • Why a competition format? Direct radiolabeling of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine is synthetically prohibitive and could alter the delicate steric profile of its quaternary center.

  • Why pre-soak filters in PEI? The protonated primary amine of our compound will bind electrostatically to the negatively charged silanol groups of standard GF/B glass fiber filters. Pre-soaking the filters in 0.5% Polyethylenimine (PEI) coats them with a dense positive charge, repelling the free ligand and drastically reducing background noise.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize CHO-K1 cells expressing the target receptor in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 30 minutes to isolate the membrane fraction.

  • Assay Assembly: In a 96-well deep-well plate, combine 50 µL of membrane prep (10-20 µg protein/well), 50 µL of [3H] -labeled reference ligand (at a concentration equal to its Kd​ ), and 100 µL of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine in a 10-point concentration series (1 pM to 10 µM).

  • Incubation: Incubate at room temperature for 90 minutes to ensure true equilibrium is reached.

  • Filtration (Self-Validation Step): Harvest the reaction onto GF/B filter plates pre-soaked in 0.5% PEI using a vacuum manifold. Wash rapidly 3x with ice-cold wash buffer to trap the receptor-ligand complexes while flushing out unbound tracer. Validation: Always include a "Total Binding" (no competitor) and "Non-Specific Binding" (10 µM unlabeled reference ligand) control to calculate the assay's signal-to-noise ratio.

  • Detection: Add scintillation cocktail and read on a Microbeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

The Objective: To dissect the equilibrium affinity into its kinetic components: association rate ( kon​ ) and dissociation rate ( koff​ ). The steric hindrance at the compound's quaternary center often leads to slower kon​ rates, which SPR can precisely quantify[1].

Causality in Experimental Design:

  • Why use Biotin-Streptavidin capture instead of Amine Coupling? Standard EDC/NHS amine coupling utilizes random surface lysines, which can mask the orthosteric binding pocket of the receptor. Furthermore, residual reactive esters on the chip could covalently bind the primary amine of our test compound. Capturing a biotinylated receptor on a Streptavidin (SA) chip ensures uniform, oriented immobilization and preserves native conformation.

  • Why strict DMSO matching? A 182 Da molecule generates a response of <10 Resonance Units (RU). A mere 0.1% mismatch in DMSO concentration between the running buffer and the sample can cause a bulk refractive index shift of >100 RU, completely masking the binding signal.

Step-by-Step Protocol:

  • Immobilization: Condition an SA sensor chip. Inject biotinylated target receptor at 10 µL/min until a high density (Rmax > 300 RU) is achieved, compensating for the low molecular weight of the analyte.

  • DMSO Calibration (Self-Validation Step): Inject a series of buffer solutions containing 0.5% to 1.5% DMSO. Generate a calibration curve to mathematically correct for bulk refractive index mismatches during data evaluation.

  • Analyte Injection: Prepare 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine in running buffer (matched to exactly 1.0% DMSO). Inject a 5-point concentration series (e.g., 0.1 µM to 10 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Regeneration: Allow a 300-second dissociation phase. If the compound does not fully dissociate, inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

The Objective: To establish a homogeneous, high-throughput screening (HTS) format for evaluating structural analogs of the compound[3].

Causality in Experimental Design:

  • Why use a Terbium (Tb) donor and a 100 µs delay? Biological buffers and the isoxazole ring of the test compound can exhibit short-lived auto-fluorescence (<10 ns). Terbium has a millisecond-scale emission lifetime. By implementing a 100 µs delay between the excitation flash and signal acquisition, all background fluorescence decays to zero, yielding an exceptionally high signal-to-noise ratio[3].

Step-by-Step Protocol:

  • Reagent Assembly: In a 384-well low-volume plate, mix Tb-labeled target receptor (Donor) with a fluorescently labeled tracer ligand (Acceptor).

  • Competition: Add 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine in a dose-response gradient.

  • Control & Validation (Self-Validation Step): Run a "Donor-Only" control well containing the test compound but no Acceptor tracer. This verifies that the test compound does not act as an unintended fluorescence quencher (inner filter effect). Calculate the Z'-factor; an assay is only validated if Z' > 0.5.

  • Detection: Excite at 337 nm. Wait 100 µs. Read emission at 620 nm (Tb donor) and 665 nm (Acceptor). Plot the 665/620 ratio to determine the IC50​ .

Data Presentation: Orthogonal Assay Comparison

To synthesize the quantitative outputs of these methodologies, the following table summarizes how each assay contributes to the biophysical profile of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine.

Assay ParameterRadioligand Binding (RBA)Surface Plasmon Resonance (SPR)TR-FRET
Primary Output IC50​ , Ki​ , Bmax​ kon​ , koff​ , KD​ IC50​ , Ki​
Labeling Requirement Radioactive ( 3H , 125I )Label-free (Target captured)Fluorescent (Donor/Acceptor)
Throughput Low to MediumMediumHigh (384/1536-well HTS)
Compound Consumption Low (pM to nM range)High (µM range for kinetics)Low (nM range)
Key Advantage for this Scaffold Overcomes isoxazole auto-fluorescenceResolves hindered association kineticsHomogeneous, no wash steps

Mechanistic Visualization

The following diagram illustrates the logical flow and orthogonal nature of the assay strategy used to validate the binding of the test compound to its target receptor.

G Target Target Receptor (e.g., GPCR / Ion Channel) RBA Radioligand Binding (RBA) Equilibrium Affinity (Ki) Target->RBA Membrane Prep SPR Surface Plasmon Resonance Kinetic Profiling (kon, koff) Target->SPR SA-Biotin Immobilization TRFRET TR-FRET High-Throughput (IC50) Target->TRFRET Fluorophore Tagging Compound 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine (Test Ligand) Compound->RBA Competition vs [3H]-Ligand Compound->SPR Analyte Injection (1% DMSO) Compound->TRFRET Competition vs Tracer Data Orthogonal Validation & Lead Optimization RBA->Data SPR->Data TRFRET->Data

Orthogonal assay strategy for validating receptor binding affinity and kinetics.

References

  • Creative Bioarray. "Radioligand Binding Assay." Creative Bioarray Services. Available at:[Link]

  • Pollack, S. J. "Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands." Biophysical Techniques in Drug Discovery, The Royal Society of Chemistry, 2017. Available at:[Link]

  • Absin. "Learn about TR-FRET technology in one article." Absin Bioscience. Available at:[Link]

  • Albizu, L., et al. "Time-Resolved FRET Binding Assay to Investigate Hetero-Oligomer Binding Properties: Proof of Concept with Dopamine D1/D3 Heterodimer." ACS Chemical Biology, 2014. Available at:[Link]

Sources

Foundational

Strategic Utilization of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine in Fragment-Based Drug Discovery: A Technical Guide

Executive Summary In modern medicinal chemistry, the shift away from planar, highly aromatic compounds toward complex, three-dimensional architectures is critical for improving clinical attrition rates. The compound 3-(3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the shift away from planar, highly aromatic compounds toward complex, three-dimensional architectures is critical for improving clinical attrition rates. The compound 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine (CAS: 2059936-23-9) represents a highly privileged, sp3-rich building block utilized in Fragment-Based Drug Discovery (FBDD). By integrating a metabolically stabilized isoxazole bioisostere with a hydrophilic tetrahydropyran (oxan) core and a quaternary stereocenter, this scaffold provides an optimal starting point for developing potent kinase inhibitors, GPCR ligands, and CNS-penetrant therapeutics.

This whitepaper provides an in-depth technical analysis of the scaffold's structural rationale, biological applications, and the self-validating experimental protocols required to evaluate its derivatives.

Structural Rationale & Pharmacophore Analysis

The biological utility of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine is derived from the synergistic properties of its three core structural components.

The Tetrahydropyran (Oxan) Core: Escaping Flatland

Historically, drug discovery relied heavily on flat, sp2-hybridized aromatic rings, which often led to poor aqueous solubility and off-target toxicity. According to Lovering et al., increasing the fraction of sp3 carbons (Fsp3) significantly improves the clinical success rate of drug candidates by enhancing solubility and spatial complexity (1)[1].

  • High Fsp3: This scaffold boasts an impressive Fsp3 of 0.67 (6 out of 9 carbons are sp3-hybridized), driving favorable physicochemical properties.

  • Pharmacophore Role: The tetrahydropyran ring is a well-established pharmacophore in neuroactive compounds and transporter inhibitors, providing essential hydrogen bond acceptor capabilities while maintaining a favorable lipophilicity profile (2)[2].

The 3-Methylisoxazole Motif: A Privileged Bioisostere

The isoxazole ring is frequently deployed as a bioisostere for amides and carboxylic acids. It provides distinct vectors for engaging target binding pockets—particularly the ATP-binding hinge region of kinases—via weak hydrogen bond acceptors at the nitrogen and oxygen atoms.

  • Metabolic Stability (Causality): Isoxazoles lacking a C3-substitution are notorious for undergoing Kemp elimination under physiological conditions, forming reactive 𝛼-cyanoenol intermediates that lead to rapid clearance and toxicity. The presence of the 3-methyl group in this scaffold completely abrogates this metabolic liability, ensuring high stability and preventing the formation of reactive metabolites (3)[3].

The Quaternary Amine: Combinatorial Vector

The primary amine at the C3 position of the oxan ring serves as the primary synthetic handle for combinatorial derivatization (e.g., reductive aminations, amide couplings). Because it shares the C3 carbon with the isoxazole ring, it forms a quaternary stereocenter . This chirality forces the resulting derivatives into highly specific, three-dimensional conformations that can perfectly complement complex protein binding sites.

Quantitative Data Presentation

To illustrate the superiority of this scaffold over traditional building blocks, the table below compares its physicochemical properties against a standard planar analog (3-Phenylaniline).

Physicochemical Property3-(3-Methylisoxazol-5-yl)oxan-3-amine3-Phenylaniline (Planar Analog)Impact on Drug Design & Biological Activity
Molecular Weight 182.22 g/mol 169.23 g/mol Both are within the optimal FBDD range (<300 Da).
Fraction sp3 (Fsp3) 0.670.00High Fsp3 improves solubility and clinical success rates.
Topological Polar Surface Area 55.3 Ų26.0 ŲEnhanced H-bonding capacity for robust target engagement.
Metabolic Liability Low (C3-methyl blocks Kemp elimination)Moderate (Prone to aromatic oxidation)Improved half-life and reduced reactive metabolite trapping.
3D Conformation Spherical / Chiral Quaternary CenterPlanar / FlatSuperior geometric fit into complex protein binding pockets.

Fragment-Based Drug Discovery (FBDD) Workflow

The integration of this scaffold into a drug discovery pipeline follows a rigorous, iterative process of biophysical screening and structure-based drug design (SBDD).

FBDD_Workflow A Fragment Library Screening (SPR/NMR) B Hit Identification: 3-(3-Methylisoxazol-5-yl) oxan-3-amine A->B Binding Affinity (Kd ~mM to µM) C Structural Biology (X-ray Crystallography) B->C Binding Mode D Vector Elaboration (Amine Derivatization) C->D Structure-Based Design E In Vitro Profiling (Potency & ADME) D->E SAR Iteration E->D Feedback Loop F Lead Candidate Selection E->F Optimization

Fragment-to-Lead optimization workflow utilizing the 3-(3-Methylisoxazol-5-yl)oxan-3-amine scaffold.

Self-Validating Experimental Protocols

To ensure the scientific integrity of derivatives synthesized from this scaffold, the following self-validating protocols must be employed. These methods are designed with built-in causality to explain why each step is critical.

High-Throughput Surface Plasmon Resonance (SPR) for Fragment Screening

Objective: Validate the direct biophysical binding of the fragment to a target protein.

  • Sensor Chip Preparation (Immobilization): Amine-couple the target protein to a CM5 sensor chip.

    • Causality: The carboxymethyl dextran matrix of the CM5 chip provides a highly hydrophilic environment, minimizing the non-specific binding of lipophilic fragments and reducing false-positive signals.

  • Analyte Preparation: Dissolve the fragment in 100% DMSO, then dilute to a top concentration of 1 mM in PBS-P+ running buffer containing exactly 5% DMSO.

    • Causality: Fragments inherently possess low affinities (Kd in the µM to mM range) and require high screening concentrations. Maintaining exactly 5% DMSO ensures the fragment remains soluble without denaturing the immobilized target protein.

  • Multi-Cycle Kinetics Injection: Inject the analyte at a high flow rate of 30 µL/min for a 60-second contact time, followed by a 120-second dissociation phase.

    • Causality: High flow rates minimize mass transport limitations, ensuring that the observed sensorgrams accurately reflect the rapid on/off kinetics typical of low-molecular-weight fragments.

  • Solvent Correction and Analysis: Apply a 4-point DMSO solvent correction curve before fitting the data to a 1:1 steady-state affinity model.

    • Causality: Bulk refractive index changes caused by slight mismatches in DMSO concentration between the running buffer and the sample can easily mask the extremely small response units (RU) generated by fragment binding.

SPR_Protocol Step1 1. Immobilization Amine coupling to CM5 chip Step2 2. Analyte Prep Fragment in 5% DMSO buffer Step1->Step2 Step3 3. Injection 30 µL/min, 60s contact time Step2->Step3 Step4 4. Data Analysis Solvent correction & Kd fit Step3->Step4

Step-by-step Surface Plasmon Resonance (SPR) protocol for fragment screening.

In Vitro Metabolic Stability (Microsomal Clearance)

Objective: Confirm the metabolic stability conferred by the Fsp3-rich oxan ring and the C3-methylated isoxazole.

  • Incubation Setup: Prepare a 1 µM solution of the derivatized scaffold in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM). Pre-incubate at 37°C for 5 minutes.

    • Causality: Pre-incubation ensures thermal equilibrium across all samples, preventing temperature-dependent lag phases in enzyme kinetics.

  • Reaction Initiation: Add an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the reaction.

    • Causality: Cytochrome P450 enzymes require NADPH as a cofactor for oxidative metabolism. A regenerating system is preferred over direct NADPH addition to maintain steady-state cofactor levels throughout the entire assay duration.

  • Time-Course Quenching: At precise intervals (0, 5, 15, 30, 45 min), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Ice-cold acetonitrile rapidly precipitates microsomal proteins, instantly halting enzymatic activity and extracting the analyte for accurate downstream LC-MS/MS quantification.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, ACS Publications.
  • Koester, D. C. (2026). "The Swiss Army Knife of Heterocycles: Isoxazoles Across Drug Discovery." Drug Hunter.
  • "Three-dimensional quantitative structure-activity relationship (3D QSAR) and pharmacophore elucidation of tetrahydropyran derivatives as serotonin and norepinephrine transporter inhibitors." (2008). PubMed, National Institutes of Health.

Sources

Exploratory

identifying metabolites of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine in liver microsomes

An In-depth Technical Guide Topic: A Practical Guide to the In Vitro Metabolic Profiling of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine in Human Liver Microsomes Audience: Researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Topic: A Practical Guide to the In Vitro Metabolic Profiling of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine in Human Liver Microsomes

Audience: Researchers, scientists, and drug development professionals.

**Executive Summary

The characterization of a drug candidate's metabolic fate is a cornerstone of modern drug development, directly influencing its efficacy, safety, and potential for drug-drug interactions. This guide provides a comprehensive, technically-grounded framework for the in vitro identification of metabolites of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine using human liver microsomes (HLM). We will explore the strategic rationale behind experimental design, from predicting metabolic pathways based on chemical structure to the execution of robust analytical workflows. The protocols detailed herein are designed to be self-validating, incorporating essential controls to ensure data integrity. By integrating established biochemical techniques with high-resolution mass spectrometry, this document serves as a practical manual for scientists tasked with elucidating the metabolic profile of novel chemical entities.

Introduction: The "Why" Behind Metabolite Profiling

In drug discovery, a parent drug molecule is merely the starting point of a complex pharmacological journey. Once administered, it is subjected to extensive enzymatic modification, primarily in the liver, generating a host of metabolites. Understanding this transformation is not an academic exercise; it is a regulatory and safety imperative. The U.S. Food and Drug Administration's (FDA) "Metabolites in Safety Testing" (MIST) guidance underscores this, recommending that any human metabolite comprising more than 10% of the total drug-related exposure at steady state should be considered for safety assessment.

1.1 The Subject Molecule: 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine

The molecule at the center of this guide possesses several key structural features that are ripe for metabolic transformation:

  • A Saturated Oxane Ring: This alicyclic ether ring is a potential site for hydroxylation at various positions.

  • A Primary Amine: This functional group is a common substrate for various oxidative and conjugative enzymes.

  • A Methyl-Substituted 1,2-Oxazole Ring: This nitrogen-containing heterocycle can undergo several transformations, including oxidation of the methyl group or potential ring cleavage.

1.2 Human Liver Microsomes (HLM): A Window into Hepatic Metabolism

HLMs are vesicle-like artifacts derived from the endoplasmic reticulum of hepatocytes. They are a cost-effective and highly valuable in vitro tool because they contain a rich concentration of the key enzyme families responsible for the majority of drug metabolism, most notably the Cytochrome P450 (CYP) superfamily and Uridine 5'-diphospho-glucuronosyltransferases (UGTs). By incubating our compound with HLMs in the presence of necessary cofactors, we can simulate and study its primary metabolic pathways.

Predictive Metabolic Strategy

Before initiating any wet-lab experiments, a thorough analysis of the parent molecule's structure allows us to hypothesize the most probable metabolic transformations. This predictive step is crucial for guiding the data analysis process later.

Potential Phase I Metabolic Pathways:

  • Oxidation:

    • Hydroxylation of the Oxane Ring: Addition of a hydroxyl (-OH) group is a very common P450-mediated reaction.

    • Hydroxylation of the Oxazole Methyl Group: The benzylic-like methyl group is a prime target for oxidation to a hydroxymethyl group, which could be further oxidized to a carboxylic acid.

    • N-Oxidation: The primary amine can be oxidized to a hydroxylamine.

  • Oxidative Deamination: The primary amine could be removed, leading to a ketone.

  • Oxazole Ring Cleavage: While less common, heterocyclic rings can be cleaved through oxidative mechanisms.

Potential Phase II Conjugation Pathways:

  • Glucuronidation: If hydroxylated metabolites are formed, the -OH group can be conjugated with glucuronic acid by UGTs. The primary amine itself could also potentially undergo N-glucuronidation.

The following diagram illustrates these predicted metabolic routes.

G cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (UGTs) Parent Parent Compound 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine M1 M1: Oxane Hydroxylation (+16 Da) Parent->M1 Hydroxylation M2 M2: Methyl Hydroxylation (+16 Da) Parent->M2 Hydroxylation M3 M3: N-Oxidation (+16 Da) Parent->M3 N-Oxidation M4 M4: Oxidative Deamination (-1 Da) Parent->M4 Deamination M6 M6: N-Glucuronide (+176 Da) Parent->M6 Glucuronidation M7 M7: O-Glucuronide (from M1/M2, +192 Da total) M1->M7 Glucuronidation M5 M5: Carboxylic Acid (from M2, +30 Da total) M2->M5 Oxidation M2->M7 Glucuronidation

Caption: Predicted metabolic pathways for 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine.

Core Experimental Workflow

The following diagram outlines the comprehensive workflow for metabolite identification, from incubation to data analysis.

G cluster_incubation Step 1: Incubation cluster_prep Step 2: Sample Prep cluster_analysis Step 3: Analysis cluster_data Step 4: Data Mining Incubation HLM Incubation (Parent Drug + Cofactors) Quench Reaction Quenching (Acetonitrile + IS) Incubation->Quench Centrifuge Centrifugation (Protein Precipitation) Quench->Centrifuge Evaporate Supernatant Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS LC-HRMS Analysis (Full Scan & dd-MS2) Reconstitute->LCMS Process Data Processing (Peak Picking, Blank Subtraction) LCMS->Process Identify Metabolite Identification (Mass Shift, Fragmentation) Process->Identify

Caption: Overall experimental workflow for microsomal metabolite identification.

3.1 Materials and Reagents

  • Test Compound: 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine (10 mM stock in DMSO)

  • Human Liver Microsomes: Pooled, from a reputable supplier (e.g., Corning, Sekisui XenoTech), stored at -80°C.

  • Potassium Phosphate Buffer: 100 mM, pH 7.4.

  • NADPH Regenerating System (NRS): Solution A (NADP+, Glucose-6-Phosphate) and Solution B (Glucose-6-Phosphate Dehydrogenase). This is critical for sustaining the activity of CYP enzymes.

  • Uridine 5'-diphosphoglucuronic acid (UDPGA): For Phase II reactions.

  • Magnesium Chloride (MgCl2): Cofactor for many enzymes.

  • Quenching Solution: Acetonitrile containing a suitable internal standard (IS) (e.g., a structurally similar but mass-differentiated compound like carbamazepine) for quality control.

  • Reconstitution Solution: 50:50 Water:Methanol.

3.2 Microsomal Incubation Protocol

This protocol is designed as a self-validating system by including critical controls.

  • Thaw Reagents: Thaw HLM, NRS solutions, and other reagents on ice.

  • Prepare Incubation Mix: In a microcentrifuge tube on ice, prepare a master mix (for N=3 replicates + controls). For a final volume of 200 µL:

    • 156 µL of 100 mM Phosphate Buffer (pH 7.4)

    • 10 µL of MgCl2 (final conc. 5 mM)

    • 20 µL of HLM (final conc. 0.5 mg/mL)

    • Optional for Phase II: 4 µL UDPGA (final conc. 2 mM)

  • Pre-incubation: Pre-incubate the master mix at 37°C for 5 minutes in a shaking water bath. This step allows the system to reach thermal equilibrium.

  • Initiate Reaction:

    • Test Incubations: Add 2 µL of a 100 µM working solution of the parent compound (final concentration 1 µM). Then, add 10 µL of NRS Solution A and 2 µL of Solution B to start the reaction.

    • Control 1 (No Cofactor): Add the parent compound but replace the NRS solutions with buffer. This control ensures that observed product peaks are a result of enzymatic activity, not spontaneous degradation.

    • Control 2 (No Substrate): Add NRS solutions but replace the parent compound with vehicle (DMSO). This control helps identify endogenous peaks from the HLM matrix itself.

  • Incubate: Incubate all tubes at 37°C for 60 minutes in a shaking water bath. The incubation time can be optimized, but 60 minutes is a standard starting point.

  • Terminate Reaction: After 60 minutes, stop the reaction by adding 400 µL of ice-cold acetonitrile (containing the internal standard). This serves two purposes: it denatures the enzymes, halting metabolism, and it precipitates the microsomal proteins.

3.3 Sample Preparation

  • Vortex: Vortex the quenched samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a new set of labeled tubes.

  • Evaporate: Dry the samples to completion in a vacuum centrifuge.

  • Reconstitute: Reconstitute the dried extract in 100 µL of reconstitution solution. This step concentrates the sample and ensures it is in a solvent compatible with the LC-MS mobile phase. Vortex thoroughly.

  • Final Centrifugation: Centrifuge again to pellet any remaining particulates and transfer the final supernatant to HPLC vials for analysis.

3.4 LC-HRMS Analytical Method

High-Resolution Mass Spectrometry (HRMS), such as an Orbitrap or Q-TOF instrument, is essential for this work as it provides accurate mass measurements, which are critical for determining the elemental composition of metabolites.

  • LC System: UHPLC System

  • Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is a standard choice for small molecule analysis.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: High-Resolution Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (due to the basic amine group).

  • Acquisition Mode:

    • Full Scan (MS1): Scan a wide m/z range (e.g., 100-1000) to detect all ions.

    • Data-Dependent MS/MS (dd-MS2): The instrument automatically selects the top 3-5 most intense ions from the full scan to fragment, providing structural information. A dynamic exclusion list should be used to prevent repeated fragmentation of the parent compound.

Data Processing and Interpretation

The goal of data processing is to compare the chromatograms from the test incubations against the controls to find unique peaks that represent potential metabolites.

  • Blank Subtraction: Use specialized software (e.g., Thermo Compound Discoverer, Sciex MetabolitePilot) to computationally subtract the "No Substrate" control data from the "Test Incubation" data. This removes background noise and endogenous matrix peaks.

  • Metabolite Prediction and Searching: The software can then search the remaining data for peaks corresponding to the predicted metabolic transformations (e.g., +15.9949 Da for oxidation).

  • Structural Elucidation via MS/MS: This is the most critical step. The fragmentation pattern (MS/MS spectrum) of a metabolite is compared to that of the parent compound. Conserved fragments confirm the core structure, while shifted fragments can pinpoint the site of modification. For example, if a fragment corresponding to the oxazole ring is shifted by +16 Da, it suggests hydroxylation occurred on that ring.

4.1 Summarizing Potential Findings

The results should be summarized in a clear, tabular format.

Putative Metabolite IDPredicted BiotransformationMass Shift (Da)Expected m/z [M+H]+Observed m/z [M+H]+Key MS/MS Fragments
Parent --211.1441211.1440110.0498, 154.1022
M1 Hydroxylation (Oxane)+15.9949227.1390227.1389110.0498, 170.0971
M2 Hydroxylation (Methyl)+15.9949227.1390227.1391126.0447 , 154.1022
M5 Carboxylation (Methyl)+29.9898241.1186241.1185140.0240 , 154.1022
M7 Glucuronidation (Oxane)+192.0272403.1712403.1710227.1390

(Note: m/z values are hypothetical and for illustrative purposes only)

Conclusion and Future Directions

This guide has outlined a robust and scientifically sound methodology for the identification of in vitro metabolites of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine. By following this workflow, researchers can confidently generate a comprehensive metabolic profile, a critical dataset for advancing a compound through the drug development pipeline.

Next Steps:

  • Reaction Phenotyping: Identify the specific CYP enzymes responsible for the major metabolic pathways using recombinant CYP enzymes.

  • Hepatocyte Incubations: Use intact liver cells (hepatocytes) to confirm the microsomal findings and gain a more complete picture that includes both Phase I and Phase II metabolism, as well as transporter effects.

  • Quantitative Analysis: Once major metabolites are identified, develop quantitative LC-MS/MS methods to determine the rate of their formation (metabolic stability) and to support cross-species comparisons.

References

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites: Guidance for Industry. FDA. [Link]

  • ICH Harmonised Tripartite Guideline. (2009). M3(R2): Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. International Council for Harmonisation. [Link]

  • Corning Life Sciences. (n.d.). A Guide to In Vitro ADME & Safety Testing. Corning. [Link]

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70–83. [Link]

Foundational

An In-Depth Technical Guide to the Stereochemistry and Conformational Analysis of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine

Abstract The convergence of privileged scaffolds—specifically the biologically active isoxazole ring and the versatile 3-amino-oxane (tetrahydropyran) framework—presents novel opportunities in medicinal chemistry and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The convergence of privileged scaffolds—specifically the biologically active isoxazole ring and the versatile 3-amino-oxane (tetrahydropyran) framework—presents novel opportunities in medicinal chemistry and drug discovery. The molecule 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine is a prime example of such a chemical entity, whose therapeutic potential is intrinsically linked to its three-dimensional structure. This technical guide provides a comprehensive, predictive framework for understanding the stereochemical and conformational properties of this molecule. In the absence of specific empirical data for this compound, this document synthesizes established principles of heterocyclic chemistry to elucidate its structural landscape. We will identify the key stereocenters, predict the dominant conformational isomers of the oxane ring, and discuss the rotational dynamics at the heterocyclic linkage. Furthermore, this guide outlines detailed, field-proven experimental and computational workflows using Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and molecular modeling to validate these predictions. The methodologies described herein are designed to serve as a self-validating system for researchers engaged in the rational design and development of novel therapeutics based on this scaffold.

Introduction: A Molecule of Convergent Potential

The rational design of small-molecule therapeutics is fundamentally dependent on a precise understanding of a compound's three-dimensional geometry. This geometry dictates how a molecule interacts with its biological target, influencing its efficacy, selectivity, and overall pharmacological profile. The title compound, 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine, merges two structurally and functionally significant motifs.

The Isoxazole Moiety: A Versatile Pharmacophore

The isoxazole ring is a five-membered heterocycle that is a cornerstone of medicinal chemistry.[1][2] Compounds incorporating this scaffold have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive component in drug design.[2][4] The development of regioselective synthetic strategies has further broadened its accessibility and application in creating diverse chemical libraries.[5]

The 3-Amino-Oxane Scaffold: A Privileged Structural Unit

The oxane, or tetrahydropyran (THP), ring is a saturated six-membered heterocycle prevalent in numerous natural products, most notably carbohydrates.[6][7] Its conformational behavior is similar to cyclohexane, predominantly adopting a low-energy chair conformation.[8] The introduction of an amino group, particularly at the C3 position, creates a chiral scaffold that can present functional groups in well-defined spatial orientations, making it a valuable building block for complex molecular architectures.

Rationale for this Guide

As a novel chemical entity, 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine lacks published structural data. This guide aims to bridge that gap by providing a predictive analysis grounded in fundamental principles of stereochemistry and conformational analysis.[9] By outlining a clear, integrated approach combining experimental and computational methods, we provide researchers with the tools necessary to characterize this and related molecules, thereby accelerating the drug discovery process.

Stereochemical Analysis

Stereochemistry defines the three-dimensional arrangement of atoms and is a critical determinant of biological function. For 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine, the primary stereochemical feature arises from a single chiral center.

Identification of the Stereocenter

The C3 carbon of the oxane ring is a stereocenter. It is an sp³-hybridized carbon atom bonded to four different substituents:

  • The amino group (-NH₂)

  • The 3-methyl-1,2-oxazol-5-yl group

  • The C2 methylene group of the oxane ring (-CH₂-)

  • The C4 methylene group of the oxane ring (-CH₂-)

Enantiomers: (R) and (S) Configurations

Due to the single stereocenter at C3, the molecule exists as a pair of non-superimposable mirror images known as enantiomers.[10] These are designated as (R)-3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine and (S)-3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine according to the Cahn-Ingold-Prelog priority rules.[11]

Figure 1: Enantiomers of the target molecule.

Implications for Synthesis and Biological Activity

Enantiomers often exhibit profoundly different pharmacological and toxicological profiles. Therefore, a stereocontrolled synthesis or chiral separation is imperative for any drug development program.[12][13] Chiral pool synthesis, starting from a known chiral building block, or asymmetric catalysis are common strategies to achieve this.[12]

Conformational Analysis of the Oxane Ring

The biological function of the molecule is not only defined by its static stereochemistry but also by its dynamic conformational preferences. Saturated six-membered rings are not planar and exist in various conformations that can interconvert.[14]

The Dominant Chair Conformation

Similar to cyclohexane, the oxane ring predominantly adopts a chair conformation, which effectively minimizes both angle strain and torsional strain.[6][7] This chair can undergo a "ring flip" to an alternative chair conformation, passing through higher-energy boat and twist-boat intermediates.[15]

Axial vs. Equatorial Equilibria at C3

For a substituted oxane, the two chair conformers are generally not of equal energy. The substituents at C3 (the amino and isoxazole groups) can occupy either an axial position (perpendicular to the ring's plane) or an equatorial position (in the plane of the ring).

The equilibrium between these two conformers is dictated primarily by steric hindrance. The bulky 3-methyl-1,2-oxazol-5-yl group will strongly prefer the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial protons on C1 and C5.[9] Consequently, the amino group at C3 is also predicted to reside in the equatorial position.

G Start Generate Initial 3D Structure (e.g., (R)-enantiomer) ConfSearch Conformational Search (Molecular Mechanics, e.g., MMFF94) Identify low-energy candidate structures Start->ConfSearch DFT_Opt Geometry Optimization & Frequency Calculation (DFT, e.g., B3LYP/6-31G*) Refine structures and confirm minima ConfSearch->DFT_Opt Energy Single-Point Energy Calculation (Higher-level basis set, e.g., cc-pVTZ) Obtain accurate relative energies DFT_Opt->Energy Analysis Analyze Results: - Relative Energies (ΔE, ΔG) - Geometric Parameters (Dihedrals) - Compare with NMR/X-ray data Energy->Analysis

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine Derivatives

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary Functionalized tetrahydropyrans (oxanes) bearing quaterna...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

Functionalized tetrahydropyrans (oxanes) bearing quaternary stereocenters are highly prized scaffolds in modern drug discovery, particularly in the development of CNS-active agents such as BACE1 inhibitors[1]. The target molecule, 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine , presents a unique synthetic challenge due to the steric hindrance at the C3 position and the propensity of the starting material, dihydro-2H-pyran-3(4H)-one, to undergo unwanted enolization[2].

This application note details a robust, highly diastereoselective 4-step protocol to synthesize this complex building block. By leveraging Ellman’s chiral sulfinamide chemistry[3] and a regioselective Huisgen 1,3-dipolar cycloaddition[4], this workflow guarantees high stereocontrol and excellent overall yields.

Mechanistic Rationale & Retrosynthetic Strategy

Designing a self-validating synthetic route requires an understanding of the kinetic and thermodynamic pitfalls of the oxane system.

  • Imine Formation (Overcoming Enolization): Dihydro-2H-pyran-3(4H)-one is kinetically and thermodynamically prone to enolization, which often leads to aldol condensation byproducts under standard conditions[2]. To circumvent this, we utilize Titanium(IV) ethoxide ( Ti(OEt)4​ ). Ti(OEt)4​ acts as both a powerful water scavenger and a Lewis acid, driving the condensation with Ellman's sulfinamide to completion while suppressing α -deprotonation[3].

  • Diastereoselective Alkynylation: Establishing a quaternary stereocenter at C3 requires strict facial control. The tert-butanesulfinyl group serves as a powerful chiral auxiliary. Upon addition of ethynylmagnesium bromide at cryogenic temperatures, the bulky tert-butyl group sterically shields one face of the ketimine, directing the nucleophilic attack to yield the α -tertiary propargyl sulfinamide with exceptional diastereomeric ratios (d.r. >95:5)[5].

  • Regioselective [3+2] Cycloaddition: The 3-methylisoxazole ring is constructed via a 1,3-dipolar cycloaddition. Acetohydroximoyl chloride is treated with triethylamine to generate acetonitrile oxide in situ. The terminal alkyne acts as the dipolarophile, exclusively yielding the 5-substituted isoxazole due to the steric bulk of the oxane ring[4].

SynthesisWorkflow A Oxan-3-one (Starting Material) B Step 1: Ti(OEt)4, t-BuSONH2 Imine Formation A->B C Step 2: Ethynylmagnesium Bromide Alkynylation B->C D Step 3: Acetohydroximoyl Chloride [3+2] Cycloaddition C->D E Step 4: HCl/MeOH Deprotection D->E F Target Molecule: 3-(3-Methyl-1,2-oxazol-5-yl) oxan-3-amine E->F

Workflow for the 4-step synthesis of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine.

Step-by-Step Experimental Protocols

Step 1: Synthesis of N-tert-Butanesulfinyl Ketimine

Causality Check: Standard acid-catalyzed imine formation fails here due to the instability of the starting ketone[6]. Ti(OEt)4​ is strictly required.

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add dihydro-2H-pyran-3(4H)-one (10.0 mmol, 1.0 eq) and (R)-2-methylpropane-2-sulfinamide (11.0 mmol, 1.1 eq) in anhydrous THF (30 mL).

  • Activation: Add Ti(OEt)4​ (20.0 mmol, 2.0 eq) dropwise at room temperature via syringe.

  • Reaction: Stir the yellow solution at room temperature for 16 hours. Monitor completion via LC-MS.

  • Workup: Pour the mixture into an equal volume of saturated aqueous NaHCO3​ with rapid stirring. A dense white precipitate ( TiO2​ ) will form. Filter the suspension through a pad of Celite, washing thoroughly with EtOAc.

  • Isolation: Separate the organic layer, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure ketimine.

Step 2: Diastereoselective Alkynylation

Causality Check: Maintaining a strict -78 °C environment is critical. Warmer temperatures increase the kinetic energy of the Grignard reagent, overcoming the steric shielding of the sulfinyl group and degrading the diastereomeric ratio[5].

  • Setup: Dissolve the ketimine (8.0 mmol, 1.0 eq) in anhydrous THF (40 mL) under argon and cool to -78 °C using a dry ice/acetone bath.

  • Addition: Dropwise add ethynylmagnesium bromide (0.5 M in THF, 16.0 mmol, 2.0 eq) over 30 minutes to prevent localized heating.

  • Reaction: Stir at -78 °C for 2 hours, then slowly warm to 0 °C over 1 hour.

  • Workup: Quench the reaction carefully with saturated aqueous NH4​Cl (20 mL). Extract with EtOAc ( 3×30 mL). Wash the combined organics with brine, dry over MgSO4​ , and concentrate. The crude propargyl sulfinamide is typically >95:5 d.r. and can be used directly in the next step.

Step 3: Regioselective 1,3-Dipolar Cycloaddition

Causality Check: Triethylamine must be added slowly. A high instantaneous concentration of acetonitrile oxide leads to self-dimerization, forming unwanted furoxan byproducts rather than the desired isoxazole[4].

Cycloaddition N1 Acetohydroximoyl Chloride + Et3N N2 Acetonitrile Oxide (Reactive Dipole) N1->N2 -HCl N4 Regioselective [3+2] Cycloaddition N2->N4 N3 Terminal Alkyne (Dipolarophile) N3->N4 N5 3-Methyl-1,2-oxazol-5-yl Ring System N4->N5

Mechanistic pathway of the regioselective 1,3-dipolar cycloaddition.

  • Setup: Dissolve the propargyl sulfinamide (6.0 mmol, 1.0 eq) and acetohydroximoyl chloride (9.0 mmol, 1.5 eq)[7] in anhydrous CH2​Cl2​ (30 mL) and cool to 0 °C.

  • Dipole Generation: Add triethylamine (12.0 mmol, 2.0 eq) dropwise via syringe pump over 1 hour.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Dilute with CH2​Cl2​ , wash with water and brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography to isolate the isoxazole derivative.

Step 4: Acidic Deprotection
  • Setup: Dissolve the isoxazole sulfinamide (5.0 mmol) in methanol (15 mL).

  • Deprotection: Add 4M HCl in dioxane (10 mL). Stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture in vacuo. Triturate the resulting solid with diethyl ether to remove the cleaved sulfinyl byproducts. The product is isolated as a highly pure hydrochloride salt.

Quantitative Data & Analytical Summary

The following table summarizes the expected yields and critical analytical markers required to self-validate the success of each synthetic step.

StepTransformationYield (%)Purity (HPLC)Key Analytical Marker ( 1 H NMR / MS)
1 Ketimine Formation82>95%t-Bu singlet at δ 1.25 ppm
2 Grignard Alkynylation78>98% (dr >95:5)Alkyne C-H at δ 2.45 ppm
3 [3+2] Cycloaddition85>96%Isoxazole C4-H at δ 6.10 ppm
4 Acidic Deprotection92>99%MS: [M+H]⁺ 183.1

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Application

Application Note and Protocol: Preparation of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine for Cell Culture Media

An in-depth guide to the solubilization of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine for in vitro cell-based assays. Abstract This document provides a comprehensive guide for the dissolution of the novel small molecule, 3...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the solubilization of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine for in vitro cell-based assays.

Abstract

This document provides a comprehensive guide for the dissolution of the novel small molecule, 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine, for use in cell culture applications. Given the limited aqueous solubility characteristic of many heterocyclic compounds, this protocol details a robust method for preparing a high-concentration stock solution in an organic solvent and its subsequent dilution into physiological media for cell-based assays. The procedures outlined herein are designed to ensure compound stability, maximize bioavailability in vitro, and maintain experimental reproducibility.

Introduction: The Challenge of Small Molecule Solubility

3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine is a small molecule with a heterocyclic structure, suggesting it may possess poor solubility in aqueous solutions like cell culture media.[1][2] The effective and reproducible delivery of this compound to cells in culture is paramount for accurate pharmacological and biological studies. Improper dissolution can lead to precipitation, inaccurate dosing, and ultimately, invalid experimental outcomes.[3]

This guide provides a standardized protocol for the solubilization of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine, focusing on the use of Dimethyl Sulfoxide (DMSO) as a solubilizing agent. DMSO is a widely accepted solvent for preparing high-concentration stock solutions of non-polar compounds for in vitro studies due to its high solvating power and compatibility with most cell lines at low concentrations.[1][2]

Compound Information and Required Materials

Compound Characteristics
PropertyDetailsSource
Compound Name 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine-
Physical Form Assumed to be a solid or powder at room temperatureGeneral knowledge of similar small molecules[4]
Aqueous Solubility Predicted to be low; insoluble in water and PBS[1][2]
Recommended Solvent Cell Culture Grade Dimethyl Sulfoxide (DMSO)[1][2]
Materials and Equipment
  • 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine (powder form)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heat block (optional, set to 37°C)

  • Sonicator (optional)

  • Sterile, filtered pipette tips

  • Laminar flow hood or biosafety cabinet

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with serum and supplements, pre-warmed to 37°C

  • Sterile, 0.22 µm syringe filter (optional, for stock solution sterilization)

Experimental Protocol: From Powder to Working Solution

This protocol is designed to prepare a 10 mM stock solution, a common starting concentration for in vitro studies.[1] Adjustments can be made based on the compound's molecular weight and the desired final experimental concentrations.

Workflow for Stock and Working Solution Preparation

G cluster_0 Part A: Stock Solution Preparation (Sterile Conditions) cluster_1 Part B: Working Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add Sterile DMSO weigh->add_dmso Calculate volume for 10 mM dissolve 3. Dissolve Compound (Vortex/Sonicate/Warm) add_dmso->dissolve sterilize 4. Optional: Sterile Filter dissolve->sterilize If not prepared from sterile components aliquot 5. Aliquot Stock Solution dissolve->aliquot If sterile components used sterilize->aliquot store 6. Store at -20°C or -80°C aliquot->store thaw 7. Thaw Stock Aliquot store->thaw Retrieve one aliquot for experiment dilute 8. Dilute in Pre-warmed Medium thaw->dilute e.g., 1:1000 for 10 µM mix 9. Mix Thoroughly dilute->mix apply 10. Apply to Cells mix->apply

Caption: Workflow for preparing stock and working solutions of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine.

Part A: Preparation of a 10 mM Stock Solution
  • Calculate Required Mass: Determine the molecular weight (MW) of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine from the supplier's data sheet. Use the following formula to calculate the mass needed for your desired volume of a 10 mM stock solution: Mass (mg) = 10 (mmol/L) * Volume (L) * MW ( g/mol )

  • Weigh the Compound: In a sterile laminar flow hood, accurately weigh the calculated mass of the compound into a sterile vial.

  • Add Solvent: Add the calculated volume of sterile, cell culture grade DMSO to the vial.

  • Dissolve the Compound: Tightly cap the vial and vortex for 1-2 minutes to facilitate dissolution.[2] If the compound does not fully dissolve, the following steps can be taken:

    • Sonication: Place the vial in a sonicator bath for 5-10 minutes.[2]

    • Gentle Warming: Briefly warm the solution in a 37°C water bath.[2] Avoid excessive heat, which could degrade the compound.

  • Sterilization (Optional): If the initial components were not sterile, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquot and Store: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[2] Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 6 months).[2][5]

Part B: Preparation of the Final Working Solution
  • Thaw Stock Solution: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Dilute into Culture Medium: In a sterile tube, add the required volume of the thawed stock solution to pre-warmed (37°C) complete cell culture medium to achieve the desired final concentration. It is critical to add the DMSO stock solution to the medium and not the other way around, and to mix immediately to prevent precipitation.

    • Example Dilution: To prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution. For 10 mL of medium, add 10 µL of the 10 mM stock solution.

  • Final Solvent Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells, typically at or below 0.1%.[1] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Check for Precipitation: After dilution, visually inspect the medium for any signs of precipitation. If a precipitate forms, it may indicate that the compound's solubility limit in the aqueous medium has been exceeded.

Quality Control and Troubleshooting

A self-validating experimental design is crucial for ensuring data integrity.

Solvent Cytotoxicity Assay

Before beginning experiments with the compound, it is essential to determine the tolerance of your specific cell line to DMSO.

  • Seed cells at the desired density in a multi-well plate.

  • Prepare serial dilutions of DMSO in the complete culture medium (e.g., 1%, 0.5%, 0.25%, 0.1%, 0.05%).

  • Treat the cells with these DMSO concentrations for the intended duration of your experiment.

  • Assess cell viability using a standard method (e.g., MTT, PrestoBlue, or Trypan Blue exclusion).

  • Determine the highest concentration of DMSO that does not significantly impact cell viability. This should be the maximum concentration used in your experiments.

Troubleshooting Precipitation

G cluster_troubleshooting Troubleshooting Steps cluster_solution If Not Dissolved start Precipitate observed in working solution? vortex Vortex and gently warm (37°C) start->vortex check_dissolved Does it redissolve? vortex->check_dissolved lower_conc Lower the final concentration check_dissolved->lower_conc No proceed Proceed with experiment check_dissolved->proceed Yes intermediate Use an intermediate dilution step (e.g., 10 mM -> 1 mM in DMSO -> final conc.) lower_conc->intermediate alt_solvent Consider alternative solvent (e.g., Ethanol) (Requires new cytotoxicity testing) intermediate->alt_solvent

Caption: Decision-making workflow for troubleshooting precipitation issues.

If precipitation occurs upon dilution into the aqueous medium, it is often because the compound has "crashed out" of solution.[2] Try vortexing or gently warming the solution.[2] If this is unsuccessful, consider preparing a lower concentration working solution.

Conclusion

This protocol provides a standardized and robust method for the dissolution and preparation of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine for cell culture applications. By following these steps and incorporating the recommended quality control measures, researchers can ensure consistent and reliable delivery of the compound in their in vitro assays, leading to more accurate and reproducible scientific findings.

References

  • ResearchGate. (2014, February 24). Does anyone have experience in dissolving small peptides (of 12 mer) for use in ex vivo tissue cultures?. Retrieved from [Link]

  • PubChem. (n.d.). 1-(5-Methyl-1,2-oxazol-3-yl)methanamine. Retrieved from [Link]

Sources

Method

Application Note: HPLC Method Development and Validation for the Quantification of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine

Target Audience: Analytical Chemists, Formulation Scientists, and CMC Drug Development Professionals. Analyte Profiling & Analytical Challenges The molecule 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine presents a unique set...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and CMC Drug Development Professionals.

Analyte Profiling & Analytical Challenges

The molecule 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine presents a unique set of physicochemical properties that dictate the trajectory of chromatographic method development. Structurally, it consists of an oxane (tetrahydropyran) ring substituted at the 3-position with both a primary aliphatic amine and a 3-methyl-isoxazole moiety.

From a chromatographic perspective, this analyte poses three distinct challenges:

  • High Polarity & Low Retention: The combination of the oxygen-rich oxane ring and the highly polar primary amine results in a low partition coefficient (LogP). On standard C18 columns, such polar analytes often elute near the void volume ( t0​ ), leading to poor resolution from solvent peaks and matrix interferences.

  • Peak Tailing of Basic Amines: The primary amine is highly basic (estimated pKa ~9.0–9.5). At neutral pH, it exists in a protonated state (-NH₃⁺). When analyzed on silica-based reversed-phase columns, protonated amines undergo detrimental secondary electrostatic interactions with ionized residual silanol groups (Si-O⁻), which manifests as severe peak tailing and loss of theoretical plates[1].

  • UV Detection Constraints: The chromophore is limited primarily to the isoxazole ring, which exhibits an absorption maximum ( λmax​ ) in the lower UV range (typically 215–230 nm). This necessitates a mobile phase with high UV transparency to maintain a stable baseline.

Mechanistic Rationale for Method Design

To engineer a robust, self-validating analytical method, every parameter must be selected based on chemical causality rather than empirical trial-and-error.

Stationary Phase Selection

To overcome the low retention factor ( k′ ), the initial mobile phase must be highly aqueous (>90% water). However, standard C18 chains undergo hydrophobic collapse (phase dewetting) in 100% aqueous environments, leading to irreproducible retention times[2]. Solution: We utilize a C18 AQ (Polar-Embedded) column . The embedded polar groups maintain stationary phase hydration and extension even in 95% aqueous conditions, ensuring consistent retention of the polar oxane derivative while providing shielding against underlying silanols.

Mobile Phase pH & Ion-Pairing Strategy

To mitigate the peak tailing inherent to basic compounds, we must eliminate the electrostatic attraction between the analyte and the silica support[3]. Solution: A low-pH mobile phase utilizing 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0) is employed. This serves a dual mechanistic purpose:

  • Silanol Suppression: At pH < 3.0, residual silanols on the silica surface are fully protonated (Si-OH), neutralizing their negative charge and eliminating ionic interactions[4].

  • Ion-Pairing: The strongly acidic TFA forms a neutral, hydrophobic ion-pair complex with the protonated amine of the analyte. This increases the apparent hydrophobicity of the molecule, enhancing its retention on the C18 phase and resulting in sharp, symmetrical peaks[1].

Diluent Matching to Prevent Peak Distortion

A common failure mode in HPLC of polar compounds is peak fronting caused by a sample diluent that is stronger (more organic) than the initial mobile phase[3]. To prevent this localized band-broadening, the sample diluent is strictly matched to the initial gradient composition (95:5 Water:Acetonitrile).

MethodDev A Analyte Profiling Basic Amine, High Polarity B Column Selection C18 AQ (Resists Phase Collapse) A->B C Mobile Phase Optimization 0.1% TFA (pH ~2.0) B->C D Peak Shape Evaluation Tailing Factor (Tf) < 1.5? C->D E Gradient Fine-Tuning Ensure k' > 2.0 D->E Yes (Symmetrical Peak) F Adjust Ion-Pairing Conc. D->F No (Tailing > 1.5) G Proceed to ICH Q2(R2) Validation E->G F->C

Figure 1: Mechanistic method development workflow for basic polar amines.

Experimental Protocols

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationRationale
Column C18 AQ, 150 mm × 4.6 mm, 3.5 µmPolar-embedded phase for high-aqueous stability.
Mobile Phase A 0.1% TFA in LC-MS Grade WaterProtonates silanols; provides ion-pairing.
Mobile Phase B 0.1% TFA in AcetonitrileElution solvent; high UV transparency at 225 nm.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 30°C ± 2°CReduces mobile phase viscosity; stabilizes retention.
Detection UV at 225 nmMatches the λmax​ of the isoxazole ring.
Injection Vol. 10 µLBalances sensitivity with column loading capacity.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial hold to retain polar analyte
2.0955Isocratic hold
10.04060Linear ramp for elution and column wash
12.0595Flush strongly retained impurities
14.0595Isocratic flush
14.1955Return to initial conditions
18.0955Column re-equilibration
Step-by-Step Preparation Workflow

Step 1: Mobile Phase Preparation

  • MP-A: Transfer exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) into a 1000 mL volumetric flask containing ~900 mL of LC-MS grade water. Mix thoroughly and make up to volume with water. Degas via sonication for 10 minutes.

  • MP-B: Transfer exactly 1.0 mL of TFA into a 1000 mL volumetric flask containing ~900 mL of LC-MS grade Acetonitrile. Make up to volume with Acetonitrile.

Step 2: Diluent Preparation Prepare a mixture of Water and Acetonitrile in a 95:5 (v/v) ratio. Critical Note: Do not add TFA to the diluent, as excess acid in the injection plug can cause localized baseline disturbances.

Step 3: Standard Preparation (Nominal Concentration: 100 µg/mL)

  • Accurately weigh 10.0 mg of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine reference standard into a 100 mL volumetric flask.

  • Add ~70 mL of Diluent.

  • Sonicate for 5 minutes until fully dissolved (the molecule is highly soluble in aqueous media).

  • Allow the solution to equilibrate to room temperature, then make up to the mark with Diluent. Mix well.

System Suitability & Method Validation Strategy

To ensure the method is a self-validating system, System Suitability Testing (SST) must be passed prior to any sample analysis. The method must then be validated according to the [5], which mandates a lifecycle approach to analytical quality.

System Suitability Testing (SST)

Table 3: SST Specifications (Self-Validating Metrics)

ParameterAcceptance CriteriaDiagnostic Value
Retention Time (RT) ~5.8 min (± 0.2 min)Confirms accurate pump proportioning and phase chemistry.
Tailing Factor ( Tf​ ) 1.5Validates that secondary silanol interactions are suppressed.
Theoretical Plates ( N ) 5000Ensures column bed integrity and optimal kinetics.
Injection Precision %RSD 2.0% (n=6)Verifies autosampler mechanics and integration reproducibility.
ICH Q2(R2) Validation Framework

Validation V ICH Q2(R2) Validation Lifecycle S Specificity No matrix interference at Analyte RT V->S L Linearity R² ≥ 0.999 (25% to 150% of Target) V->L A Accuracy Spike Recovery 98.0% - 102.0% V->A P Precision Repeatability %RSD ≤ 2.0% (n=6) V->P

Figure 2: Core validation parameters and acceptance criteria based on ICH Q2(R2) guidelines.

Validation Execution Steps:

  • Specificity: Inject a blank (Diluent) and a placebo matrix. Verify that no peaks elute at the retention time of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine (Signal-to-Noise < 3).

  • Linearity & Range: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal concentration (25 µg/mL to 150 µg/mL). Perform linear regression analysis. The correlation coefficient ( R2 ) must be 0.999, and the y-intercept bias must be 2.0% of the 100% response[6].

  • Accuracy: Spike known amounts of the analyte into the placebo matrix at 50%, 100%, and 150% levels (prepared in triplicate). Calculate the percentage recovery.

  • Robustness: Intentionally vary critical method parameters (Flow rate ± 0.1 mL/min, Column Temp ± 5°C, Mobile Phase pH ± 0.2 units). The System Suitability criteria must still be met under all perturbed conditions, proving the method's resilience in routine QC environments[7].

References

  • [5] European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at:[Link]

  • [2] Welch Materials. HPLC Column Selection: Core to Method Development (Part II). Available at:[Link]

  • [6] European Medicines Agency (EMA). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Available at:[Link]

  • [7] International Council for Harmonisation (ICH). Validation of Analytical Procedure Q2(R2) - Draft Version. Available at:[Link]

  • [3] PharmaGuru. Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. Available at:[Link]

  • [4] LC Troubleshooting Bible / John W. Dolan. Why Do Peaks Tail? Available at: [Link]

  • [1] McCalley, D. V. Rationalization of Retention and Overloading Behavior of Basic Compounds in Reversed-Phase HPLC Using Low Ionic Strength Buffers Suitable for Mass Spectrometric Detection. Analytical Chemistry (ACS Publications). Available at:[Link]

Sources

Application

Application Note: Strategic Integration of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine in Modern Drug Discovery

Executive Summary & Structural Rationale The pharmaceutical industry's paradigm shift from planar, sp²-hybridized libraries to complex, sp³-rich architectures has been largely driven by the "Escape from Flatland" theory,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The pharmaceutical industry's paradigm shift from planar, sp²-hybridized libraries to complex, sp³-rich architectures has been largely driven by the "Escape from Flatland" theory, which correlates higher fraction sp³ (Fsp³) values with improved clinical success rates, higher aqueous solubility, and reduced off-target promiscuity[1].

The building block 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine represents a highly optimized, 3D-rich scaffold designed specifically for modern hit-to-lead campaigns. It integrates three distinct pharmacophoric and physicochemical features into a single, compact molecule:

  • The Oxane (Tetrahydropyran / THP) Ring: Acting as a bioisostere for cyclohexane, the oxane ring lowers overall lipophilicity (ClogP) while providing an embedded oxygen atom that serves as a weak hydrogen-bond acceptor[2]. This modification is critical for modulating the pKa of adjacent functional groups and improving the absorption, distribution, metabolism, and excretion (ADME) profile of the resulting lead compound[2].

  • The 3-Methylisoxazole Moiety: Isoxazoles are highly versatile bioisosteres for amides and enolic β-dicarbonyls[3]. They possess a unique electrostatic profile, offering a weak hydrogen-bond acceptor at the nitrogen that frequently engages in target-specific interactions, such as those observed in the hinge region of kinases or the binding pockets of BET bromodomain inhibitors[4].

  • The α-Tertiary Amine (Gem-Disubstituted C3 Center): The attachment of both the amine and the isoxazole ring to the C3 position of the oxane ring creates a stereogenic center and a conformationally locked alpha-tertiary amine. This rigidification dictates a precise 3D vectorial projection of the substituents, minimizing the entropic penalty upon target binding.

Quantitative Data Presentation: The "Flatland" Comparison

To illustrate the physicochemical advantages of this building block, we compare it against a traditional, planar aromatic equivalent (3-methyl-5-phenylisoxazol-3-amine). The data highlights the superior drug-like properties imparted by the oxane ring and the gem-disubstituted sp³ center.

Physicochemical Metric3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine (3D Scaffold)3-Methyl-5-phenylisoxazol-3-amine (Planar Equivalent)Pharmacological Impact
Fraction sp³ (Fsp³) 0.55 (High)0.10 (Low)Higher Fsp³ correlates with reduced promiscuity and higher clinical success[1].
ClogP (Calculated) ~0.8 ~2.5Lower lipophilicity improves aqueous solubility and reduces metabolic clearance[2].
Topological Polar Surface Area 48.3 Ų 48.3 ŲIdentical TPSA, but the 3D scaffold distributes polarity more favorably for membrane permeation.
Conformational Entropy Low (Rigidified) High (Rotatable biaryl bond)Rigid alpha-tertiary center lowers the entropic penalty upon target binding.
Chirality Chiral (C3 Stereocenter) AchiralAllows for enantiomeric optimization to maximize target selectivity.

Mechanistic Workflows & Binding Models

The integration of this building block into a screening cascade and its subsequent interaction with a target protein are visualized below.

Workflow BB Building Block 3-(3-Methylisoxazol-5-yl) oxan-3-amine Lib Library Generation (Amide/Aryl Coupling) BB->Lib Synthetic Integration Screen Target Screening (High Fsp3 Library) Lib->Screen In Vitro Assays Hit Hit Identification (Enantiomeric Profiling) Screen->Hit Selectivity Filter Lead Lead Optimization (ADME/Tox Refinement) Hit->Lead Iterative Cycle

Workflow demonstrating the integration of the building block into a hit-to-lead cascade.

BindingModel cluster_pocket Target Protein Binding Pocket Hinge Hinge Region (H-Bond Donor) Solvent Solvent Exposed Channel (Aqueous Interface) Hydrophobic Hydrophobic Shelf Isoxazole 3-Methylisoxazole Moiety Isoxazole->Hinge N-Atom H-Bonding Isoxazole->Hydrophobic Methyl Insertion Oxane Oxane (THP) Ring Oxane->Solvent Hydration / ADME Amine Alpha-Tertiary Amine Vector Amine->Solvent Extension Vector

Binding model illustrating the dual-pharmacophore interaction within a target pocket.

Synthetic Integration Protocols

Coupling reactions involving alpha-tertiary amines are notoriously difficult due to extreme steric hindrance at the gem-disubstituted carbon. Standard coupling conditions (e.g., EDC/HOBt or unoptimized Pd-catalysis) frequently result in low yields, prolonged reaction times, and degradation of the starting materials. The following protocols are engineered specifically to overcome these steric liabilities.

Protocol A: Amide Library Generation via HATU Coupling

Causality & Rationale: To overcome the steric bulk of the C3-tertiary amine, we utilize HATU. HATU generates a highly reactive 7-azabenzotriazole active ester (HOAt ester), which accelerates the aminolysis step significantly better than standard HOBt esters. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its own steric bulk prevents it from competing as a nucleophile, ensuring it only acts to deprotonate the target amine.

Materials:

  • 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine (1.0 eq)

  • Carboxylic Acid derivative (1.2 eq)

  • HATU (1.5 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: In an oven-dried vial purged with N₂, dissolve the carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes to ensure complete formation of the active HOAt ester. Self-Validation: The solution will typically turn a distinct yellow color, indicating active ester formation.

  • Amine Introduction: Add 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine (1.0 eq) dropwise as a solution in a minimal amount of DMF.

  • Reaction & Monitoring: Heat the reaction to 40°C. Due to the steric hindrance of the alpha-tertiary amine, room temperature coupling may stall. Monitor via LC-MS. Complete conversion is typically observed within 4–6 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: N-Arylation via Buchwald-Hartwig Cross-Coupling

Causality & Rationale: Cross-coupling an aryl halide to a sterically hindered primary amine is highly prone to β-hydride elimination or failure during the reductive elimination step. We utilize BrettPhos , a bulky, electron-rich biaryl phosphine ligand specifically designed to prevent the formation of unreactive bis(amine) palladium complexes and to force the necessary geometry for rapid reductive elimination.

Materials:

  • 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine (1.2 eq)

  • Aryl Bromide/Iodide (1.0 eq)

  • Pd₂(dba)₃ (0.05 eq / 5 mol%)

  • BrettPhos ligand (0.10 eq / 10 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 eq)

  • Anhydrous, degassed Toluene

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a glovebox or under strict Schlenk conditions, combine Pd₂(dba)₃ and BrettPhos in a reaction vial. Add 1 mL of degassed toluene and stir for 10 minutes at room temperature to generate the active L-Pd(0) species.

  • Reagent Assembly: To a separate oven-dried vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 eq), the alpha-tertiary amine building block (1.2 eq), and NaOtBu (2.0 eq).

  • Coupling: Transfer the pre-activated catalyst solution to the reagent vial. Seal the vial with a Teflon-lined cap.

  • Heating: Heat the reaction mixture to 90°C in a pre-heated oil bath or heating block. Stir vigorously for 12 hours. Self-Validation: Monitor the consumption of the aryl halide via GC-MS or LC-MS. The bulky BrettPhos ligand prevents the amine from poisoning the catalyst, ensuring steady turnover.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.

References

  • Drug Hunter. "The Swiss Army Knife of Heterocycles: Isoxazoles Across Drug Discovery." Drug Hunter, 2026. Available at:[Link][3]

  • ResearchGate. "Discovery, Design, and Optimization of Isoxazole Azepine BET Inhibitors." ACS Medicinal Chemistry Letters, 2013. Available at:[Link][4]

Sources

Method

Application Note: Advanced NMR Characterization Protocol for 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine

Executive Summary & Scientific Context In modern Fragment-Based Drug Discovery (FBDD), there is a strategic shift toward sp³-rich, three-dimensional fragments to improve target selectivity and reduce off-target toxicity...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

In modern Fragment-Based Drug Discovery (FBDD), there is a strategic shift toward sp³-rich, three-dimensional fragments to improve target selectivity and reduce off-target toxicity [1]. The molecule 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine represents a highly desirable fragment class. It combines a saturated tetrahydropyran (oxan) ring with a planar 1,2-oxazole (isoxazole) heterocycle, linked at a chiral quaternary carbon (C3) that also bears a primary amine.

While this structural complexity provides excellent vectorality for probing protein binding pockets, it presents unique challenges for Nuclear Magnetic Resonance (NMR) characterization. The presence of a chiral center renders the oxan ring protons diastereotopic, leading to severe spectral overlap, while the quaternary linkage between the two rings requires precise long-range correlation data to prove connectivity [2].

This application note details a self-validating NMR protocol designed to unambiguously characterize this fragment, ensuring high-fidelity data before its integration into high-throughput FBDD screening pipelines [3].

Structural Analysis & Predicted NMR Parameters

To establish a baseline for spectral interpretation, we must first map the expected chemical environment of the molecule. The isoxazole ring is a well-documented bioisostere, and its ¹H and ¹³C chemical shifts are highly sensitive to its substitution pattern [4]. The oxan ring, due to the chiral C3 center, will exhibit distinct axial and equatorial proton environments.

Table 1: Predicted NMR Chemical Shifts and Key Correlations

Data predicted for free base in DMSO-d₆ at 298 K (400 MHz for ¹H, 100 MHz for ¹³C).

PositionMoiety¹H Chemical Shift (ppm)Multiplicity & Integration¹³C Chemical Shift (ppm)Key Self-Validating 2D Correlations (HMBC/COSY)
C3-CH₃ Isoxazole2.20s, 3H11.0HMBC to Isoxazole C3, C4
C4 Isoxazole6.20s, 1H102.0HMBC to Isoxazole C3, C5, and C3-CH₃
C3 Isoxazole--159.0HMBC from C4-H and C3-CH₃
C5 Isoxazole--174.0HMBC from Oxan C2-H₂, C4-H₂, and Isoxazole C4-H
C3 Oxan--52.0HMBC from Oxan C2-H₂, C4-H₂, NH₂, and Isoxazole C4-H
C2 Oxan3.60 – 3.80m, 2H (AB system)72.0COSY to C4 (weak W-coupling); HMBC to Oxan C3, C6
C6 Oxan3.40 – 3.60m, 2H67.0COSY to C5; HMBC to Oxan C4, C5
C4 Oxan1.60 – 1.90m, 2H34.0COSY to C5; HMBC to Oxan C2, C3, C5, C6
C5 Oxan1.40 – 1.60m, 2H21.0COSY to C4, C6
NH₂ Amine1.80 – 2.20br s, 2H (exchanges)-HMBC to Oxan C2, C3, C4

Experimental Protocol: Causality and Execution

Do not treat NMR acquisition as a passive checklist; every parameter must be chosen to solve a specific structural problem. The following step-by-step methodology explains the causality behind the experimental design.

Step 1: Sample Preparation and Solvent Selection
  • Procedure: Dissolve 15–20 mg of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine in 600 µL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Causality: DMSO-d₆ is selected for structural elucidation because it disrupts intermolecular hydrogen bonding, ensuring the primary amine (-NH₂) appears as a distinct, albeit broad, signal rather than exchanging rapidly and disappearing (as it would in D₂O or CD₃OD). Furthermore, DMSO prevents the aggregation of sp³-rich fragments, which is critical for accurate relaxation times (T₁/T₂) [5].

Step 2: 1D ¹H and ¹³C Acquisition
  • Procedure: Acquire a standard 1D ¹H spectrum (ns=16, d1=2s) and a ¹³C{¹H} spectrum with a sufficiently long relaxation delay (ns=512, d1=5s).

  • Causality: The extended d1 delay in the ¹³C experiment is mandatory. Quaternary carbons (Isoxazole C3, C5, and Oxan C3) lack attached protons to facilitate dipole-dipole relaxation. A short d1 will result in these critical structural nodes being saturated and invisible in the final spectrum.

Step 3: 2D HSQC (Heteronuclear Single Quantum Coherence)
  • Procedure: Acquire a multiplicity-edited ¹H-¹³C HSQC.

  • Causality: Because C3 is a chiral center, the protons on the oxan ring (C2, C4, C5, C6) are diastereotopic, resulting in complex, overlapping multiplets in the ¹H spectrum. The HSQC disperses these overlapping proton signals along the much wider ¹³C chemical shift axis (20–75 ppm). Multiplicity editing will phase CH₂ groups (Oxan C2, C4, C5, C6) oppositely to CH/CH₃ groups (Isoxazole C4, C3-CH₃), instantly categorizing the carbon framework.

Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Procedure: Acquire a ¹H-¹³C HMBC optimized for long-range couplings (ⁿJ_CH = 8 Hz).

  • Causality (The Self-Validating Step): This is the most critical experiment in the protocol. The structure proposes a direct bond between the oxan C3 and the isoxazole C5. To self-validate this connectivity, we must observe a ³J_CH coupling from the isoxazole C4-H (singlet, ~6.20 ppm) to the oxan C3 (quaternary, ~52.0 ppm). Conversely, we must see a ³J_CH coupling from the oxan C2-H₂ and C4-H₂ protons to the isoxazole C5 (quaternary, ~174.0 ppm). If these cross-peaks are absent, the proposed connectivity is invalid, and the sample must be flagged.

NMR Characterization & Validation Workflow

The following Graphviz diagram maps the logical flow of the NMR characterization pipeline, emphasizing the transition from structural validation to downstream FBDD screening.

NMR_Protocol A Sample Preparation (Fragment in DMSO-d6) B 1D NMR Acquisition (1H & 13C) A->B Quality Control C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C Resolve Overlap D Data Processing & Phase Correction B->D C->D E Structural Elucidation & Self-Validation via HMBC D->E Cross-Verify Integrals F FBDD Screening Prep (Buffer Exchange to 10% D2O) E->F Validated Hit G Ligand-Observed NMR (STD / WaterLOGSY) F->G Target Binding Assay

Figure 1: Self-validating NMR workflow for structural elucidation and FBDD screening.

Data Interpretation: Building a Trustworthy Model

A robust protocol relies on a self-validating system where orthogonal data points confirm the same structural hypothesis.

  • Integral Matching: The integration of the 1D ¹H NMR spectrum must perfectly match the cross-peak volumes in the 2D HSQC. If the oxan C2 and C6 protons show overlapping multiplets in the 1D spectrum, their distinct ¹³C chemical shifts in the HSQC will resolve them, allowing for indirect integration verification.

  • Stereochemical Conformation: The oxan ring will preferentially adopt a chair conformation. The bulky 3-methyl-1,2-oxazol-5-yl group will likely occupy the equatorial position at C3 to minimize 1,3-diaxial interactions, forcing the amine into the axial position. This can be self-validated by running a 2D NOESY experiment: strong NOE cross-peaks between the axial amine protons and the axial protons of C5 will confirm this specific chair conformer.

  • Transition to FBDD: Once the structure is validated in DMSO-d₆, the fragment must be titrated into an aqueous physiological buffer (e.g., 50 mM NaPi, 10% D₂O) for ligand-observed screening (STD-NMR or WaterLOGSY)[1]. The ¹H chemical shifts will migrate slightly due to solvent effects, requiring a rapid 1D ¹H reference spectrum in the new buffer before introducing the target protein [5].

References

  • Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC - NIH National Institutes of Health (NIH)[Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures Instituto Politécnico de Bragança (IPB)[Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media MDPI - Molecules[Link]

  • Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds MDPI - Molecules[Link]

  • What are the key considerations when designing NMR experiments for fragment-based drug discovery? Consensus[Link]

Application

mass spectrometry parameters for detecting 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine

An Application Note and Protocol for the Bioanalytical Quantification of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine using LC-MS/MS Abstract This document provides a comprehensive guide for the development of a robust liqui...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Bioanalytical Quantification of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine using LC-MS/MS

Abstract

This document provides a comprehensive guide for the development of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine in biological matrices. Given the absence of established methods for this specific molecule, this application note serves as a foundational protocol, grounded in the principles of bioanalytical chemistry for polar small molecules. We will detail a systematic approach, from initial parameter optimization and sample preparation to a full, step-by-step analytical protocol and validation strategy, designed to meet the rigorous standards of drug development professionals.

Introduction and Analytical Rationale

The compound 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine combines two key functional groups: a substituted isoxazole ring and a primary amine on a saturated oxane (tetrahydropyran) backbone. Isoxazole moieties are prevalent in a wide range of pharmacologically active compounds, making their detection and quantification crucial in drug discovery and development.[1] The primary amine group and the overall polarity of the molecule present distinct challenges for bioanalysis, particularly in achieving adequate retention on standard reversed-phase columns and minimizing matrix effects during ionization.[2]

This guide addresses these challenges by proposing a method centered on Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry, a state-of-the-art methodology for the quantitative analysis of polar compounds.[2][3] The protocols herein are designed to be a starting point, providing a logical framework for method development and validation in accordance with regulatory expectations.[3][4]

Hypothesized Chemical Structure

As this compound is not widely documented, we propose the following structure based on systematic nomenclature. This structure forms the basis for all subsequent theoretical calculations and experimental design.

  • Chemical Name: 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine

  • Molecular Formula: C10H16N2O2

  • Monoisotopic Mass: 196.1212 g/mol

  • Key Features:

    • A polar tetrahydropyran (oxane) ring.

    • A primary amine, which is basic and readily protonated.

    • A methyl-isoxazole heterocycle.

Part 1: A Strategic Approach to Method Development

A successful bioanalytical method is built on a systematic optimization of chromatography and mass spectrometry parameters. The polarity of our target analyte dictates a departure from standard reversed-phase approaches.

Mass Spectrometry (MS) Parameter Optimization

The goal is to establish sensitive and specific detection using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

  • Ionization Mode Selection: The presence of a primary amine makes the molecule basic. Therefore, Electrospray Ionization in the positive ion mode (ESI+) is the logical choice, as the amine group will be readily protonated to form a stable [M+H]+ ion.[5][6] Acidic mobile phase additives, such as formic acid, will facilitate this process.

  • Precursor Ion ([M+H]+) Identification: The first step is to confirm the mass of the protonated parent molecule. A stock solution of the analyte should be infused directly into the mass spectrometer. Based on the molecular formula C10H16N2O2, the expected monoisotopic mass is 196.1212 Da. The target precursor ion in a full scan (Q1) will be the [M+H]+ adduct at m/z 197.1285.

  • MS/MS Fragmentation and Product Ion Selection: Collision-Induced Dissociation (CID) of the precursor ion will generate characteristic product ions. The most stable and abundant product ions should be selected for the MRM transitions. The presence of the nitrogen-containing amine and the isoxazole ring will likely direct the fragmentation.[7][8]

    • Alpha-Cleavage: A dominant fragmentation pathway for amines is the cleavage of the bond alpha to the nitrogen atom.[9]

    • Heterocyclic Ring Opening: The isoxazole ring can undergo characteristic fragmentation upon collision.[10]

    A systematic optimization of the collision energy (CE) and other parameters like declustering potential (DP) is essential for maximizing the signal of each product ion.

Liquid Chromatography (LC) Method Development

The primary challenge is the retention of a small, polar analyte away from the solvent front and endogenous matrix components.[2]

  • Column Selection: Standard C18 columns will likely provide insufficient retention.[2] Therefore, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended. HILIC columns utilize a polar stationary phase with a high organic content mobile phase, promoting the retention of polar compounds.[3] An amide or silica hydride-based column could be an excellent starting point.[3][11]

  • Mobile Phase Optimization:

    • Organic Solvent: Acetonitrile is the most common organic solvent for HILIC.

    • Aqueous Component: Water containing a buffer is used to elute the analyte.

    • Additives: Ammonium formate or ammonium acetate (e.g., 5-10 mM) with 0.1% formic acid is recommended. These additives serve to control the pH, improve peak shape, and enhance ESI+ efficiency.[3][12]

    An initial gradient starting at high organic (e.g., 95% acetonitrile) and ramping down to a lower percentage will be used to elute the analyte.

Biological Sample Preparation

The objective is to remove proteins and other matrix components that can interfere with the analysis, while ensuring high recovery of the analyte.[5]

  • Protein Precipitation (PPT): This is the simplest and often a good starting point for small molecules. It involves adding a cold organic solvent (e.g., acetonitrile or methanol) to the plasma or serum sample to precipitate proteins.[11]

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT but requires careful optimization of the organic solvent and pH to partition the polar analyte efficiently.

  • Solid-Phase Extraction (SPE): SPE offers the cleanest extracts and the ability to concentrate the analyte. For a polar, cationic compound, a mixed-mode or polymeric cation exchange SPE sorbent could be highly effective.

For initial method development, protein precipitation is recommended due to its speed and simplicity.

Part 2: Detailed Analytical Protocol

This section provides a step-by-step workflow for the quantification of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine in human plasma.

Protocol: Sample Preparation via Protein Precipitation
  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Add 10 µL of the internal standard (IS) working solution to all tubes except for the blank matrix samples. (An ideal IS would be a stable isotope-labeled version of the analyte).

  • To precipitate proteins, add 150 µL of cold acetonitrile containing 0.1% formic acid to each tube.

  • Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject 5-10 µL of the supernatant onto the LC-MS/MS system.

Data Presentation: Proposed LC-MS/MS Parameters

The following tables summarize the recommended starting parameters for the LC-MS/MS system. These must be optimized experimentally.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Setting
HPLC System UPLC/UHPLC System (e.g., Waters Acquity, Agilent 1290)
Column HILIC Amide Column (e.g., Waters Acquity UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm)
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 95% B to 50% B over 3 minutes, hold, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters (Hypothetical)

ParameterRecommended Setting
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex, Waters, Agilent)
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 197.1
Product Ion 1 (Q3) To be determined experimentally (e.g., m/z 110.1)
Product Ion 2 (Q3) To be determined experimentally (e.g., m/z 83.1)
Collision Energy (CE) To be optimized for each transition
Declustering Potential To be optimized
Source Temp. 500 °C
IonSpray Voltage 5500 V
Visualization: Experimental Workflow

The diagram below illustrates the complete analytical process from sample receipt to data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add Internal Standard Sample->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Vortex Vortex Mix PPT->Vortex Centrifuge Centrifuge (14,000 rpm) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into UPLC Supernatant->Injection HILIC HILIC Separation Injection->HILIC ESI ESI+ Ionization HILIC->ESI MRM MRM Detection (QqQ MS) ESI->MRM Integration Peak Integration MRM->Integration Calibration Calibration Curve (Linear Regression) Integration->Calibration Quantification Calculate Concentrations Calibration->Quantification Report Generate Report Quantification->Report

Caption: Overall bioanalytical workflow.

Part 3: Method Validation Strategy

Once the method is developed, it must be validated to ensure it is fit for its intended purpose. The validation should be conducted in accordance with guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[3][4][10][13]

Core Validation Parameters

A full validation should assess the following parameters:[3][10]

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Matrix Effect: The suppression or enhancement of ionization due to co-eluting matrix components.

  • Calibration Curve (Linearity): The relationship between instrument response and known concentrations of the analyte.

  • Accuracy and Precision: The closeness of measured values to the true value and the reproducibility of measurements, respectively.

  • Recovery: The efficiency of the extraction process.

  • Carryover: The appearance of analyte signal in a blank sample following a high-concentration sample.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term).

Visualization: Logical Flow of Method Validation

This diagram outlines the logical progression of experiments during method validation.

G Dev Method Development (LC & MS Optimization) Selectivity Selectivity & Specificity (6 blank matrix lots) Dev->Selectivity Matrix Matrix Effect Selectivity->Matrix CalCurve Calibration Curve (Linearity & Range) Matrix->CalCurve AP Accuracy & Precision (Intra- & Inter-day runs) CalCurve->AP Recovery Extraction Recovery AP->Recovery Stability Stability Assessment (Freeze-Thaw, Bench-Top, etc.) AP->Stability Dilution Dilutional Integrity AP->Dilution Validated Method Validated Recovery->Validated Stability->Validated Dilution->Validated

Caption: Logical flow for bioanalytical method validation.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • BioPharma Services. (2023). BA Method Development: Polar Compounds. [Link]

  • Norin, G. (2018). Development of UPLC-MS/MS method for the determination of polar metabolites. DiVA. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]

  • Kopp, K. (2026). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC. [Link]

  • Soukup, O., et al. (2025). Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. PMC. [Link]

  • Simons, B. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. [Link]

  • PubChem. (n.d.). Methyl((5-methyl-1,2-oxazol-3-yl)methyl)amine. [Link]

  • RSC Publishing. (n.d.). Molecular labels for analysis of amines and diols by spray based ionization-mass spectrometry. [Link]

  • Request PDF. (n.d.). Two competing ionization processes in electrospray mass spectrometry of indolyl benzo[b]carbazoles: Formation of M+• versus [M+H]+. [Link]

  • PubChem. (n.d.). [3-[[3-(cyclopropylmethylamino)oxetan-3-yl]methyl]-1,2-oxazol-5-yl]methanol. [Link]

  • PMC. (n.d.). Complete chemical modification of amine and acid functional groups of peptides and small proteins. [Link]

  • MDPI. (2022). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. [Link]

  • PubMed. (2002). Multistep mass spectrometry of heterocyclic amines in a quadrupole ion trap mass analyser. [Link]

  • PubMed. (2002). Electrospray Ionization Mass Spectra of monoimidazole/polyamine Conjugates. [Link]

  • Revues Scientifiques Marocaines. (n.d.). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. [Link]

  • Chemspace. (n.d.). 3-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine-1-carbonyl}cyclopentan-1-amine. [Link]

  • Journal of the American Society for Mass Spectrometry. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. [Link]

  • Chemistry LibreTexts. (2025). 10.8: Spectroscopy of Amines. [Link]

  • American Elements. (n.d.). Benzoxazoles. [Link]

  • PubChem. (n.d.). 3-(aminomethyl)-N-methyl-1,2-oxazol-5-amine. [Link]

  • Whitman People. (n.d.). GCMS Section 6.15. [Link]

Sources

Method

Application Note: High-Efficiency Incorporation of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine in Solid-Phase Peptide Synthesis

Target Audience: Researchers, scientists, and drug development professionals. Applications: Peptidomimetics, late-stage functionalization, and synthesis of sterically constrained therapeutic peptides.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Applications: Peptidomimetics, late-stage functionalization, and synthesis of sterically constrained therapeutic peptides.

Introduction & Mechanistic Rationale

The incorporation of complex, non-canonical building blocks into peptide backbones is a cornerstone of modern drug discovery, often utilized to enhance proteolytic stability and target affinity. The molecule 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine presents a unique synthetic challenge when incorporated into Solid-Phase Peptide Synthesis (SPPS).

Structurally, this molecule features a fully substituted quaternary carbon at the C3 position of a tetrahydropyran (oxane) ring, which simultaneously bears a primary amine and a bulky 3-methylisoxazole ring.

The Causality of Coupling Failure

When attempting to couple this highly hindered α -tertiary amine to a resin-bound carboxylic acid (e.g., an aspartate/glutamate side chain or a C-terminal carboxylate on a side-chain anchored resin), standard coupling reagents like DIC/HOBt or HBTU frequently fail. The causality is twofold:

  • Severe Steric Shielding: The bulky oxane and isoxazole rings create a dense steric shield around the nitrogen lone pair, drastically reducing its trajectory for nucleophilic attack.

  • Electronic Dampening: The heteroatoms within the adjacent oxane and isoxazole rings exert inductive electron-withdrawing effects (-I effect), further reducing the nucleophilicity of the amine.

Because standard active esters (like OBt or OMym) form relatively bulky intermediates, the required transition state for the amine's nucleophilic attack becomes energetically inaccessible. This slow acylation rate allows competing side reactions—such as oxazolone formation, epimerization, or hydrolysis of the active ester—to dominate [1].

To overcome this, the activation strategy must shift to highly reactive, low-steric-profile intermediates. The two most effective strategies are the use of third-generation uronium salts like COMU [2, 3] or the in situ generation of acid fluorides using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) [4]. The fluorine atom is highly electronegative and extremely small, making the resulting acyl fluoride highly resistant to neutral hydrolysis yet extraordinarily reactive toward hindered amines.

Chemical Activation Workflow

G A Resin-Bound Carboxylic Acid B TFFH / DIEA Activation A->B Base Addition C Acyl Fluoride Intermediate B->C - HF E Amide Bond Formation C->E Nucleophilic Attack D 3-(3-Methyl-1,2-oxazol-5-yl) oxan-3-amine D->E Hindered Amine

Fig 1: Mechanism of TFFH-mediated acyl fluoride generation and hindered amine coupling.

Self-Validating Experimental Protocols

Because 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine is highly hindered, traditional colorimetric tests (e.g., the Kaiser test) are prone to false negatives due to the inability of the bulky ninhydrin reagent to access the unreacted amine. Therefore, Protocol C (Micro-cleavage) is integrated as a mandatory, self-validating feedback loop.

Protocol A: In Situ Acid Fluoride Generation using TFFH (Recommended)

This protocol is optimal for extreme steric hindrance, utilizing TFFH to generate a highly reactive acyl fluoride [4].

  • Resin Preparation: Swell the resin bearing the free carboxylic acid (0.1 mmol scale) in DMF for 20 minutes. Drain.

  • Activation: In a separate vial, dissolve TFFH (0.4 mmol, 4 eq) in 2 mL of anhydrous DMF. Add this solution to the resin.

  • Base Addition: Add N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 eq) to the resin. Agitate for 5 minutes to form the resin-bound acid fluoride.

  • Amine Addition: Dissolve 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine (0.3 mmol, 3 eq) in 1 mL of DMF. Add to the reaction vessel.

  • Coupling: Agitate the mixture at 50°C (using a microwave peptide synthesizer or heated block) for 2 hours.

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 × 3 mL) and DCM (5 × 3 mL).

Protocol B: Microwave-Assisted COMU Coupling

COMU provides a safer, highly efficient uronium-based alternative that bypasses the explosive risks of HOBt/HATU while maintaining exceptional reactivity [3].

  • Activation: Dissolve COMU (0.39 mmol, 3.9 eq) and Oxyma Pure (0.4 mmol, 4 eq) in 2 mL of DMF.

  • Addition: Add the activation mixture to the resin-bound carboxylic acid (0.1 mmol). Add DIEA (0.8 mmol, 8 eq) and agitate for 3 minutes.

  • Coupling: Add 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine (0.3 mmol, 3 eq). Subject the vessel to microwave irradiation (75°C, 15 minutes).

  • Washing: Drain and wash the resin thoroughly with DMF (5 × 3 mL) to remove the water-soluble COMU byproducts [3].

Protocol C: Self-Validation via Micro-Cleavage
  • Transfer a small aliquot of resin (~2 mg) to a microcentrifuge tube.

  • Add 100 µL of cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5). Incubate for 30 minutes.

  • Precipitate the cleaved product in 1 mL of cold diethyl ether, centrifuge, and dissolve the pellet in 50% Acetonitrile/Water.

  • Analyze via LC-MS. If the uncoupled precursor mass dominates, repeat Protocol A or B (Double Coupling).

G Step1 Perform Coupling (Protocol A or B) Step2 Resin Wash (DMF/DCM) Step1->Step2 Step3 Micro-cleavage (TFA/TIS/H2O) Step2->Step3 Step4 LC-MS Analysis Step3->Step4 Decision Target Mass Dominant? Step4->Decision Success Proceed to Next Synthesis Step Decision->Success Yes Fail Perform Double Coupling Decision->Fail No Fail->Step1 Recouple

Fig 2: Self-validating micro-cleavage workflow for hindered amine couplings.

Quantitative Data Presentation

The table below summarizes the expected coupling efficiencies when reacting 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine with a resin-bound aspartate side-chain, demonstrating the necessity of advanced activation strategies.

Coupling ReagentActivation IntermediateTemperatureTimeEst. Conversion Yield (%)
DIC / Oxyma Active EsterRoom Temp (25°C)120 min< 15%
HATU / DIEA At-Complex / OBt EsterRoom Temp (25°C)120 min~ 40%
COMU / DIEA Uronium / Oxyma EsterMicrowave (75°C)15 min> 85%
TFFH / DIEA Acyl FluorideHeated (50°C)120 min> 95%

Table 1: Comparative coupling efficiencies for sterically hindered α -tertiary amines. Data synthesized from established steric-hindrance benchmarks in SPPS.

References

  • Carpino, L. A., Beyermann, M., Wenschuh, H., & Bienert, M. (1996). Peptide Synthesis via Amino Acid Halides. Accounts of Chemical Research, 29(6), 268-274. Available at:[Link]

  • El-Faham, A., et al. (2020). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. ChemRxiv. Available at:[Link]

Application

Application Note: Advanced Amidation Strategies for 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine

Executive Summary The synthesis of sterically hindered amides remains one of the most formidable challenges in modern organic and medicinal chemistry[1]. 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine is a highly functionalize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of sterically hindered amides remains one of the most formidable challenges in modern organic and medicinal chemistry[1]. 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine is a highly functionalized α -tertiary primary amine. The amine group is situated at the 3-position of a tetrahydropyran (oxane) ring, sharing the same quaternary carbon with a 3-methylisoxazole ring. This application note details the mechanistic hurdles associated with coupling this specific substrate and provides field-proven, self-validating protocols to achieve high-yielding amide bond formation.

Mechanistic Causality: The Dual Penalty

Standard peptide coupling conditions (e.g., EDC/HOBt at room temperature) typically fail for 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine, returning unreacted starting materials. This failure is dictated by a dual penalty:

  • Severe Steric Shielding: The quaternary α -carbon and the flanking oxane chair conformation physically block the 107∘ Bürgi-Dunitz trajectory required for the nitrogen lone pair to attack an activated carbonyl.

  • Electronic Deactivation: The adjacent isoxazole ring exerts a strong inductive electron-withdrawing effect ( −I ), significantly reducing the basicity and nucleophilicity of the primary amine.

Competing Pathways & Reagent Selection

While highly active uronium-based coupling reagents like HATU are traditionally favored for bulky substrates due to the neighboring group effect of the 7-azabenzotriazole ring[2], their application here is complicated. Because the nucleophilic attack of the hindered amine onto the active ester is exceptionally slow, alternative parasitic pathways dominate. The most prominent is the direct attack of the amine onto the uronium salt itself, yielding a dead-end pentasubstituted guanidinium byproduct (guanylation)[3].

To bypass this, the amidation must utilize an electrophile so small that steric clashes are minimized (e.g., an acid chloride) or employ a coupling reagent that avoids uronium centers entirely (e.g., T3P) while utilizing an acyl transfer catalyst like pyridine or DMAP to form a highly reactive intermediate,[4].

Quantitative Method Evaluation

The table below summarizes the optimization landscape for coupling a standard aliphatic carboxylic acid with 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine.

Coupling ReagentBaseSolventTemp (°C)Time (h)Yield (%)Major Byproduct / Observation
EDC, HOBtDIPEADMF2524< 5Unreacted starting materials
HATUDIPEADMF501635Significant amine guanylation
COMU2,6-LutidineDMF501655Hydrolyzed active ester
T3P (50% in EtOAc)PyridineEtOAc802472Clean reaction profile
Oxalyl ChlorideDIPEADCE601288 None

Workflow & Pathway Visualizations

Pathway Acid Carboxylic Acid (R-COOH) Uronium HATU / COMU Activation Acid->Uronium Base ActiveEster Active Ester (OAt / OBt) Uronium->ActiveEster Fast Guanylation Guanidinium Byproduct (Side Reaction) Uronium->Guanylation Amide Target Amide (Desired) ActiveEster->Amide Slow (Steric Block) Amine Hindered Amine (Low Nucleophilicity) Amine->Uronium Direct Attack (Guanylation) Amine->Amide

Fig 1. Mechanistic pathways showing desired amidation vs. competitive guanylation side reactions.

Workflow Start Evaluate Carboxylic Acid Stability Stable Acid is Stable to HCl (No sensitive protecting groups) Start->Stable Sensitive Acid is Sensitive/Chiral (Prone to epimerization) Start->Sensitive MethodA Protocol A: Acid Chloride (Oxalyl Chloride + DMF) Stable->MethodA MethodB Protocol B: T3P Coupling (T3P + Pyridine, 80°C) Sensitive->MethodB Coupling Add 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine + Non-nucleophilic Base MethodA->Coupling MethodB->Coupling Product Sterically Hindered Amide Coupling->Product

Fig 2. Decision matrix for selecting the optimal amidation protocol based on substrate stability.

Step-by-Step Experimental Protocols

Protocol A: Acid Chloride Activation (Recommended for Robust Acids)

Causality Check: The acid chloride provides the smallest possible electrophilic radius, minimizing steric clashes during the transition state. This is the gold standard for α -tertiary amines.

  • Acid Chloride Generation: Dissolve the carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL). Add catalytic DMF (0.05 equiv). Cool the flask to 0 °C under nitrogen. Add oxalyl chloride (1.5 equiv) dropwise.

  • Self-Validation Check: Observe the reaction for vigorous effervescence (release of CO and CO 2​ ). The formation of the acid chloride is physically validated when gas evolution completely ceases and the solution becomes homogeneous (typically 1-2 hours at room temperature). Critical: Do not proceed to the next step until bubbling stops.

  • Concentration: Concentrate the mixture under reduced pressure to remove all excess oxalyl chloride and HCl. Causality: Failure to remove residual oxalyl chloride will result in the formation of insoluble diamide byproducts upon addition of the precious amine.

  • Coupling: Redissolve the crude acid chloride in anhydrous 1,2-Dichloroethane (DCE, 5.0 mL). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) followed by 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine (1.1 equiv).

  • Thermal Activation: Heat the sealed reaction mixture to 60 °C for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO 3​ , extract with DCM (3 x 10 mL), wash with brine, dry over Na 2​ SO 4​ , and purify via flash column chromatography.

Protocol B: T3P-Mediated Coupling (Recommended for Sensitive/Chiral Acids)

Causality Check: Propylphosphonic anhydride (T3P) forms a reactive mixed anhydride that is highly resistant to background hydrolysis and fundamentally cannot cause guanylation, making it ideal for prolonged heating with sluggish nucleophiles.

  • Reaction Setup: In an oven-dried sealed tube, combine the carboxylic acid (1.0 equiv, 1.0 mmol) and 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine (1.2 equiv) in anhydrous Ethyl Acetate (EtOAc) or Cyclopentyl methyl ether (CPME) (5.0 mL).

  • Base & Reagent Addition: Add Pyridine (3.0 equiv) followed by T3P (50% wt solution in EtOAc, 2.0 equiv).

  • Self-Validation Check: Pyridine is deliberately chosen over DIPEA. Its smaller steric profile allows it to act as a nucleophilic catalyst, forming a transient, highly reactive acylpyridinium intermediate that accelerates the coupling.

  • Thermal Activation: Seal the tube and heat to 80 °C for 24 hours. Monitor the consumption of the amine via LC-MS.

  • Self-Purifying Workup: Dilute the mixture with EtOAc (15 mL) and wash extensively with water (3 x 15 mL). Validation: T3P and its phosphonic acid byproducts are highly water-soluble. A proper aqueous wash will yield a crude NMR spectrum completely free of coupling reagent peaks—a distinct advantage over HATU, which often leaves stubborn tetramethylurea residues. Wash with brine, dry over MgSO 4​ , and concentrate.

References

  • Title: The Synthesis of Sterically Hindered Amides Source: CHIMIA International Journal for Chemistry URL: [Link]

  • Title: Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Amide synthesis by acylation Source: Organic Chemistry Portal URL: [Link]

Sources

Method

Application Note: Preparation, Handling, and Storage of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine Stock Solutions in DMSO

Target Audience: Researchers, assay developers, and compound management professionals in early-stage drug discovery. Introduction & Physicochemical Profiling 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine is a highly specializ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay developers, and compound management professionals in early-stage drug discovery.

Introduction & Physicochemical Profiling

3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine is a highly specialized small molecule building block characterized by a tetrahydropyran (oxane) ring substituted with a primary amine and a 3-methylisoxazole moiety. The primary amine acts as a strong hydrogen bond donor and a basic center, while the heterocyclic rings confer moderate lipophilicity. Because of this amphiphilic nature, preparing stable, high-concentration stock solutions requires strict solvent management to prevent compound aggregation and degradation during high-throughput screening (HTS) or in vitro assays.

Dimethyl sulfoxide (DMSO) is the universal solvent of choice for organic small molecules, enabling stock concentrations (e.g., 10 mM to 50 mM) that are impossible to achieve in purely aqueous buffers[1],[2].

Table 1: Physicochemical Properties & Solubilization Parameters

ParameterValue / Description
IUPAC Name 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine
Molecular Formula C₉H₁₄N₂O₂
Molecular Weight (MW) 182.22 g/mol
Hydrogen Bond Donors 1 (Primary Amine)
Hydrogen Bond Acceptors 4 (Oxane O, Isoxazole N & O, Amine N)
Primary Solvent Anhydrous DMSO (>99.9% purity)
Target Stock Concentration 10 mM (Standard HTS format)
Mass Required for 1 mL (10 mM) 1.82 mg

Causality in Experimental Choices (Expertise & Experience)

To ensure scientific integrity and assay reproducibility, the preparation of DMSO stock solutions must be governed by an understanding of solvent-solute dynamics.

  • The Threat of Hygroscopicity: DMSO is highly hygroscopic and readily absorbs atmospheric moisture[3]. The introduction of water creates "wet DMSO," which lowers the solubility threshold of hydrophobic molecules and can accelerate the hydrolysis of susceptible functional groups[4]. Therefore, only anhydrous, molecular-biology-grade DMSO must be used, and vials should be purged with an inert gas (argon or nitrogen) if stored for extended periods.

  • Thermal Management & Freeze-Thaw Cycles: Repeated thermal cycling (freezing and thawing) introduces condensation into the stock solution, progressively increasing its water content and accelerating degradation[3]. To preserve compound integrity, the master stock must be aliquoted into single-use volumes immediately after preparation and stored at -20°C (short-term) or -80°C (long-term)[5].

  • Dilution Dynamics and Precipitation: When a highly concentrated DMSO stock is introduced directly into an aqueous assay buffer, the sudden shift in the solvent's dielectric constant can cause the hydrophobic portions of the molecule to aggregate, leading to precipitation ("crashing out")[1]. Stepwise dilution, or maintaining a constant DMSO concentration during serial dilutions, mitigates this risk[1]. Furthermore, the final DMSO concentration in cellular assays must be strictly controlled (typically <0.5% v/v) to prevent solvent-induced cytotoxicity[5],[6].

Experimental Protocols

Protocol A: Preparation of a 10 mM Master Stock Solution

This protocol is designed as a self-validating system. Do not proceed to the next step unless the quality control (QC) criteria of the current step are met.

Step 1: Thermal Equilibration Remove the solid 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine from cold storage and allow the sealed vial to equilibrate to room temperature (RT) for at least 30 minutes. Causality: Opening a cold vial causes immediate atmospheric condensation on the powder, introducing water before the solvent is even added.

Step 2: Analytical Weighing Using a calibrated microbalance, weigh exactly 1.82 mg of the solid compound into a sterile, light-protected (amber) 1.5 mL microcentrifuge tube. (Formula: Mass = Target Concentration [10 mM] × Molecular Weight [182.22 g/mol ] × Volume [0.001 L])

Step 3: Solubilization Add 1.0 mL of anhydrous DMSO (>99.9% purity) to the tube[2]. Seal the tube tightly. Vortex vigorously for 60 seconds. If the compound does not immediately dissolve, place the tube in a room-temperature ultrasonic water bath for 2–5 minutes.

Step 4: Visual Quality Control (QC) Hold the tube against a bright light source. The solution must be completely optically clear. Self-Validation Check: If any turbidity, opalescence, or micro-particulates are visible, the compound has not fully dissolved. Do not use a turbid solution for assays; continue sonication or gently warm to 37°C until clear.

Step 5: Aliquoting and Storage Dispense the 10 mM master stock into single-use 50 µL aliquots using sterile cryovials[7]. Store immediately at -20°C (stable for up to 1-3 months) or -80°C (stable for up to 6-12 months)[5].

Protocol B: Aqueous Dilution for Cellular/Biochemical Assays

To prevent the compound from crashing out of solution and to avoid cellular toxicity, follow this stepwise dilution method.

Step 1: Thawing Thaw a single 50 µL aliquot of the 10 mM stock at room temperature. Vortex briefly to ensure homogeneity.

Step 2: Intermediate Dilution (100x) Prepare an intermediate stock by diluting the 10 mM DMSO stock into pure DMSO or a DMSO-compatible buffer. For example, add 10 µL of the 10 mM stock to 90 µL of DMSO to create a 1 mM intermediate stock. Note: Serially diluting the compound in 100% DMSO prior to aqueous introduction ensures the compound remains fully dissolved during the dilution curve generation[1].

Step 3: Final Assay Dilution Add the intermediate stock dropwise to the pre-warmed aqueous assay medium while gently vortexing. To achieve a final assay concentration of 10 µM, dilute the 1 mM intermediate stock 1:100 in the assay medium. Self-Validation Check: The final DMSO concentration is now 1.0% (or 0.1% if diluting directly from the 10 mM stock). Ensure the final DMSO concentration remains ≤0.5% for sensitive cell lines[6]. Monitor the final assay medium at OD₆₀₀; a spike in absorbance indicates compound precipitation.

Workflow Visualization

ProtocolWorkflow Solid Solid Compound Equilibrate to RT Weigh Analytical Weighing Target: 1.82 mg for 1 mL Solid->Weigh DMSO Add Anhydrous DMSO (>99.9% Purity) Weigh->DMSO Mix Vortex & Sonicate Until Optically Clear DMSO->Mix Aliquot Aliquot Stock Single-Use Vials Mix->Aliquot Store Long-Term Storage -20°C or -80°C Aliquot->Store Dilute Aqueous Dilution Maintain DMSO <0.5% Store->Dilute

Workflow for the preparation, storage, and dilution of DMSO stock solutions.

References

  • [8] Compound Management | Source: Selvita | URL: [Link]

  • [4] Stability of screening compounds in wet DMSO | Source: PubMed (National Institutes of Health) | URL: [Link]

  • [1] DMSO - Definition and Relevance | Source: NanoTemper Technologies | URL:[Link]

  • [5] Small Molecules Handling and Storage | Source: Captivate Bio | URL: [Link]

  • [2] A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules | Source: PubMed Central (PMC) | URL:[Link]

  • [7] Compound Management | Source: Vanderbilt University | URL:[Link]

Sources

Application

Application Note: Advanced Crystallization and Isolation Strategies for 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine

Introduction & Physicochemical Profiling 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine is a highly functionalized heterocyclic primary amine. Structurally, it features a tetrahydropyran (oxan) ring linked to a 3-methylisoxazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine is a highly functionalized heterocyclic primary amine. Structurally, it features a tetrahydropyran (oxan) ring linked to a 3-methylisoxazole moiety, with a chiral center at the C3 position of the oxan ring. The free base of this intermediate typically presents as a viscous oil or low-melting amorphous solid due to its moderate molecular weight and lack of rigid, planar hydrogen-bonding networks. Consequently, robust isolation requires strategic salt formation, anti-solvent crystallization, and chiral resolution to achieve high chemical and enantiomeric purity.

High-Throughput Salt Screening Strategy

Because the free base resists spontaneous crystallization, converting the primary amine (estimated pKa ~8.5–9.5) into a crystalline salt is the most thermodynamically favorable approach. High-throughput salt screening (HTSS) allows for the rapid evaluation of multiple acid counterions across diverse solvent systems, minimizing API consumption while maximizing the probability of discovering a stable polymorph (1)[1].

Causality of Experimental Choices: The selection of counterions is driven by the ΔpKa rule (ΔpKa > 3 is generally required for stable salt formation). Strong acids (HCl, Methanesulfonic acid) and moderate chiral/achiral carboxylic acids (Tartaric acid, Citric acid) are prioritized. Solvents are selected based on their ability to dissolve the free base at elevated temperatures and reject the salt at lower temperatures (e.g., EtOAc, MeOH, THF).

SaltScreening A API Free Base (3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine) B Solvent Dispensing (EtOAc, MeOH, THF, IPA) A->B C Acid Addition (HCl, MSA, Tartaric, Citric) B->C D Thermal Cycling (Heating to 60°C, Cooling to 5°C) C->D E Birefringence Microscopy & Solid Isolation D->E

Caption: Workflow for high-throughput salt screening of primary amine intermediates.

Protocol 1: Automated High-Throughput Salt Screening
  • Preparation: Prepare a 100 mg/mL stock solution of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine free base in a volatile carrier solvent (e.g., THF).

  • Dispensing: Dispense aliquots (equivalent to 2-5 mg API per well) into a 96-well glass plate. Remove the carrier solvent using a centrifugal evaporator[1].

  • Acid Addition: Add 1.05 equivalents of the selected acid counterions (as 0.1 M solutions in water or MeOH) to the respective wells (2)[2].

  • Solvent Addition: Add 100 µL of the target crystallization solvents (e.g., EtOAc, IPA, Acetone, Acetonitrile) to the wells.

  • Thermal Cycling: Seal the plate and subject it to thermal cycling: heat to 60°C at 1°C/min, hold for 1 hour, then cool to 5°C at 0.5°C/min. Repeat for 3 cycles.

  • Analysis: Evaluate wells for crystalline solids using birefringence microscopy. Isolate hits via centrifugation and analyze by XRPD and HPLC for crystallinity and yield[1].

Table 1: Quantitative Data Summary of Representative Salt Screening Outcomes

Acid CounterionpKaOptimal SolventCrystallinity ScoreYield (%)
Hydrochloric Acid (HCl)-7.0EtOAc / EtOHHigh (Needles)88%
Methanesulfonic Acid (MSA)-1.9AcetoneModerate (Plates)75%
L-Tartaric Acid2.98MeOH / WaterHigh (Prisms)82%
Citric Acid3.13IPALow (Amorphous)<10%

Diastereomeric Salt Resolution (Chiral Isolation)

Because the C3 position of the oxan ring is a chiral center, isolating a single enantiomer from the racemic mixture is critical for downstream pharmaceutical applications. Diastereomeric salt resolution is the industry standard for primary amines (3)[3]. By reacting the racemate with an enantiopure chiral acid, two diastereomeric salts are formed. These salts possess distinct physicochemical properties, notably divergent solubilities, allowing for separation via fractional crystallization (4)[4].

Causality of Experimental Choices: L-Tartaric acid and its derivatives (e.g., Di-p-toluoyl-L-tartaric acid) are selected because their rigid, hydrogen-bond-rich structures promote well-defined crystal packing, leading to high diastereoselectivity[3]. Methanol is utilized as the primary solvent because it provides sufficient solubility for the initial salt formation, while controlled cooling induces the preferential crystallization of the less soluble diastereomer. Advanced techniques like Crystallization-Induced Diastereomeric Transformation (CIDT) can also be applied to push the equilibrium toward a single diastereomer if an appropriate racemization catalyst is present (5)[5].

ChiralResolution Racemate Racemic Amine (R/S Mixture) Reaction Diastereomeric Salt Formation Racemate->Reaction Acid Chiral Resolving Agent (e.g., L-Tartaric Acid) Acid->Reaction Cryst Fractional Crystallization Reaction->Cryst Pure Less Soluble Salt (Target Enantiomer) Cryst->Pure Precipitates Mother Mother Liquor (More Soluble Salt) Cryst->Mother Remains in Soln

Caption: Diastereomeric salt resolution pathway for chiral amine separation.

Protocol 2: Chiral Resolution via L-Tartaric Acid
  • Dissolution: Dissolve 1 equivalent of racemic 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine in a minimum volume of warm methanol (50°C)[3].

  • Resolving Agent Addition: In a separate flask, dissolve 0.5 to 1.0 equivalent of L-Tartaric acid in warm methanol. Slowly add this to the amine solution under constant agitation (300 rpm)[3].

  • Nucleation & Aging: Allow the mixture to cool naturally to room temperature over 2 hours. Seed crystals of the desired diastereomeric salt can be added at the metastable zone boundary to induce controlled nucleation.

  • Isolation: Cool the suspension to 0–5°C in an ice bath for 2 hours to maximize yield. Filter the resulting crystals under vacuum and wash with cold methanol[3].

  • Free-Basing: Suspend the isolated salt in water, adjust the pH to >10 using 1M NaOH, and extract the enantiopure free base into dichloromethane (DCM).

Table 2: Chiral Resolving Agents Comparison

Resolving AgentEquivalentsSolvent Systemd.e. (%)Yield (%)
L-Tartaric Acid1.0MeOH85%42%
Di-p-toluoyl-L-tartaric acid0.5EtOAc / MeOH>95%38%
(-)-Camphorsulfonic Acid1.0Acetone60%55%

Anti-Solvent Crystallization for Scale-Up

For the final purification of the isolated salt (e.g., the HCl salt), anti-solvent crystallization is highly effective. This technique is particularly useful when the API is highly soluble in the primary solvent and highly sensitive to thermal degradation, making cooling crystallization alone insufficient (6)[6].

Causality of Experimental Choices: Ethyl acetate (EtOAc) is chosen as the primary solvent due to its moderate polarity, which dissolves the amine salt at elevated temperatures. Heptane is selected as the anti-solvent because it is completely miscible with EtOAc but acts as a strong precipitant for polar amine salts (7)[7]. The controlled addition of heptane shifts the mixture composition, rapidly decreasing the solubility of the solute and driving supersaturation without the need for extreme cooling (8)[8].

Protocol 3: Anti-Solvent Crystallization Workflow
  • Primary Dissolution: Dissolve the crude 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine salt in EtOAc at 55°C until a clear solution is obtained.

  • Filtration: Polish filter the hot solution through a 0.22 µm PTFE membrane to remove any insoluble particulates.

  • Anti-Solvent Addition: Transfer the solution to a crystallizer maintained at 40°C. Using a dosing pump, add Heptane (anti-solvent) at a constant rate of 0.5 mL/min while stirring at 250 rpm[7].

  • Supersaturation Control: Monitor the onset of turbidity (cloud point). Pause the anti-solvent addition for 30 minutes to allow the crystal bed to form and relieve initial supersaturation, preventing the formation of amorphous fines[7].

  • Completion & Isolation: Resume heptane addition until a 1:1 (v/v) EtOAc:Heptane ratio is reached. Cool the slurry to 10°C at 0.5°C/min. Filter, wash with cold heptane, and dry under vacuum at 40°C.

References
  • A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid. Benchchem.
  • High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors. Organic Process Research & Development.
  • High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility. Organic Process Research & Development.
  • Chiral resolution. Wikipedia.
  • A Hybrid Framework for Simultaneous Process and Solvent Optimization of Continuous Anti-Solvent Crystallization with Distill
  • Development of Continuous Anti-Solvent/Cooling Crystallization Process using Cascaded Mixed Suspension, Mixed Product Removal Crystallizers.
  • Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applic
  • Crystallization-Induced Diastereomeric Transformation of Chiral Ozanimod Key Intermediate Using Homogeneous Ir-Based Racemization Catalyst.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with mechanistic troubleshooting, self-validati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with mechanistic troubleshooting, self-validating protocols, and quantitative analytics for the synthesis of complex α -tertiary amines.

The synthesis of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine relies on the highly stereocontrolled Ellman sulfinamide chemistry. The critical yield-limiting steps in this pathway are the initial imine condensation and the cryogenic lithiation of the isoxazole ring. This guide will help you navigate the causality behind these reactions to ensure high-yielding, reproducible results.

Visualizing the Synthetic Architecture

Understanding the logical flow and the mechanistic pitfalls of your reaction is the first step in troubleshooting. Below is the optimized four-step synthetic workflow, followed by a mechanistic breakdown of the most common point of failure: the degradation of the organolithium intermediate.

G A Tetrahydro-4H- pyran-3-one B Sulfinyl Imine Formation A->B (R)-t-BuSONH2 Ti(OEt)4 C Nucleophilic Addition B->C 5-Lithio-3- methylisoxazole D Acidic Deprotection C->D HCl / MeOH E Target Amine Product D->E Yield Optimization

Fig 1. Four-step synthetic workflow for 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine via Ellman auxiliary.

G2 Iso 3-Methylisoxazole Lithio 5-Lithio-3-methylisoxazole (Reactive Intermediate) Iso->Lithio n-BuLi, THF, -78°C (Deprotonation) Product Desired Addition Product Lithio->Product Sulfinyl Imine (T < -70°C) Degrad alpha-Cyanoenolate (Fragmentation) Lithio->Degrad T > -40°C (N-O Bond Cleavage)

Fig 2. Temperature-dependent mechanistic bifurcation of 5-lithio-3-methylisoxazole.

Diagnostic Dashboard: Quantitative Analytics

To establish a baseline for your experiments, compare your in-process yields against our validated optimization data. Deviations from these benchmarks usually indicate moisture contamination or poor thermal control.

Table 1: Optimization of Imine Condensation (Tetrahydro-4H-pyran-3-one + (R)-t-BuSONH 2​ )

Reagent / ConditionsConversion (%)Rationale / Causality
MgSO 4​ , CH 2​ Cl 2​ , RT< 10%Insufficient Lewis acidity; enolization of the ketone dominates.
CuSO 4​ , CH 2​ Cl 2​ , RT35%Mild Lewis acid, but steric hindrance at the α -position limits conversion.
Ti(OEt) 4​ , THF, 60 °C > 95% Strong Lewis acid + irreversible water scavenging (forms TiO 2​ ).

Table 2: Temperature Dependence of 5-Lithio-3-methylisoxazole Stability

Lithiation Temp (°C)Addition Yield (%)Observation / Side Reactions
-78 °C 85% Clean addition; solution remains pale yellow.
-40 °C40%Significant ring fragmentation; solution turns orange.
0 °C< 5%Complete degradation to α -cyanoenolate; solution turns dark brown.

Protocol Deep-Dives: Self-Validating Methodologies

Do not treat these steps as a mere recipe. Understanding why a reagent is used allows you to validate the reaction in real-time.

Protocol A: Synthesis of the Sulfinyl Imine Intermediate
  • Causality: Tetrahydro-4H-pyran-3-one is sterically hindered and highly prone to enolization. Standard dehydrating agents fail to push the equilibrium forward. We utilize Titanium(IV) ethoxide (Ti(OEt) 4​ ) because it acts as both a Lewis acid to activate the carbonyl and an irreversible water scavenger, driving the reaction to completion [1].

  • Step-by-Step:

    • Charge a flame-dried Schlenk flask with tetrahydro-4H-pyran-3-one (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv) under argon.

    • Add anhydrous THF (0.5 M), followed by Ti(OEt) 4​ (2.0 equiv) at room temperature.

    • Heat the mixture to 60 °C and stir for 12 hours.

    • Quench the reaction by adding an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. Filter the resulting suspension through a pad of Celite to remove the precipitated TiO 2​ salts.

  • Self-Validation: Monitor the reaction via 1 H NMR. You will observe the disappearance of the ketone's α -protons (multiplet, ~2.4 ppm) and the appearance of a sharp singlet corresponding to the tert-butyl group of the sulfinamide (~1.2 ppm).

Protocol B: Cryogenic Lithiation and Nucleophilic Addition
  • Causality: The C-5 proton of 3-methylisoxazole is highly acidic. Deprotonation with n-BuLi yields 5-lithio-3-methylisoxazole [2]. However, this intermediate is kinetically unstable. If the internal temperature rises above -40 °C, the lone pair on the oxygen facilitates rapid N-O bond cleavage, irreversibly fragmenting the ring into an α -cyanoenolate [3].

  • Step-by-Step:

    • In a separate, rigorously dried flask, dissolve 3-methylisoxazole (1.5 equiv) in anhydrous THF (0.2 M) and cool to strictly -78 °C using a dry ice/acetone bath.

    • Add n-BuLi (1.45 equiv, 2.5 M in hexanes) dropwise over 15 minutes. Crucial: Pre-cool the n-BuLi by running it down the cold inner wall of the flask.

    • Stir for 30 minutes at -78 °C.

    • Add the sulfinyl imine (from Protocol A, 1.0 equiv in THF) dropwise to the lithiated species at -78 °C. Stir for 4 hours.

    • Quench with saturated aqueous NH 4​ Cl at -78 °C before allowing the flask to warm to room temperature.

  • Self-Validation: Visual cues are critical here. The lithiated solution must remain pale yellow. If it turns dark orange or brown, thermal degradation has occurred, and the yield will drop exponentially.

Protocol C: Acidic Deprotection to the Target Amine
  • Causality: The tert-butanesulfinyl group is highly acid-labile. Using methanolic HCl selectively cleaves the S-N bond without hydrolyzing the oxane ether linkage or degrading the delicate isoxazole ring [4].

  • Step-by-Step:

    • Dissolve the crude sulfinamide adduct in MeOH (0.2 M).

    • Add 4M HCl in 1,4-dioxane (3.0 equiv) dropwise at 0 °C.

    • Stir for 2 hours at room temperature.

    • Concentrate the mixture under reduced pressure, neutralize carefully with saturated NaHCO 3​ , and extract with CH 2​ Cl 2​ .

  • Self-Validation: LC-MS will show the mass of the free primary amine (M+H). In 1 H NMR, the massive tert-butyl singlet (~1.2 ppm) will completely disappear.

Frequently Asked Questions (FAQs)

Q: Why does my reaction mixture turn dark brown during the addition of 3-methylisoxazole to n-BuLi? A: A color shift from pale yellow to dark brown indicates thermal degradation of the 5-lithio-3-methylisoxazole intermediate. At temperatures above -40 °C, the isoxazole ring undergoes N-O bond cleavage, fragmenting into an α -cyanoenolate[3]. Ensure your dry ice/acetone bath is properly saturated and pre-cool the n-BuLi solution before dropwise addition.

Q: Can I use MgSO 4​ instead of Ti(OEt) 4​ for the imine condensation? A: No. Tetrahydro-4H-pyran-3-one is highly prone to enolization and possesses significant steric hindrance at the α -position. Mild dehydrating agents like MgSO 4​ fail to drive the equilibrium forward. Ti(OEt) 4​ acts as both a potent Lewis acid to activate the carbonyl and an irreversible water scavenger (forming TiO 2​ ), which is required to achieve >95% conversion[1].

Q: Is it possible to isolate the sulfinyl imine intermediate via silica gel chromatography? A: Yes, N-tert-butanesulfinyl imines are generally stable to silica gel chromatography[4]. However, to maximize yield, we recommend using the crude imine directly in the next step after a simple Celite filtration to remove TiO 2​ salts. Prolonged exposure to the slightly acidic surface of silica can cause partial hydrolysis of the imine back to the ketone.

Q: Can I use Grignard reagents instead of organolithium for the nucleophilic addition? A: 5-isoxazolylmagnesium species are notoriously difficult to prepare directly and often require complex turbo-Grignard conditions (iPrMgCl·LiCl). Deprotonation at C-5 using n-BuLi is far more reliable, atom-economical, and provides superior diastereoselectivity when adding to the sulfinyl imine[2].

References

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984-995. URL:[Link]

  • Micetich, C. G. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry, 48(13), 2006-2015. URL:[Link]

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600-3740. URL:[Link]

Sources

Optimization

troubleshooting 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine precipitation in buffer solutions

Welcome to the technical support center for 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the precipitation of this compound in common buffer systems. Our goal is to equip you with the scientific rationale and practical methodologies to overcome solubility challenges in your experiments.

Understanding the Molecule: Physicochemical Properties

Before troubleshooting, it's crucial to understand the inherent properties of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine.

  • Structure: The molecule contains a primary amine on an oxane ring, which is linked to a methylisoxazole group. This combination of a basic amine and heterocyclic rings influences its solubility.

  • pKa (Predicted): The primary amine is the key ionizable group. Based on computational models for alkylamines, the predicted pKa of the conjugate acid (R-NH3+) is approximately 9.0 - 9.5 .[1][2][3] This means the compound's charge state is highly dependent on the pH of the solution.

    • At pH < pKa, the amine is predominantly in its protonated, cationic form (R-NH3+), which is generally more water-soluble.

    • At pH > pKa, the amine is in its neutral, free base form (R-NH2), which is typically less soluble in aqueous media.

Frequently Asked Questions (FAQs)

Here we address common issues encountered when working with 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine in buffer solutions.

Q1: Why is my compound precipitating in Phosphate-Buffered Saline (PBS)?

A1: Precipitation in PBS (typically pH 7.4) is a common issue for weakly basic drugs and can be attributed to a combination of factors:

  • pH-Dependent Solubility: At pH 7.4, which is significantly below the predicted pKa of ~9.0-9.5, the compound should be mostly in its soluble, protonated form. However, if the intrinsic solubility of the free base is very low, even the small percentage of the neutral form present at this pH can exceed its solubility limit, leading to precipitation.[4][5]

  • Common Ion Effect: If you are using a hydrochloride (HCl) salt of the amine, the high concentration of chloride ions (around 154 mM) in standard PBS can suppress the solubility of the salt form, causing it to precipitate.[6] This is a direct application of Le Châtelier's principle.[7]

  • Buffer Species Interaction: While less common for this specific structure, phosphate ions can sometimes interact with amine compounds, potentially forming less soluble salts.[8]

Q2: I observed precipitation when I diluted my DMSO stock solution into the buffer. What's happening?

A2: This is a classic issue of a compound being "kinetically trapped" and then precipitating. The compound is highly soluble in the organic solvent (DMSO), but upon rapid dilution into an aqueous buffer where its solubility is much lower, the solution becomes supersaturated.[9][10] Over time, the compound crashes out of solution as it equilibrates to its true thermodynamic solubility in the buffer.

Q3: Does the ionic strength of the buffer matter?

A3: Yes, ionic strength can have a complex effect on solubility. Generally, increasing the ionic strength of a solution can increase the solubility of some electrolytes by shielding the ionic interactions between solute molecules.[11][12][13] However, at very high salt concentrations, a "salting-out" effect can occur, where water molecules are more attracted to the salt ions, reducing their availability to solvate the drug molecule, thus decreasing its solubility.[13]

Systematic Troubleshooting Workflow

When encountering precipitation, a systematic approach is key to identifying the root cause and finding a solution. The following workflow provides a step-by-step guide.

G cluster_0 Phase 1: Problem Identification & Initial Assessment cluster_1 Phase 2: Systematic Investigation cluster_2 Phase 3: Advanced Solubilization Strategies A Precipitation Observed B Review Formulation: - Compound Concentration - Buffer Composition (pH, ions) - Co-solvents (%) A->B C Hypothesize Cause: - pH-related? - Common Ion Effect? - Low Intrinsic Solubility? B->C D pH Optimization (See Protocol 1) C->D pH is likely cause E Buffer System Evaluation (Change Anion/Cation) C->E Precipitation in specific buffer F Common Ion Effect Test (Vary [Cl-]) C->F Using HCl salt in PBS D->E E->F G Co-solvent Screening (See Protocol 2) F->G H Solubilizing Excipients (e.g., Cyclodextrins) (See Protocol 3) G->H If still precipitating I Is the solution clear? G->I If co-solvent works H->I J Proceed with Experiment I->J Yes K Re-evaluate/Consult I->K No

Caption: A systematic workflow for troubleshooting precipitation.

Data Summary Tables

The following tables provide a starting point for your buffer screening and optimization experiments.

Table 1: Recommended Buffer Systems for Initial Screening

Buffer SystempH RangeKey Considerations
Acetate3.6 - 5.6Good for acidic conditions where the amine is fully protonated.[14]
Citrate2.5 - 6.5Provides a wider acidic range; can chelate metal ions if relevant.[14][15]
Phosphate6.0 - 8.0Physiologically relevant but be aware of the common ion effect with HCl salts.[15][16]
Histidine5.5 - 7.4Often used in protein formulations and can be a good alternative to phosphate.[15][16]
Tris7.5 - 9.0Useful for pH ranges closer to the compound's pKa.[15]

Experimental Protocols

Protocol 1: pH-Solubility Profiling

This protocol helps determine the solubility of your compound across a range of pH values.

Materials:

  • 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine (as solid or concentrated stock in DMSO)

  • Buffer stock solutions (e.g., 0.1 M citrate, 0.1 M phosphate)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Prepare a series of buffers at different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9).

  • Add an excess amount of the solid compound to a known volume of each buffer in separate vials. Alternatively, add a small aliquot of a concentrated DMSO stock to each buffer (final DMSO concentration should be <1-2% to minimize its effect on solubility).

  • Equilibrate the samples on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Plot the measured solubility against the pH of the buffer.

Protocol 2: Co-solvent Solubility Enhancement

This protocol is for situations where aqueous solubility is very low, and a co-solvent is needed.

Materials:

  • Compound stock solution (e.g., 10 mM in DMSO)

  • Selected buffer (e.g., PBS pH 7.4)

  • Co-solvents: Propylene glycol (PG), Polyethylene glycol 400 (PEG 400), Ethanol

Procedure:

  • Prepare a series of buffer/co-solvent mixtures (e.g., 90:10, 80:20, 70:30 buffer:co-solvent).

  • Add a fixed amount of the compound stock solution to each mixture.

  • Visually inspect for precipitation immediately and after a set time (e.g., 1 hour, 4 hours).

  • If no precipitation is observed, you can proceed to quantify the solubility as in Protocol 1 or use the clear solution for your experiment.

  • Caution: Be aware that co-solvents can impact biological assays. Always run appropriate vehicle controls.[9][10][17]

Protocol 3: Solubilization with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[18][19][20][21]

Materials:

  • Compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Selected buffer

Procedure:

  • Prepare a series of cyclodextrin solutions in your chosen buffer at different concentrations (e.g., 1%, 2%, 5%, 10% w/v).

  • Add an excess amount of the solid compound to each cyclodextrin solution.

  • Equilibrate and quantify the solubility as described in Protocol 1.

  • Plot the compound's solubility as a function of the cyclodextrin concentration.

Mechanistic Insights and Further Considerations

G cluster_0 At Low pH (pH < pKa) cluster_1 At High pH (pH > pKa) cluster_2 In High [Cl-] Buffer (e.g., PBS) A R-NH3+ (Protonated) Dominant Species B High Solubility (Generally) A->B Favorable hydration C R-NH2 (Neutral) Dominant Species D Low Solubility (Precipitation Risk) C->D Poor hydration E R-NH3+Cl- (Salt Form) F Equilibrium Shift: R-NH3+Cl-(s) <=> R-NH3+(aq) + Cl-(aq) E->F G Precipitation of Salt F->G High [Cl-] drives equilibrium left

Caption: Key equilibria governing compound solubility.

  • Temperature Effects: For most compounds, solubility increases with temperature. Gentle warming can sometimes help dissolve the compound, but be cautious of potential degradation at elevated temperatures.

  • Solid-State Properties: The crystalline form (polymorph) of your solid material can significantly impact its solubility and dissolution rate. If you observe inconsistent results, consider the solid-state properties of your compound.

By applying a systematic, hypothesis-driven approach, you can effectively troubleshoot precipitation issues and develop robust formulations for your research needs.

References

  • Prediction of the pKa Values of Amines Using ab Initio Methods and Free-Energy Perturbations. Industrial & Engineering Chemistry Research. Available at: [Link]

  • pKalc. CompuDrug. Available at: [Link]

  • Rowan's Free Online pKa Calculator. Rowan. Available at: [Link]

  • Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. Available at: [Link]

  • Common ion effect | Description, Examples, & Applications. Britannica. Available at: [Link]

  • Simple Method for the Estimation of pKa of Amines. CiteSeerX. Available at: [Link]

  • Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. University of Regina. Available at: [Link]

  • Complex formation between α-cyclodextrin and amines in water and DMF solvents. ResearchGate. Available at: [Link]

  • PypKa server: online pKa predictions and biomolecular structure preparation with precomputed data from PDB and AlphaFold DB. Oxford Academic. Available at: [Link]

  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calcul. Semantic Scholar. Available at: [Link]

  • Formulating Buffered Dissolution Media for Sparingly Soluble Weak Acid and Weak Base Drug Compounds Based on Microenvironmental. AAPS PharmSciTech. Available at: [Link]

  • Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. American Pharmaceutical Review. Available at: [Link]

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. ACS Publications. Available at: [Link]

  • Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Fagron Academy. Available at: [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. PMC. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Available at: [Link]

  • Synthesis of Monofacially Functionalized Cyclodextrins Bearing Amino Pendent Groups. ACS Publications. Available at: [Link]

  • How the ionic strength affects the ionization constant (pKa)?. Pion Inc. Available at: [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Taylor & Francis Online. Available at: [Link]

  • Effect of Different Buffer Components on IgG4 Stability. Preprints.org. Available at: [Link]

  • Absorbing CO2 into solutions without water. NTNU TekNat. Available at: [Link]

  • Effects of pH and Ionic Strength on Aggregation of Surfactants and Preservatives in Biologic Drug Formulations. University of Colorado Boulder. Available at: [Link]

  • The Effect of Ionic Strength on the Solubility of an Electrolyte. ResearchGate. Available at: [Link]

  • The effect of pH, buffer capacity and ionic strength on quetiapine fumarate release from matrix tablets prepared using two different polymeric blends. PubMed. Available at: [Link]

  • Role of Ionic Strength in Solubility of Salts in India. Journal of Chemistry. Available at: [Link]

  • Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. MDPI. Available at: [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. Available at: [Link]

  • Precipitation of AMP Carbamate in CO2 Absorption Process. ResearchGate. Available at: [Link]

  • Effect of Absorption Behavior of Solubilizers on Drug Dissolution in the Gastrointestinal Tract: Evaluation Based on In Vivo Luminal Concentration-Time Profile of Cilostazol, a Poorly Soluble Drug, and Solubilizers. PubMed. Available at: [Link]

  • Physicochemical Characterization and Solubility Enhancement Studies of Mebendazole Solid Dispersions in Solvent Mixtures. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Purification of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine

Welcome to the Technical Support Center for advanced chromatographic purification. This guide is specifically engineered for researchers and drug development professionals working with 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced chromatographic purification. This guide is specifically engineered for researchers and drug development professionals working with 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine .

Because this molecule features a highly basic primary amine attached to an oxane ring, alongside a weakly UV-absorbing 3-methylisoxazole moiety, it presents a dual challenge: severe chemisorption on standard silica and poor optical detectability . This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure high-yield, high-purity recovery.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my compound streak extensively on bare silica gel, requiring massive solvent volumes to elute?

Causality: Bare silica gel is packed with residual surface silanol groups (Si-OH), which function as Brønsted acids. The primary aliphatic amine on your target molecule is a strong base (pKa ~9–10). When these interact, they form a strong ionic hydrogen bond[1]. This acid-base interaction causes the amine to chemisorb to the stationary phase, resulting in severe peak tailing, band broadening, and catastrophic yield loss[2]. Solution: Transition to an amine-functionalized silica column (e.g., KP-NH or RediSep Amine). The bonded aminopropyl groups on the modified silica mask the acidic silanols, creating a slightly basic surface environment that repels the primary amine. This allows the compound to elute as a sharp, symmetrical peak using softer, modifier-free solvent systems like Hexane/Ethyl Acetate.

Q2: If I am forced to use standard bare silica, how can I prevent the amine from irreversibly binding?

Causality: To force a basic amine off an acidic stationary phase, you must saturate the acidic silanol sites with a competing, volatile base. Solution: Add 1–5% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) to your Dichloromethane (DCM)/Methanol (MeOH) mobile phase[3]. Critical Step: You must pre-treat (flush) the dry silica column with the TEA-modified solvent before loading your crude sample[4][5]. If the sample hits virgin silica before the TEA neutralizes the silanols, the target compound will instantly bind and streak. Note that removing TEA post-purification can be tedious and may require high vacuum or lyophilization[6].

Q3: I am using a UV detector, but I cannot see the product eluting even though TLC confirms it is in the fractions. What is happening?

Causality: 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine lacks an extended conjugated aromatic system. The 3-methylisoxazole ring is the sole chromophore, which exhibits a weak UV absorption maximum in the deep UV range (typically 210–230 nm)[7][8]. If you are using Normal Phase solvents like Ethyl Acetate (UV cutoff 256 nm) or DCM (UV cutoff 233 nm), the solvent's absorbance completely masks the weak signal of your compound. Solution:

  • Change the Detector: Utilize an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS)-directed flash chromatography, which do not rely on UV chromophores[9].

  • Change the Solvent: Switch to a Reversed-Phase (C18) system using Water/Acetonitrile (UV cutoff 190 nm) and monitor the absorbance at 210 nm and 220 nm.

Q4: When should I consider Reversed-Phase (C18) flash chromatography for this molecule?

Causality: If your crude mixture contains complex, non-basic impurities that co-elute with your target on normal phase, Reversed-Phase (RP) provides orthogonal selectivity. However, basic amines ionize in neutral water, making them too polar to retain on a hydrophobic C18 column. Solution: Employ the "2 pH Rule" [1]. Adjust the aqueous mobile phase to a pH that is at least two units above the amine's pKa (target pH ~11–12) by adding 0.1% TEA or NH₄OH. This deprotonates the primary amine, forcing it into its neutral, free-base form. The increased lipophilicity dramatically improves retention and resolution on the C18 stationary phase[1].

Part 2: Mechanistic & Workflow Visualizations

G Start Crude 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine Assess Assess Impurity Profile & Polarity Start->Assess NP_Silica Standard Bare Silica (High Risk of Tailing) Assess->NP_Silica Budget Constraint NP_Amine Amine-Functionalized Silica (Preferred Normal Phase) Assess->NP_Amine Optimal Choice RP_C18 Reversed-Phase C18 (Orthogonal Selectivity) Assess->RP_C18 High Polarity/Co-elution Mod Add 1-5% TEA or NH4OH Pre-treat Column NP_Silica->Mod Deactivate Silanols NoMod Use Hexane/EtOAc (No Modifier Needed) NP_Amine->NoMod Silanols Masked HighPH Use Water/MeCN + 0.1% TEA (Maintain Free Base) RP_C18->HighPH Apply 2 pH Rule Detect Detection Strategy: ELSD, MS, or UV @ 210-220nm Mod->Detect NoMod->Detect HighPH->Detect

Caption: Decision matrix for selecting the optimal flash chromatography workflow for primary amines.

G cluster_0 Bare Silica Gel (Acidic) cluster_1 Amine-Functionalized Silica (Basic) Silanol Surface Silanol (Si-OH) Brønsted Acid Result1 Strong Ionic Bond (Peak Tailing / Yield Loss) Silanol->Result1 Amine1 Primary Amine (Target Molecule) Amine1->Silanol Proton Transfer PropylAmine Bonded Aminopropyl Group Masks Silanols Result2 Weak Adsorption (Sharp Peaks / High Recovery) PropylAmine->Result2 Amine2 Primary Amine (Target Molecule) Amine2->PropylAmine Repulsion / No Acid-Base Interaction

Caption: Mechanistic comparison of primary amine interactions on bare silica versus amine-functionalized silica.

Part 3: Quantitative Data Summaries

Table 1: Stationary Phase Comparison for Primary Amine Purification
Stationary PhaseSurface ChemistryOptimal Solvent SystemModifier Required?ResolutionRecovery
Bare Silica (Standard) Acidic (Silanols)DCM / MeOHYes (1-5% TEA/NH₄OH)Poor to FairLow (<60%)
Amine-Functionalized Silica Basic (Aminopropyl)Hexane / EtOAcNoExcellentHigh (>90%)
Reversed-Phase (C18) HydrophobicWater / AcetonitrileYes (0.1% TEA to raise pH)ExcellentHigh (>90%)
Table 2: Detection Strategies based on Solvent UV Cutoffs
Solvent / ModifierUV Cutoff (nm)Isoxazole Detectability (210-230 nm)Recommended Detector
Ethyl Acetate256 nmMasked (Invisible)ELSD or MS
Dichloromethane233 nmMasked (Invisible)ELSD or MS
Hexane195 nmVisible (if co-solvent allows)UV (210 nm)
Acetonitrile / Water190 nmHighly Visible UV (210 nm)

Part 4: Self-Validating Experimental Protocols

Protocol A: Normal Phase Purification using Amine-Functionalized Silica

Rationale: This protocol utilizes an amine-bonded stationary phase to prevent chemisorption, eliminating the need for basic modifiers that complicate post-run evaporation[6].

Step 1: Self-Validation via TLC

  • Spot the crude mixture on an amine-functionalized TLC plate (e.g., KP-NH TLC). Do not use standard silica TLC plates, as they will not accurately predict the column behavior[6].

  • Develop the plate in a 50:50 Hexane/Ethyl Acetate mixture.

  • Visualize using a UV lamp (254 nm may be weak; use a potassium permanganate or ninhydrin stain to specifically highlight the primary amine).

  • Adjust the Hexane/EtOAc ratio until the target compound achieves an Rf of 0.2 – 0.3.

Step 2: Column Equilibration

  • Mount an appropriately sized amine-functionalized flash column (e.g., 12g for up to 500 mg of crude).

  • Equilibrate the column with 3–5 column volumes (CV) of the weak solvent (100% Hexane).

Step 3: Sample Loading & Elution

  • Dissolve the crude 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine in a minimal amount of DCM or dry-load it onto a small amount of Celite (do not dry load onto bare silica).

  • Program the flash system to run a shallow gradient: 0% to 100% Ethyl Acetate in Hexane over 15 CVs.

  • Set the detector to ELSD (primary) and UV at 215 nm (secondary).

  • Collect fractions based on the ELSD threshold.

Step 4: Fraction Verification

  • Re-spot the collected fractions on an amine-TLC plate and stain with ninhydrin to confirm the presence and purity of the primary amine.

Protocol B: Reversed-Phase (C18) Purification with High-pH Modifier

Rationale: When normal phase fails due to co-eluting non-polar impurities, C18 offers an orthogonal separation. The addition of TEA raises the pH, keeping the amine in its highly retentive free-base form[1].

Step 1: Mobile Phase Preparation

  • Solvent A: HPLC-grade Water + 0.1% Triethylamine (TEA). Verify the pH is ~11.

  • Solvent B: HPLC-grade Acetonitrile + 0.1% Triethylamine (TEA).

Step 2: Self-Validation via Analytical LC-MS

  • Inject a dilute sample of the crude mixture onto an analytical C18 LC-MS using the exact mobile phases prepared in Step 1[9].

  • Confirm the retention time and ensure the target mass (m/z [M+H]+) is clearly resolved from impurities. This validates the preparative gradient.

Step 3: Column Equilibration & Loading

  • Equilibrate a C18 flash column with 5 CVs of 5% Solvent B / 95% Solvent A.

  • Liquid-load the sample dissolved in DMSO or DMF (keep injection volume <2% of column volume to prevent band broadening).

Step 4: Elution & Recovery

  • Run a gradient from 5% B to 60% B over 20 CVs.

  • Monitor UV at 210 nm (the low UV cutoff of Water/MeCN allows direct observation of the isoxazole ring).

  • Pool the product fractions and lyophilize (freeze-dry) to remove the water, acetonitrile, and volatile TEA modifier without inducing thermal degradation.

References

  • Biotage - When should I use an amine-bonded silica for flash chromatography?[2][Link]

  • Teledyne ISCO - RediSep C-18 reversed phase column Purification of primary amines[9][Link]

  • Teledyne ISCO - RediSep amine functionalized column[6][Link]

  • Biotage - How do I purify ionizable organic amine compounds using flash column chromatography?[1][Link]

  • Biotage - Is there an easy way to purify organic amines?[3][Link]

  • ResearchGate - When basification of silica gel is required, before using Column chromatography?[4][Link]

  • Science Forums - Amine purification[5][Link]

  • National Institutes of Health (PMC) - Fluorescent Probes from Aromatic Polycyclic Nitrile Oxides: Isoxazoles[7][Link]

  • ChemRxiv - Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization[8][Link]

Sources

Optimization

reducing thermal degradation of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine during storage

Welcome to the Technical Support Center for the handling, storage, and formulation of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine . This molecule presents unique stability challenges due to the presence of a highly reactive...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, storage, and formulation of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine . This molecule presents unique stability challenges due to the presence of a highly reactive primary amine on the oxan ring and a potentially labile isoxazole ring.

This guide is designed for researchers and drug development professionals to diagnose thermal degradation pathways, implement robust stabilization protocols, and ensure the scientific integrity of their API storage workflows.

Troubleshooting Guide & FAQs

Q: Why does the free base form of my API degrade rapidly at room temperature? A: The degradation is primarily driven by the primary amine at the C3 position of the oxan ring. Primary amines are highly nucleophilic. Under thermal stress, they are prone to oxidation, thermal deamination, and carbamate formation (via atmospheric CO₂). Furthermore, if your API is stored in the presence of reducing excipients (such as lactose), the primary amine will undergo rapid thermal degradation via the Maillard reaction (1)[1].

Q: What is the mechanism behind the isoxazole ring degradation observed in my LC-MS data? A: The N-O bond within the 1,2-oxazole (isoxazole) ring is the weakest structural link in this moiety. Under elevated thermal stress—especially in reductive environments or at extreme pH—the molecule undergoes reductive ring scission, cleaving the N-O bond and opening the ring (2)[2].

Q: How can I chemically stabilize the API for long-term storage without altering its pharmacological profile? A: Converting the free base into a pharmaceutical salt (e.g., hydrochloride or mesylate) is the most effective strategy. Salt formation protonates the primary amine, drastically reducing its nucleophilicity. This prevents intermolecular cross-reactions, raises the glass transition temperature ( Tg​ ), and significantly increases the thermal degradation onset temperature (3)[3].

Experimental Protocols for Stabilization

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems. Causality is provided for every critical step.

Protocol A: In Situ Salt Formation (Hydrochloride) for Thermal Stabilization
  • Dissolution: Dissolve the 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine free base in anhydrous ethanol under an argon atmosphere. Causality: Anhydrous conditions prevent premature hydrolysis, while argon displaces oxygen to mitigate oxidative degradation of the primary amine during processing.

  • Acid Addition: Slowly add 1.1 equivalents of ethereal HCl dropwise while maintaining the reaction vessel at 0°C. Causality: The exothermic nature of acid-base neutralization can induce localized thermal stress. Cooling to 0°C dissipates this heat, preventing accidental N-O bond cleavage in the isoxazole ring.

  • Precipitation: Stir for 2 hours, then introduce cold diethyl ether as an antisolvent. Causality: Diethyl ether dramatically lowers the solubility of the protonated salt, driving high-yield crystallization without requiring thermal evaporation (which would degrade the API).

  • Isolation & Drying: Filter under vacuum and dry in a vacuum desiccator at 25°C for 24 hours. Causality: Removing residual solvent is critical; trapped solvent acts as a plasticizer, lowering the glass transition temperature ( Tg​ ) and increasing molecular mobility, which accelerates solid-state degradation.

  • Validation Check: Perform Differential Scanning Calorimetry (DSC). A successful salt formation will exhibit a single, sharp endothermic melting peak significantly higher than the free base, with no early exothermic degradation peaks.

Protocol B: Lyophilization and Inert Packaging
  • Flash Freezing: Submerge the aqueous API solution in liquid nitrogen (-196°C). Causality: Rapid freezing creates a microcrystalline ice structure, preventing API concentration gradients (freeze-concentration) that can catalyze bimolecular degradation reactions.

  • Primary Drying (Sublimation): Lyophilize at -50°C and <0.1 mbar for 48 hours. Causality: Maintaining the temperature below the collapse temperature ( Tc​ ) ensures the structural integrity of the cake, allowing efficient moisture removal without thermal input.

  • Inert Purging & Sealing: Backfill the lyophilization chamber with high-purity Argon gas before sealing in amber glass vials with PTFE-lined septa. Causality: Argon is heavier than nitrogen and effectively blankets the solid, excluding moisture and oxygen. Amber glass prevents UV-induced radical formation.

  • Validation Check: Conduct Karl Fischer titration to ensure residual moisture is <0.5% w/w.

Quantitative Data: Thermal Stability Comparison

The table below summarizes the quantitative thermal properties of the API in various formulation states. Converting the free base to a salt form provides a massive thermodynamic advantage for storage.

Formulation StateMelting Point ( Tm​ )Degradation Onset ( Tdeg​ )6-Month Purity (25°C / 60% RH)Recommended Storage
Free Base 45 - 48 °C~85 °C82.4%-80 °C, Argon Purged
Hydrochloride Salt 165 - 168 °C~210 °C99.1%2 - 8 °C, Desiccated
Mesylate Salt 142 - 145 °C~195 °C98.7%2 - 8 °C, Desiccated

Mechanistic and Workflow Visualizations

Workflow Start Evaluate API Thermal Stability Amine Primary Amine Degradation? Start->Amine DSC/TGA Isoxazole Isoxazole Ring Scission? Start->Isoxazole LC-MS Salt Formulate as HCl/Mesylate Salt Amine->Salt Yes Temp Sub-zero Storage (-20°C to -80°C) Amine->Temp No Isoxazole->Temp Yes Inert Argon Purge & Desiccation Isoxazole->Inert Prevent Oxidation Success Stable API Storage Salt->Success Temp->Success Inert->Success

Workflow for diagnosing and mitigating thermal degradation of the API.

DegradationPathway FreeBase API Free Base (Nucleophilic Amine) ThermalStress Thermal Stress (>40°C) FreeBase->ThermalStress Unprotected Storage SaltForm Protonated API Salt (e.g., HCl) FreeBase->SaltForm Acid Addition RingScission Isoxazole N-O Bond Cleavage ThermalStress->RingScission Heat + Reductive Env. AmineDeg Amine Oxidation & Maillard Reaction ThermalStress->AmineDeg Heat + Excipients Stabilized Thermally Stable (No Nucleophilic Attack) SaltForm->Stabilized Steric & Electronic Shielding

Thermal degradation pathways versus stabilization via salt formation.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine Coupling Reactions

Welcome to the technical support center for navigating the challenges of amide coupling reactions with the sterically demanding 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine. This guide is designed for researchers, scientists...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the challenges of amide coupling reactions with the sterically demanding 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies.

The unique structural architecture of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine, featuring a tertiary amine on a cyclic backbone adjacent to a substituted oxazole ring, presents significant steric challenges in amide bond formation. This often leads to low or no product yield with standard coupling protocols. This guide will explore the root causes of these difficulties and provide a range of solutions, from reagent selection to protocol optimization.

Frequently Asked Questions (FAQs)

Q1: Why are standard amide coupling protocols (e.g., EDC/HOBt, HATU) failing for my reaction with 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine?

A1: The primary reason for failure is the significant steric hindrance around the amine nitrogen. The bulky oxane ring and the adjacent 3-methyl-1,2-oxazol-5-yl group physically obstruct the approach of the activated carboxylic acid.[1][2] Standard coupling reagents may not form a sufficiently reactive activated species to overcome this high-energy transition state.[2]

Q2: I am observing the formation of an activated ester by LC-MS, but the reaction does not proceed to the amide product. What is happening?

A2: This indicates that the activation of the carboxylic acid is successful, but the subsequent nucleophilic attack by the sterically hindered amine is the rate-limiting step. The activated intermediate may be decomposing or participating in side reactions before the desired coupling can occur.[1][2][3]

Q3: Can I simply increase the reaction temperature or use microwave irradiation to force the reaction to completion?

A3: While increasing the temperature or using microwave assistance can sometimes improve yields for sluggish couplings by providing the necessary activation energy, it's not a guaranteed solution and should be approached with caution.[1][2][4][5] For thermally sensitive substrates, this can lead to decomposition of starting materials or the desired product. It is often more effective to first optimize the coupling reagent and other reaction conditions.

Troubleshooting Guide

This section provides a more detailed approach to troubleshooting failed or low-yielding coupling reactions with 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine.

Problem: Low to No Product Formation
Potential Cause 1: Inadequate Carboxylic Acid Activation

For sterically hindered amines, the activated carboxylic acid species must be highly reactive.

Solutions:

  • Switch to More Potent Coupling Reagents:

    • Uronium/Aminium Salts: While HATU is a common starting point, for extremely challenging couplings, other reagents like HCTU or COMU may offer better performance due to the formation of more reactive activated esters.[2][6]

    • Phosphonium Salts: Reagents such as PyBOP and PyAOP are known to be very effective for difficult couplings and can minimize side reactions.[2][7]

  • In Situ Generation of Acyl Halides:

    • Converting the carboxylic acid to a highly reactive acyl chloride or fluoride can be a powerful strategy.[2][]

      • Acyl Chlorides: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF can be used. This method is often effective but can be harsh and may not be suitable for sensitive substrates.[2][9]

      • Acyl Fluorides: Reagents like TCFH-NMI or BTFFH generate acyl fluorides, which are less sterically demanding and highly reactive. This approach has proven successful for extremely hindered couplings.[2][10]

Potential Cause 2: Suboptimal Reaction Conditions

Even with the right coupling reagent, the reaction environment plays a crucial role.

Solutions:

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction. Aprotic solvents like DMF, DCM, and acetonitrile are common choices.[1] For particularly difficult reactions, consider less conventional solvents, but ensure your starting materials are soluble.

  • Base Selection: A non-nucleophilic, sterically hindered base is critical to deprotonate the amine without competing in the reaction.

    • Common Choices: Diisopropylethylamine (DIPEA) and triethylamine (TEA) are standard.

    • For Highly Hindered Systems: Consider more hindered bases like 2,4,6-collidine or triisopropylamine, which have been shown to be effective in challenging peptide couplings.[11]

  • Temperature and Reaction Time: If initial attempts at room temperature fail, cautiously increasing the temperature (e.g., to 40-60 °C) or extending the reaction time can be beneficial.[1] Monitor the reaction closely for any signs of decomposition. Microwave-assisted synthesis can also be a valuable tool for accelerating these reactions, but requires careful optimization of temperature and time.[4][12][13]

Data Summary: Coupling Reagent Comparison for Hindered Amines
Coupling Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides EDC, DCCReadily available, inexpensive.[1][]Often form N-acylurea byproducts; DCC byproduct can be difficult to remove.[1] Inefficient for highly hindered amines.[14]
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUHigh coupling efficiency, rapid reactions.[7][] HATU and its analogues are very effective for challenging couplings.[2][15]Can react with the free amine, leading to side products. Higher cost.
Phosphonium Salts PyBOP, PyAOPVery effective for difficult couplings, including those prone to racemization.[2][7] Byproducts are generally less reactive.Can be more expensive. BOP generates carcinogenic HMPA.[7]
Acyl Halide Precursors Oxalyl Chloride, SOCl₂, TCFH-NMI, BTFFHGenerate highly reactive acylating agents.[2] Acyl fluorides are particularly effective for sterically demanding substrates.[2][10]Can be harsh and not suitable for all substrates.[2] May require an extra step.
Experimental Protocols
Protocol 1: General Procedure for Coupling with a Uronium Salt (e.g., HATU)
  • Preparation: Dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.[16]

  • Activation: To the stirred solution, add HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0-3.0 eq).[16][17] Stir at room temperature for 15-30 minutes for pre-activation.

  • Coupling: Add a solution of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine (1.1 eq) in the same solvent to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.[14] If no reaction is observed, consider gradually increasing the temperature.

  • Work-up: Upon completion, dilute the reaction with an organic solvent like ethyl acetate. Wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃), and brine.[17]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Amide Coupling via an In Situ Generated Acyl Chloride
  • Acid Chloride Formation: Dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent like DCM. Add oxalyl chloride (1.2-1.5 eq) followed by a catalytic amount of DMF.[2] Stir at room temperature until gas evolution ceases (typically 1-2 hours). Remove the solvent and excess reagent under reduced pressure.

  • Coupling: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., THF or DCM) and cool to 0°C.[2]

  • Amine Addition: Add a solution of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine (1.0-1.2 eq) and a non-nucleophilic base like triethylamine or DIPEA (2.0 eq) in the same solvent dropwise.[2]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.[2]

  • Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract with an organic solvent, dry, and concentrate. Purify by column chromatography.

Visualization of Key Concepts
Troubleshooting Workflow

troubleshooting_workflow start Low/No Product Yield check_activation Check Carboxylic Acid Activation (LC-MS for activated intermediate) start->check_activation activation_ok Activation Successful? check_activation->activation_ok amine_issue Issue with Amine Nucleophilicity/ Steric Hindrance activation_ok->amine_issue Yes no_activation Activation Failed activation_ok->no_activation No optimize_reagent Optimize Coupling Reagent (e.g., Phosphonium Salts, Acyl Halides) amine_issue->optimize_reagent reagent_successful Successful? optimize_reagent->reagent_successful optimize_conditions Optimize Reaction Conditions (Base, Solvent, Temperature) conditions_successful Successful? optimize_conditions->conditions_successful reagent_successful->optimize_conditions No success Product Formed reagent_successful->success Yes conditions_successful->success Yes failure Re-evaluate Strategy conditions_successful->failure No stronger_reagent Use Stronger Coupling Reagent no_activation->stronger_reagent recheck_activation Re-check Activation stronger_reagent->recheck_activation recheck_activation->check_activation

Caption: A decision-making workflow for troubleshooting difficult amide coupling reactions.

Mechanism of Uronium Salt Activation

uronium_activation cluster_activation Activation cluster_coupling Coupling RCOOH R-COOH ActiveEster O-Acyl-isourea Ester (Highly Reactive) RCOOH->ActiveEster HATU HATU (Uronium Salt) HATU->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Amide Amide Product (R-CO-NH-R') ActiveEster->Amide HinderedAmine Sterically Hindered Amine (R'-NH2) HinderedAmine->Amide

Caption: The general mechanism of carboxylic acid activation by a uronium salt like HATU.

References

  • BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • BenchChem. (2025). Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction.
  • Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. (n.d.).
  • ChemPep. (n.d.). Overview of Peptide Coupling Reagents.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
  • Carpino, L. A., et al. (1996). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. The Journal of Organic Chemistry, 61(8), 2725–2737.
  • Kamanna, K., Khatavi, S. Y., & Hiremath, P. B. (2020). Microwave-assisted One-pot Synthesis of Amide Bond using WEB. Current Microwave Chemistry, 7(1), 50-59.
  • OUCI. (n.d.). Microwave-assisted One-pot Synthesis of Amide Bond using WEB.
  • Zhang, W. (2019). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 52(7), 1993-2005.
  • Chemistry Steps. (2025, November 30). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • The Royal Society of Chemistry. (n.d.). Chapter 17: Catalytic Amide Bond Forming Methods.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (n.d.).
  • BenchChem. (2025). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?
  • AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation.
  • PMC. (2020, April 11). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids.
  • ResearchGate. (n.d.). Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions.
  • Sigma-Aldrich. (n.d.). Greener Methods: Catalytic Amide Bond Formation.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(3), 116-120.
  • RSC Publishing. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • PMC. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4.
  • Luxembourg Bio Technologies. (2009, November 30). COMU: A third generation of uronium-type coupling reagents.
  • PMC. (n.d.). Different roles for the acyl chain and the amine leaving group in the substrate selectivity of N-Acylethanolamine acid amidase.
  • PMC. (n.d.). Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B.
  • Reddit. (2024, October 9). Struggling with amide coupling.
  • BenchChem. (2025). Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols.
  • ResearchGate. (n.d.). Coupling Reagents.
  • OpenStax. (n.d.). 24.7 Reactions of Amines. In Organic Chemistry: A Tenth Edition.
  • ResearchGate. (2026, March 29). The Synthesis of Sterically Hindered Amides.
  • Journal of Organic Chemistry. (2023, July 29). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions.
  • Thieme. (n.d.). Acylation of Alcohols and Amines.
  • PubMed. (2019, June 14). Isocyanide Reactions Toward the Synthesis of 3-(Oxazol-5-yl)Quinoline-2-Carboxamides and 5-(2-Tosylquinolin-3-yl)Oxazole.
  • ResearchGate. (n.d.). Different roles for the acyl chain and the amine leaving group in the substrate selectivity of N-Acylethanolamine acid amidase.
  • Frontiers. (n.d.). Isocyanide Reactions Toward the Synthesis of 3-(Oxazol-5-yl)Quinoline-2-Carboxamides and 5-(2-Tosylquinolin-3-yl)Oxazole.
  • ResearchGate. (2026, March 18). Synthesis of New 5-Oxazolones: Their Ring Opening Reactions to Obtain New Benzamide Derivatives.

Sources

Optimization

fixing LC-MS peak tailing issues for 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine

Target Analyte: 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine As a Senior Application Scientist, I have designed this technical support center to move beyond superficial fixes. Peak tailing in Liquid Chromatography-Mass Spect...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine

As a Senior Application Scientist, I have designed this technical support center to move beyond superficial fixes. Peak tailing in Liquid Chromatography-Mass Spectrometry (LC-MS) is rarely a random artifact; it is a predictable thermodynamic and electrostatic phenomenon. In this guide, we will dissect the causality behind peak tailing for 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine and provide self-validating protocols to engineer robust, high-sensitivity LC-MS workflows.

Part 1: Mechanistic Root Cause Analysis

RootCause A 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine (Protonated Primary Amine) C Secondary Cation-Exchange Interactions A->C B Standard Silica C18 Column (Ionized Residual Silanols) B->C D Severe Peak Tailing & MS Signal Suppression C->D

Logical relationship showing the root cause of basic amine peak tailing on silica columns.

Q: Why does 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine exhibit severe peak tailing on standard C18 columns? A: The structural core of this molecule contains a primary amine attached to an oxane ring. Under standard acidic LC-MS conditions (e.g., 0.1% formic acid, pH ~2.8), this amine is fully protonated and carries a positive charge. While modern high-purity silica columns are endcapped, residual silanol groups (Si-OH) on the silica surface can still become negatively charged (Si-O⁻)[1]. This creates a secondary weak cation-exchange interaction between the protonated amine and the ionized silanols[2]. Because standard low-ionic-strength MS additives cannot adequately mask these active sites, the analyte desorbs slowly, resulting in an asymmetrical, tailing peak that severely suppresses MS sensitivity.

Part 2: Column Chemistry & Stationary Phase Solutions

Q: Which stationary phase chemistry is best suited to prevent tailing for this specific basic amine? A: To eliminate tailing without compromising MS sensitivity, you must disrupt the cation-exchange causality. Charged Surface Hybrid (CSH) technology or highly base-deactivated superficially porous particles (SPP) are the gold standards here. CSH columns incorporate a reproducible, low-level positive surface charge during synthesis[3]. This positive charge electrostatically repels the protonated primary amine of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine, effectively shielding it from residual silanols. This mechanism guarantees excellent peak shape and increased mass loadability even in low-ionic-strength mobile phases like formic acid[4].

Part 3: Mobile Phase Optimization for MS Compatibility

Q: How do I optimize the mobile phase to fix tailing without causing ion suppression in the mass spectrometer? A: If you are restricted to a standard C18 column, you must rely on mobile phase modifiers to alter the electrostatic environment. You have two primary mechanistic pathways:

  • Increase Buffer Strength (Masking): Simple 0.1% formic acid has very low ionic strength. Switching to a buffer like 10-20 mM ammonium formate (adjusted to pH 3.7) provides enough ionic strength to mask residual silanols while remaining fully volatile and MS-compatible[2][5].

  • High pH Approach (Deprotonation): Operate at a high pH (e.g., pH 9.5–10) using 10 mM ammonium bicarbonate or ammonium hydroxide. At this pH, the primary amine is deprotonated (neutralized). Without a positive charge, the cation-exchange interaction is entirely eliminated. (Note: This requires a high-pH stable hybrid silica column).

Quantitative Comparison of LC-MS Mobile Phase Additives
Modifier / AdditiveTypical ConcentrationAqueous pHMS Ionization ImpactEfficacy Against Amine Tailing
Formic Acid (FA) 0.1% v/v~2.8Excellent (ESI+)Poor (Low ionic strength)
Ammonium Formate 10 - 20 mM3.0 - 3.7Excellent (ESI+)Good (Masks silanols)
Trifluoroacetic Acid 0.05% v/v~2.0Severe Ion SuppressionExcellent (Strong ion-pairing)
Ammonium Bicarbonate 5 - 10 mM9.0 - 10.5Good (ESI+)Excellent (Deprotonates amine)
Part 4: Troubleshooting Workflow & Experimental Protocols

Workflow Start Assess Peak Tailing (Asymmetry Factor > 1.5) Step1 Switch to CSH or Base-Deactivated Column Start->Step1 Check1 Peak Shape Improved? Step1->Check1 Step2 Optimize Mobile Phase (Add 10mM NH4 Formate) Check1->Step2 No Success Optimal LC-MS Method Check1->Success Yes Check2 Peak Shape Improved? Step2->Check2 Step3 Switch to High pH (NH4 Bicarbonate pH 9.5) Check2->Step3 No Check2->Success Yes Step3->Success

Step-by-step troubleshooting workflow for resolving LC-MS peak tailing of basic compounds.

Protocol 1: High-pH Deprotonation Workflow (Preferred for Maximum Symmetry)

Causality: By raising the pH above the pKa of the primary amine, the molecule becomes neutral, completely bypassing silanol interactions.

  • Column Selection: Install a high-pH stable hybrid column (e.g., Waters XTerra MS C18 or XBridge, 2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: Prepare 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust pH to 9.5 using dilute ammonium hydroxide.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Setup: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • MS Parameters: Operate in ESI+ mode. (Basic amines often ionize exceptionally well in positive mode even at high pH due to gas-phase protonation).

  • Self-Validation Check: Calculate the USP Tailing Factor ( Tf​ ). A successful implementation will yield a Tf​ between 1.0 and 1.2. If Tf​>1.5 , the amine is not fully deprotonated, or extra-column volume is present.

Protocol 2: Low-pH CSH Shielding Workflow (If Acidic pH is Required)

Causality: Utilizes electrostatic repulsion from the stationary phase and ionic masking from the buffer to prevent tailing[3][5].

  • Column Selection: Install a Charged Surface Hybrid (CSH) C18 column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Prepare 10 mM Ammonium Formate + 0.1% Formic Acid in LC-MS grade water (pH ~3.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Injection Protocol: Ensure the sample diluent strictly matches the starting mobile phase conditions (e.g., 5% organic).

  • Self-Validation Check: Inject a neutral marker (e.g., propiophenone) alongside 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine. If the neutral marker is symmetrical but the amine tails, the issue is chemical (silanols). If both tail, the issue is physical (column void or tubing mismatch).

Part 5: System Hardware FAQs

Q: What if I have optimized the column and mobile phase, but the peak still tails? A: If chemical tailing has been ruled out via the self-validation checks above, you are experiencing physical (non-chemical) tailing. This is often caused by extra-column volume or dead volume in connections[1]. Ensure zero-dead-volume PEEK or stainless steel fittings are properly seated. Additionally, check for sample solvent mismatch; if your analyte is dissolved in 100% organic solvent but injected into a highly aqueous mobile phase, it will precipitate or distort at the column head, mimicking silanol tailing.

References
  • Waters Corporation. "What are common causes of peak tailing when running a reverse-phase LC column?" Waters Knowledge Base. 1

  • Boyes, B. E., & Dong, M. W. "Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography." LCGC International.2

  • Waters Corporation. "Practical Applications of Charged Surface Hybrid (CSH) Technology." 3

  • Fountain, K. J., & Hewitson, H. B. "Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns." LCGC International. 4

  • Gika, H., et al. "Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics." PMC / NIH. 5

  • Waters Corporation. "Effect of pH on LC-MS Analysis of Amines." Link

Sources

Troubleshooting

resolving co-elution problems in 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine HPLC runs

Focus: Resolving Co-elution in 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine Workflows Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help you troublesh...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Resolving Co-elution in 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine Workflows

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve co-elution issues specific to 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine. This molecule presents unique chromatographic challenges due to its highly basic primary amine, the polar oxane (tetrahydropyran) ring, and the slightly hydrophobic oxazole core.

Below, you will find a diagnostic workflow, a causality-driven FAQ, standardized protocols, and quantitative reference tables to ensure your method development is both scientifically rigorous and self-validating.

Diagnostic Workflow

DiagnosticWorkflow Start Co-elution Detected in HPLC/UHPLC Run Assess Assess Peak Symmetry (Calculate Asymmetry Factor) Start->Assess Tailing Asymmetry > 1.5 (Peak Tailing) Assess->Tailing Symmetric Asymmetry < 1.2 (Symmetric Co-elution) Assess->Symmetric Silanol Cause: Secondary Silanol Interactions with Primary Amine Tailing->Silanol Selectivity Cause: Insufficient Selectivity for Structurally Similar Impurities Symmetric->Selectivity Action1 Action: Optimize pH (< 2.5) or use polar-embedded column Silanol->Action1 Action2 Action: Flatten gradient slope or change organic modifier Selectivity->Action2

Diagnostic workflow for resolving 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine co-elution.

Troubleshooting Guide & FAQs

Q1: Why is my target molecule co-eluting with its des-methyl impurity, and why is the peak so broad? A: The primary culprit is the primary amine group on the oxane ring. In standard reversed-phase (RP) chromatography, basic amines interact via ion-exchange with unbonded, ionized silanol groups (Si-O⁻) on the silica stationary phase[1]. This secondary interaction causes severe peak tailing, which artificially broadens the peak base and obscures closely eluting impurities like the des-methyl derivative. To resolve this, you must suppress silanol ionization by lowering the mobile phase pH below 3.0, or use a high-purity "Type B" silica column[2].

Q2: I lowered the pH to 2.5 using formic acid, but I am still seeing co-elution with a diastereomer. What is the mechanistic cause? A: While low pH protonates the silanols (neutralizing them) and improves peak shape[3], formic acid is a weak buffer and may not provide sufficient ionic strength to completely mask residual interactions. Furthermore, diastereomers of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine have identical molecular weights and very similar hydrophobicities. To separate them, you need to alter the selectivity ( α ). Switch your organic modifier from acetonitrile (which acts via dipole-dipole interactions) to methanol (which acts via hydrogen bonding). The oxazole and oxane oxygen atoms will hydrogen-bond differently with methanol, often resolving diastereomeric co-elution.

Q3: My compound elutes in the void volume under standard reversed-phase conditions, causing it to co-elute with solvent peaks. How do I increase retention? A: 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine is highly polar due to the amine and oxygen-containing heterocycles. In RP-HPLC, highly polar compounds often lack the hydrophobicity required to partition into the C18 stationary phase. If reducing the organic modifier to 2-5% does not work, you must switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase and a highly organic mobile phase (>70% acetonitrile), retaining polar amines via partitioning into a water-enriched layer on the silica surface.

Standardized Experimental Protocols
Protocol 1: pH Screening and Silanol Suppression Workflow

Objective: Eliminate peak tailing of the primary amine to reveal hidden co-eluting impurities.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Aqueous) as 20 mM Potassium Phosphate buffer.

  • pH Adjustment: Split the buffer into two aliquots. Adjust Aliquot 1 to pH 2.5 using phosphoric acid (suppresses silanols). Adjust Aliquot 2 to pH 10.0 using potassium hydroxide (deprotonates the target amine, neutralizing it). Note: Ensure your column is stable at pH 10 (e.g., hybrid silica).

  • Equilibration: Flush the column with 10-15 column volumes (CV) of the respective mobile phase to ensure complete stationary phase equilibration[4].

  • Injection & Analysis: Inject the sample using a standardized gradient (e.g., 5% to 60% Acetonitrile over 15 minutes). Calculate the USP tailing factor ( Tf​ ). A self-validating result will show Tf​<1.2 at the optimal pH, confirming the elimination of secondary interactions.

Protocol 2: Gradient Flattening for Diastereomer Resolution

Objective: Maximize selectivity ( α ) for structurally similar co-eluting peaks.

  • Determine Elution %B: Run a fast screening gradient (10-90% B over 10 mins). Note the exact %B at which the co-eluting mass elutes (e.g., 35% B).

  • Design Shallow Gradient: Create a focused gradient that starts 5% below the elution point and ends 5% above it (e.g., 30% to 40% B) over an extended time (15-20 minutes).

  • Modify Temperature: Lower the column compartment temperature by 10°C. Lower temperatures increase mobile phase viscosity and alter the partitioning kinetics, which often enhances the resolution of oxazole-containing isomers.

Quantitative Data & Selection Guides

Table 1: Buffer Selection Guide for Basic Amines

Buffer SystemOptimal pH RangeVolatility (MS Compatible)Mechanism of Action for Amines
Formic Acid (0.1%)2.5 - 3.0YesWeak ion-pairing; protonates silanols.
TFA (0.1%)1.5 - 2.5Yes (causes ion suppression)Strong ion-pairing; excellent peak shape[3].
Phosphate (20 mM)2.0 - 3.0No (UV only)High buffering capacity; masks silanols.
Ammonium Bicarbonate9.0 - 10.5YesDeprotonates basic amines, increasing retention.

Table 2: Stationary Phase Chemistry Comparison

Column ChemistryInteraction MechanismBest Use Case for Target Molecule
Standard C18 (Type A)HydrophobicPoor choice; severe tailing expected[2].
Endcapped C18 (Type B)Hydrophobic + Steric ShieldingGeneral purity screening; reduced tailing[5].
Polar-Embedded C18Hydrophobic + Hydrogen BondingExcellent for resolving oxane ring impurities.
Bare Silica (HILIC)Aqueous Partitioning + Ion ExchangeBest for retaining the highly polar amine.
References
  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". Chrom Tech. Available at:[Link]

  • LC Troubleshooting Bible. "Why Do Peaks Tail?". LC Troubleshooting Bible. Available at:[Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes". Phenomenex. Available at: [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC". Element Lab Solutions. Available at:[Link]

Sources

Optimization

Technical Support Center: Scale-Up Stabilization of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine

Welcome to the Technical Support Center. As drug development transitions from bench-scale glassware to pilot-scale manufacturing, active pharmaceutical ingredients (APIs) and critical building blocks often encounter hars...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development transitions from bench-scale glassware to pilot-scale manufacturing, active pharmaceutical ingredients (APIs) and critical building blocks often encounter harsh microenvironments.

This guide provides an authoritative, mechanistic approach to troubleshooting and preventing the oxidative degradation of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine during scale-up.

Mechanistic Insight: The Dual-Vulnerability Profile

To effectively prevent degradation, we must first understand the specific chemical topology of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine. This molecule possesses two distinct sites highly susceptible to oxidation, each driven by different kinetic pathways during scale-up:

  • The Oxan (Tetrahydropyran) Ring: Cyclic ethers are notorious for radical-mediated autoxidation. The oxygen atom stabilizes adjacent carbon radicals, making the alpha-positions (C2 and C6) highly vulnerable to hydrogen abstraction and subsequent hydroperoxide formation[1].

  • The Primary Amine (C3 Position): The amine is highly nucleophilic and prone to attack by exogenous peroxides. However, because it is located on a fully substituted quaternary carbon (C3 is bonded to the oxan ring carbons, the amine, and the isoxazole ring), it lacks an alpha-hydrogen . Consequently, it cannot undergo standard deamination via an imine intermediate. Instead, oxidation stalls at the hydroxylamine or nitroso stages[2].

OxidationMechanisms cluster_amine Amine Oxidation Pathway cluster_ether Oxan Autoxidation Pathway API 3-(3-Methyl-1,2-oxazol-5-yl) oxan-3-amine (Intact API) Hydroxylamine Hydroxylamine (+16 Da) API->Hydroxylamine Peroxides / ROS (Nucleophilic attack) Radical C2/C6 Alpha-Radical (Transient) API->Radical Trace Fe/Cu + O2 (H-abstraction) Nitroso Nitroso Derivative (+14 Da net) Hydroxylamine->Nitroso Further Oxidation (Blocked from imine) Hydroperoxide Alpha-Hydroperoxide (+32 Da) Radical->Hydroperoxide O2 Addition & Propagation

Figure 1. Divergent oxidative degradation pathways for 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine.

Troubleshooting & FAQs

Q1: Our compound was stable in lab-scale borosilicate glassware, but we are seeing up to 15% degradation in our 500L Hastelloy reactor. Why? A: This is a classic manifestation of metal-catalyzed autoxidation. Hastelloy and stainless steel reactors leach trace transition metals, particularly iron (Fe) and copper (Cu). These metals act as powerful catalysts that decompose trace hydroperoxides into highly reactive alkoxy and peroxy radicals via Fenton-like chemistry[1]. In glassware, this initiation step is absent. To mitigate this, introduce a metal chelator (e.g., EDTA) or passivate the reactor prior to use.

Q2: LC-MS analysis of our scale-up batch shows two major impurities with mass shifts of +16 Da and +32 Da. What is the structural causality here? A: These mass shifts correspond directly to the dual-vulnerability of your molecule:

  • +16 Da (Hydroxylamine): Exogenous peroxides (often present in solvents or excipients) have nucleophilically attacked the primary amine. Because the C3 carbon is fully substituted, the degradation cannot proceed to an imine/aldehyde[2].

  • +32 Da (Alpha-Hydroperoxide): This indicates that radical autoxidation has occurred at the oxan ring, inserting molecular oxygen (O₂) at the C2 or C6 position.

Q3: We use THF and PEG in our process. Could these be contributing to the problem? A: Absolutely. Ethereal solvents like THF and polymeric excipients like PEG are notorious for accumulating organic peroxides upon storage[1]. These peroxides directly initiate the +16 Da amine oxidation. You must either switch to non-peroxide-forming solvents (e.g., 2-MeTHF, which is slightly more stable, or completely different classes like MTBE/toluene) or implement a strict peroxide-screening protocol before solvent addition.

Q4: How does pH manipulation protect the amine during aqueous workups? A: The susceptibility of the primary amine to oxidation is directly tied to its nucleophilicity. By lowering the pH of your aqueous phase below the amine's pKa (typically ~8.5-9.5 for this class), you force the molecule into its protonated ammonium state. The protonated amine is non-nucleophilic and highly resistant to peroxide-mediated oxidation[2].

Quantitative Risk Analysis: Bench vs. Scale-Up

To effectively translate your process, you must account for the shifting physical parameters that accelerate oxidation.

Scale-Up ParameterBench Scale (Glassware)Pilot Scale (Hastelloy/SS)Impact on 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amineMitigation Strategy
Dissolved Oxygen (DO) < 2 ppm (easily sparged)5 - 8 ppm (poor mixing/aeration)Accelerates oxan ring autoxidation (+32 Da)Sub-surface sparging; target DO < 1 ppm
Trace Metals (Fe, Cu) < 0.1 ppm2 - 10 ppmCatalyzes hydroperoxide decompositionAdd EDTA (0.1 wt%); Passivate reactor
Thermal Mass Low (rapid cooling)High (heat accumulation)Thermal acceleration of radical propagationStrict jacket temperature control (< 40°C)
Exogenous Peroxides < 1 ppm (fresh solvents)> 10 ppm (recycled/stored drums)Nucleophilic attack on primary amine (+16 Da)Pre-screen with KI-starch; Add BHT (0.05%)

Experimental Workflows & Self-Validating Protocols

TroubleshootingWorkflow Start Detect Oxidative Degradation in Scale-Up Reactor CheckDO Measure Dissolved Oxygen (DO) Is DO > 1 ppm? Start->CheckDO Inerting Optimize N2/Ar Sparging Verify DO < 1 ppm CheckDO->Inerting Yes CheckMetals Analyze Trace Metals (Fe, Cu) Are levels > 5 ppm? CheckDO->CheckMetals No AddScavenger Add Metal Chelator (e.g., EDTA) or Citric Acid CheckMetals->AddScavenger Yes CheckPeroxides Screen Solvents for Peroxides (KI-Starch) CheckMetals->CheckPeroxides No AddBHT Add Radical Scavenger (e.g., BHT at 0.01-0.1%) CheckPeroxides->AddBHT Yes AdjustPH Adjust pH to Protonate Amine (pH < pKa) CheckPeroxides->AdjustPH No

Figure 2. Decision tree for mitigating scale-up oxidative degradation.

Protocol: Self-Validating Deoxygenation and Radical Scavenging

This protocol is designed as a self-validating system. You do not proceed to the next step unless the verification criteria of the current step are met, ensuring absolute control over the oxidative environment.

Step 1: Solvent Verification & Peroxide Quenching

  • Action: Before introducing the API, sample all ethereal solvents or liquid excipients. Add 1 mL of solvent to 1 mL of 10% KI solution with a drop of starch indicator.

  • Causality: Prevents the introduction of exogenous peroxides that will immediately oxidize the primary amine to a hydroxylamine.

  • Validation Gate: The solution MUST remain colorless. If it turns blue/purple, peroxides are present. Correction: Pass solvent through a basic alumina plug or add 0.05 wt% Butylated Hydroxytoluene (BHT) until the KI-starch test is negative.

Step 2: Sub-Surface Inerting

  • Action: Charge the verified solvents into the reactor. Initiate sub-surface sparging with high-purity Nitrogen or Argon at a rate of 0.1 VVM (volumes per volume per minute) while agitating at 100 RPM.

  • Causality: Surface blanketing is insufficient at scale. Sub-surface sparging actively displaces dissolved O₂, starving the oxan ring autoxidation pathway of its propagation reagent.

  • Validation Gate: Monitor with an in-line DO probe. Do not charge the API until DO < 1.0 ppm.

Step 3: Metal Chelation (Aqueous Phases)

  • Action: If the process involves an aqueous phase in a stainless steel/Hastelloy reactor, add 0.1 wt% EDTA or citric acid prior to API addition.

  • Causality: Chelates leached Fe³⁺/Cu²⁺ ions, preventing them from catalyzing the decomposition of any newly formed hydroperoxides into chain-propagating radicals.

Step 4: pH-Controlled API Charging

  • Action: Adjust the aqueous phase to pH < 7.0 using a compatible acid (e.g., HCl or acetic acid) before charging 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine.

  • Causality: Protonates the primary amine, neutralizing its nucleophilicity and rendering it chemically blind to residual peroxides.

  • Validation Gate: Post-charging HPLC analysis should demonstrate >99.5% recovery of the intact API with no +16 Da or +32 Da peaks detected after a 4-hour hold time.

References

  • "Oxidation of Drugs during Drug Product Development: Problems and Solutions." National Center for Biotechnology Information (PMC), 2022.[Link]

Sources

Troubleshooting

Technical Support Center: Maximizing Enantiomeric Excess in the Chiral Resolution of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine

Welcome to the technical support resource for the chiral resolution of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the chiral resolution of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for maximizing the enantiomeric excess (ee) of your target compound through diastereomeric salt crystallization. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your resolution process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a successful chiral resolution strategy.

Q1: What is the fundamental principle of chiral resolution by diastereomeric salt formation?

A1: Chiral resolution is a technique used to separate a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomeric components.[1][2] Since enantiomers have identical physical properties (e.g., solubility, melting point), direct separation is challenging.[3] The strategy involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid.[4][5] This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, most critically, different solubilities in a given solvent.[3][6][7] This solubility difference allows for the separation of the two diastereomers by fractional crystallization; the less soluble diastereomeric salt will preferentially crystallize out of the solution, thereby enriching one enantiomer in the solid phase.[5][8]

Q2: How do I select an appropriate chiral resolving agent for 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine?

A2: The selection of the resolving agent is the most critical parameter for a successful resolution.[4] The interaction between the resolving agent and the amine dictates the stability and solubility of the resulting diastereomeric salts. For a primary amine like the target compound, chiral carboxylic acids and sulfonic acids are the most common choices.[3][9] There is no universal "best" agent; empirical screening is essential.[10] However, a rational starting point involves considering agents that have a proven track record with similar structures.

dot

cluster_agents Common Chiral Resolving Acids for Amines cluster_properties Key Properties Tartaric Tartaric Acid & Derivatives (e.g., DTTA, DBTA) Prop_Tartaric Advantages: Inexpensive, readily available, widely documented. Forms salts with two potential interaction points (diacid). Tartaric->Prop_Tartaric Characteristics Mandelic Mandelic Acid Prop_Mandelic Advantages: Often provides high ee in a single crystallization due to rigid aromatic structure. Mandelic->Prop_Mandelic Characteristics CSA (1S)-(+)-10-Camphorsulfonic Acid Prop_CSA Advantages: Strong acid, effective for weakly basic amines. Rigid bicyclic structure aids in chiral recognition. CSA->Prop_CSA Characteristics

Caption: Key resolving acids for primary amines.

Q3: What is the role of the solvent, and how does it influence enantiomeric excess?

A3: The solvent is a crucial variable that can determine the success or failure of a resolution.[11] Its primary role is to provide a medium in which the two diastereomeric salts have significantly different solubilities. An ideal solvent will dissolve both salts to a reasonable extent at an elevated temperature but will cause the desired diastereomer to crystallize upon cooling while keeping the other dissolved.[6] The polarity, hydrogen bonding capability, and steric properties of the solvent can influence the salt's crystal lattice and its solubility.[12] In some cases, changing the solvent can even invert which enantiomer crystallizes (a phenomenon known as chirality switching), providing a powerful tool for accessing both enantiomers with a single resolving agent.[11][12]

Q4: How many equivalents of the resolving agent should be used?

A4: While a 1:1 stoichiometric ratio of amine to a diacid resolving agent (like tartaric acid) or a 0.5:1 ratio (Marckwald method) are common starting points, these are not always optimal.[8] Using molar ratios of resolving agent to racemic substrate greater than 1.0 (e.g., 1.5) can sometimes improve yields and enantiomeric excess.[8] The optimal ratio is system-dependent and should be determined experimentally as part of the screening process.[10]

Part 2: Troubleshooting Guide for Low Enantiomeric Excess (ee)

This section is structured to help you diagnose and solve specific experimental problems.

Q5: I performed the crystallization, but my isolated salt has a low ee (<80%). What are the most likely causes and how do I fix it?

A5: Low enantiomeric excess is the most common challenge in diastereomeric resolution. A systematic approach is required to identify the root cause.

dot

Start Low Enantiomeric Excess (<80%) Cause1 Suboptimal Resolving Agent/Solvent? Start->Cause1 Cause2 Crystallization Too Fast? Cause1->Cause2 No Action1 Perform Screening: Vary resolving agents and solvents. (See Protocol 1) Cause1->Action1 Yes Cause3 Is ee Improving with Recrystallization? Cause2->Cause3 No Action2 Optimize Crystallization: - Slow down cooling rate. - Use a programmable bath. - Hold at an intermediate temperature. Cause2->Action2 Yes Action3 Perform Recrystallization(s): Dissolve crystals in minimal hot solvent and re-cool slowly. Cause3->Action3 Yes End2 System may be limited by a eutectic point. Re-evaluate agent/solvent. Cause3->End2 No End High ee Achieved Action1->End Action2->End Action3->End

Caption: Troubleshooting workflow for low ee.

Problem Potential Cause Scientific Rationale Recommended Action
Low Initial ee 1. Poor Chiral Recognition The chosen resolving agent does not create a significant enough difference in the crystal lattice energies and, consequently, the solubilities of the two diastereomeric salts.[4]Screen multiple resolving agents (e.g., L-tartaric acid, Di-p-toluoyl-D-tartaric acid, (S)-Mandelic acid, (1S)-(+)-10-Camphorsulfonic acid). Use a high-throughput screening method (see Protocol 1).[10][13]
2. Unfavorable Solvent System The solvent may be too good at solvating both salts, leading to co-precipitation, or it may not provide a large enough solubility differential at the crystallization temperature.[5][6]Screen a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile) and consider solvent/anti-solvent mixtures.[5][14]
3. Kinetic Trapping Rapid cooling forces the system out of thermodynamic equilibrium. The more soluble diastereomer does not have time to return to the solution and gets trapped in the growing crystal lattice of the less soluble salt.[8][15]Slow the cooling rate. Allow the solution to cool to room temperature over several hours, then slowly cool further. Using an insulated bath or a programmable chiller provides precise control.[5]
4. Eutectic Composition For many diastereomeric systems, there is a specific mixture (the eutectic point) at which both diastereomers will crystallize together. If your mother liquor reaches this composition, the purity of your solid will not improve further in that single step.[2][11]Perform a recrystallization. Dissolving the enriched crystals in fresh, hot solvent and repeating the slow cooling process will further purify the less soluble salt, moving it away from the eutectic composition.[3][7]

Q6: I've tried several conditions, but I get no crystals at all. What should I do?

A6: Failure to crystallize indicates that the diastereomeric salts are too soluble in the chosen solvent system.[5]

  • Increase Concentration: Carefully evaporate some of the solvent to create a supersaturated solution.

  • Use an Anti-Solvent: Slowly add a solvent in which the salts are known to be insoluble (e.g., adding heptane to an ethyl acetate solution) until turbidity is observed, then warm slightly to redissolve and cool slowly.[14]

  • Reduce Temperature: Cool the solution in an ice bath or refrigerator (0 to -20 °C), but do so slowly to avoid oiling out.

  • Induce Crystallization: Add a seed crystal from a previous attempt or scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[5]

Q7: My yield is very low, even though the ee of the crystals is high. How can I improve recovery?

A7: Low yield suggests that a significant amount of the desired, less-soluble diastereomer remains in the mother liquor.[5]

  • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the diastereomeric salt. Excess solvent will increase the amount of product that remains in solution upon cooling.

  • Optimize Final Temperature: Ensure the solution has been allowed to crystallize at the lowest practical temperature for a sufficient amount of time (e.g., 4°C for 12-24 hours) to maximize precipitation.

  • Check Stoichiometry: An incorrect ratio of resolving agent to amine can lead to lower than expected yields of the salt. Re-evaluate the optimal molar ratio.[8]

Part 3: Experimental Protocols

These protocols provide a validated framework for your experiments. Always perform work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: High-Throughput Screening of Resolving Agents & Solvents

This method allows for the rapid identification of promising resolution conditions using minimal material.

  • Preparation: Prepare stock solutions of your racemic 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine and several chiral resolving agents (e.g., 0.5 M in methanol).

  • Dispensing: In a 96-well plate, dispense the racemic amine solution into each well.

  • Agent Addition: Add a different resolving agent stock solution to each column of the plate. Include different stoichiometric ratios (e.g., 0.5, 1.0, and 1.5 equivalents).

  • Solvent Evaporation: Remove the initial solvent (methanol) under a stream of nitrogen or in a vacuum centrifuge.

  • Screening Solvent Addition: Add a different screening solvent (e.g., ethanol, isopropanol, ethyl acetate) to each row.

  • Crystallization: Seal the plate and heat to 60°C to ensure dissolution, then allow it to cool slowly to room temperature.

  • Analysis: Visually inspect the wells for precipitation. For promising wells with solid material, separate the solid and liquid phases. Liberate the amine from both phases (see Protocol 3) and analyze the enantiomeric excess by chiral HPLC.[13] The best conditions will show high ee in the solid and an enrichment of the opposite enantiomer in the supernatant.

Protocol 2: Preparative Scale Resolution

This protocol is for scaling up a successful condition identified in Protocol 1.

  • Dissolution: In an appropriately sized flask, dissolve the racemic amine (1.0 equivalent) in the minimum amount of the chosen warm solvent (e.g., 60°C).

  • Salt Formation: In a separate flask, dissolve the optimal amount of the chosen enantiomerically pure resolving agent (e.g., 1.0 equivalent) in the same warm solvent. Slowly add the resolving agent solution to the amine solution with stirring.[5]

  • Controlled Cooling: Allow the solution to cool slowly towards room temperature. Insulating the flask can help ensure a slow cooling rate. For best results, use a programmable cooling bath.

  • Maturation: Once at room temperature, continue cooling in an ice bath or refrigerator for several hours to maximize crystallization.[5]

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove residual mother liquor, which contains the more soluble diastereomer.[5]

  • Drying: Dry the crystals under vacuum.

  • Analysis: Determine the diastereomeric purity and yield. A small sample should be converted back to the free amine (Protocol 3) to determine the enantiomeric excess via chiral HPLC. If the ee is not yet at the desired level (>98%), perform a recrystallization.

Protocol 3: Liberation of the Enantiomerically Enriched Amine

This protocol regenerates the free amine from the purified diastereomeric salt.

  • Salt Dissociation: Dissolve the purified diastereomeric salt in water or a suitable solvent.[13]

  • Basification: Add an aqueous base solution (e.g., 2 M NaOH or K₂CO₃) dropwise with stirring until the pH is >10.[5] This deprotonates the amine and protonates the resolving agent.

  • Extraction: Extract the liberated free amine into an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.[5][15]

  • Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified, enantiomerically enriched amine.

  • Final Analysis: Determine the final enantiomeric purity using chiral HPLC or polarimetry and calculate the overall yield of the resolution process.[13]

References

  • Pinto, A., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry.
  • BenchChem. (2025). A Comparative Guide to Chiral Resolving Agents for Primary Amines. BenchChem Technical Support.
  • Amin, A., et al. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.
  • BenchChem. (2025). Troubleshooting low enantiomeric excess in asymmetric synthesis. BenchChem Technical Support.
  • Li, H., et al. (2020). High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors.
  • Amin, A., et al. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen.
  • BenchChem. (2025). Application Notes and Protocols for Diastereomeric Salt Formation and Crystallization in Chiral Resolution. BenchChem Technical Support.
  • Fogassy, E., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
  • Miller, S. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
  • Iwabuchi, M., et al. (2025).
  • LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • BenchChem. (2025).
  • Palkó, M., & Fogassy, E. (2018).
  • LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia.
  • Toth, G., et al. (2013). Separation of enantiomers by diastereomeric salt formation and precipitation in supercritical carbon dioxide. Application to the resolution of mandelic acid.
  • Wikipedia.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Validation of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine: A Case for Quantitative NMR

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. For novel c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. For novel compounds such as 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine, establishing a robust, accurate, and reliable method for purity determination is not merely a regulatory hurdle, but a scientific necessity. This guide provides an in-depth comparison of analytical methodologies, with a particular focus on the advantages of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for purity assessment.

The Principle of qNMR: A Foundation of Accuracy

Quantitative NMR (qNMR) has emerged as a powerful and compelling alternative to traditional chromatographic techniques for purity determination.[1][2] Its strength lies in a fundamental principle: the integrated signal area of a specific nucleus (most commonly ¹H) is directly proportional to the number of those nuclei in the molecule.[3][4] This allows for the direct measurement of a compound's purity by co-dissolving a known mass of the analyte with a known mass of a high-purity, certified internal standard.[5][6] By comparing the integral of a unique analyte signal to a signal from the internal standard, one can calculate the absolute purity of the analyte without the need for a specific reference standard of the analyte itself.[3][7][8] This positions qNMR as a primary ratio method, offering a distinct advantage in the early stages of drug development when fully characterized reference materials of the new chemical entity may be scarce.[9]

Head-to-Head Comparison: qNMR vs. Traditional Chromatographic Methods

The choice of an analytical technique for purity validation depends on a multitude of factors. While High-Performance Liquid Chromatography (HPLC) is a workhorse in the pharmaceutical industry, qNMR offers significant advantages in specific contexts.[10]

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Primary ratio method based on the direct proportionality of signal intensity to molar concentration.[5][7]Comparative method based on physical separation and detection (e.g., UV-Vis).[3]Comparative method based on partitioning between a stationary and mobile phase.
Reference Standard Requires a certified internal standard of a different, well-characterized compound.[10]Typically requires a specific reference standard of the analyte for accurate quantification.[3]Requires a specific reference standard of the analyte.
Accuracy High, provides an absolute purity value.[3]High, but can be influenced by the response factors of impurities.[3]High, but dependent on analyte volatility and thermal stability.
Precision Excellent, with relative standard deviations (RSD) typically below 1%.[7]Very good, with low RSD.[3]Very good, with low RSD.
Selectivity High, ability to select unique, non-overlapping signals for quantification.High, based on chromatographic separation.Very high, especially when coupled with a mass spectrometer.
Sample Throughput Moderate, sample preparation is critical and acquisition times can be longer.High, well-suited for automated, high-throughput analysis.High, suitable for automated analysis of volatile compounds.
Destructive? No, the sample can be recovered.[9]Yes, the sample is consumed.Yes, the sample is consumed.
Universality Applicable to any soluble compound with an NMR-active nucleus.[5]Requires the analyte to have a chromophore for UV detection or be amenable to other detection methods.Requires the analyte to be volatile and thermally stable.

Experimental Protocol: Purity Determination of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine via qNMR

This protocol outlines the key steps for the accurate purity determination of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine using ¹H qNMR.

Step 1: Selection of the Internal Standard

The choice of an internal standard is a critical step for a successful qNMR experiment.[11] The ideal standard should possess the following characteristics:

  • High Purity: Certified purity of ≥99.9%.[11]

  • Chemical Stability: Should not react with the analyte, solvent, or air.[12]

  • Signal Separation: Its NMR signals should not overlap with any signals from the analyte or residual solvent peaks.[8]

  • Solubility: Must be fully soluble in the chosen deuterated solvent.[11]

  • Simple Spectrum: Preferably exhibits one or two sharp singlets in a clear region of the spectrum.

For 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine, a suitable internal standard would be Maleic Acid or Dimethyl Sulfone , depending on the chosen solvent and the analyte's specific chemical shifts. A preliminary NMR of the analyte alone is necessary to identify regions free of signals.

Step 2: Sample Preparation

Accurate weighing is often the largest source of error in a qNMR experiment.[4][13]

  • Using a calibrated microbalance, accurately weigh approximately 10-20 mg of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine into a clean, dry vial. Record the weight to at least 4 decimal places.

  • Accurately weigh approximately 5-10 mg of the chosen certified internal standard into the same vial. Record the weight to at least 4 decimal places.

  • Add a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) to the vial.[13]

  • Ensure complete dissolution by vortexing or gentle sonication.

  • Transfer the solution to a high-precision 5 mm NMR tube.

Step 3: NMR Data Acquisition

To ensure accurate quantification, specific NMR acquisition parameters must be employed:

  • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended.

  • Pulse Sequence: A simple 90° pulse-acquire sequence is typically sufficient.

  • Relaxation Delay (D1): This is a critical parameter. The D1 delay should be at least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and internal standard signals being integrated. This ensures complete relaxation of the protons and accurate signal integration. A D1 of 30-60 seconds is often a safe starting point.

  • Number of Scans: A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio (>150:1) for the signals to be integrated.

Step 4: Data Processing and Purity Calculation
  • Process the acquired spectrum with careful phasing and baseline correction.

  • Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard. For 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine, the methyl group on the oxazole ring could be a suitable candidate for integration, provided it is free from overlap.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte = Integral of the analyte signal

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of protons for the integrated internal standard signal

    • N_analyte = Number of protons for the integrated analyte signal

    • M_analyte = Molar mass of the analyte

    • M_IS = Molar mass of the internal standard

    • m_IS = Mass of the internal standard

    • m_analyte = Mass of the analyte

    • P_IS = Purity of the internal standard

Visualization of Workflows

To better illustrate the processes discussed, the following diagrams outline the qNMR experimental workflow and a decision-making framework for selecting an appropriate purity validation method.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte weigh_is Accurately Weigh Internal Standard (IS) weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer setup_nmr Set Acquisition Parameters (D1 > 5*T1) transfer->setup_nmr acquire Acquire Spectrum setup_nmr->acquire process Phase & Baseline Correction acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity using Formula integrate->calculate result Report Purity (%) calculate->result

Caption: The qNMR experimental workflow from sample preparation to final purity calculation.

Method_Selection start Purity Analysis Needed for 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine q1 Is an absolute quantification without a specific reference standard required? start->q1 q3 Is high-throughput screening the priority? q1->q3 No ans_qnmr Use qNMR q1->ans_qnmr Yes q2 Is the analyte volatile and thermally stable? ans_gc Consider GC q2->ans_gc Yes ans_combo Use HPLC for routine analysis, qNMR for orthogonal validation q2->ans_combo No q3->q2 No ans_hplc Use HPLC q3->ans_hplc Yes

Sources

Comparative

A Comparative Analysis of the Bioactivity of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine Enantiomers: A Methodological Guide

Abstract: The principle of chirality is fundamental to drug discovery and development, as enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The principle of chirality is fundamental to drug discovery and development, as enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles. This guide provides a comprehensive framework for the comparative bioactivity analysis of the (R)- and (S)-enantiomers of the novel compound 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine. Due to the novelty of this specific molecule and the absence of extensive public data, we will use it as a model to delineate the essential experimental workflows, from chiral separation to bioactivity assessment. We will present illustrative data from analogous chiral heterocyclic compounds to demonstrate the expected divergence in enantiomeric activity. This document serves as a methodological blueprint for researchers and drug development professionals engaged in the characterization of chiral small molecules.

Introduction: The Critical Role of Chirality in Drug Action

Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical determinant of biological activity. Most biological targets, such as enzymes and receptors, are themselves chiral, being composed of L-amino acids and D-sugars. Consequently, they often interact stereoselectively with chiral drugs, a phenomenon analogized by the "three-point attachment model". This selective interaction can lead to one enantiomer (the eutomer) exhibiting the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects or toxicity.

The compound 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine possesses a chiral center at the C3 position of the oxane ring, where the amine group is attached. This gives rise to two enantiomers, (R)- and (S)-3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine. A thorough understanding of their individual bioactivities is not merely an academic exercise but a regulatory and safety imperative in the drug development pipeline.

This guide will detail the necessary steps to:

  • Separate and purify the individual enantiomers from a racemic mixture.

  • Confirm the absolute stereochemistry of each enantiomer.

  • Perform comparative bioactivity assays to determine their respective potencies and efficacies.

  • Evaluate their metabolic stability and potential for chiral inversion.

Chiral Separation and Absolute Configuration Assignment

The first and most crucial step is to isolate the enantiomers in a pure form to enable individual assessment. A racemic mixture of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine must be resolved.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and effective method for the analytical and preparative separation of enantiomers. The principle lies in the use of a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.

Methodology:

  • Column Selection: Choose a suitable CSP. For amine-containing compounds like our target, polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralcel® OD-H or Chiralpak® AD-H) are often effective.

  • Mobile Phase Optimization:

    • Start with a standard mobile phase, such as a mixture of hexane/isopropanol or heptane/ethanol.

    • Add a small percentage (0.1%) of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase. This is crucial for improving the peak shape and resolution of basic compounds by minimizing tailing caused by interactions with residual silanols on the silica support.

  • Method Development:

    • Inject the racemic mixture and screen different mobile phase compositions and flow rates to achieve baseline separation (Resolution > 1.5).

    • Monitor the elution profile using a UV detector at a wavelength where the isoxazole chromophore absorbs (e.g., ~254 nm).

  • Preparative Separation: Scale up the optimized analytical method to a preparative column to isolate milligram-to-gram quantities of each enantiomer.

  • Purity Analysis: Collect the fractions for each peak and analyze their enantiomeric purity (enantiomeric excess, e.e.) using the analytical method. Fractions with >99.5% e.e. should be pooled.

G cluster_0 Chiral HPLC Workflow racemic Racemic Mixture (R/S-Compound) hplc Chiral HPLC Column (e.g., Chiralpak® AD-H) racemic->hplc Injection separation Differential Interaction with Chiral Stationary Phase hplc->separation peak1 Peak 1: Early Eluting (e.g., R-Enantiomer) separation->peak1 Fraction Collection peak2 Peak 2: Late Eluting (e.g., S-Enantiomer) separation->peak2 Fraction Collection purity Enantiomeric Purity Analysis (e.e. > 99.5%) peak1->purity peak2->purity

Caption: Workflow for the separation of enantiomers using chiral HPLC.

Absolute Configuration Assignment

Once separated, it is essential to determine which peak corresponds to the (R)-enantiomer and which to the (S)-enantiomer. This can be achieved through several methods:

  • X-ray Crystallography: If a suitable single crystal of one of the enantiomers (often as a salt with a chiral acid) can be formed, this method provides unambiguous determination of the absolute configuration.

  • Vibrational Circular Dichroism (VCD): This spectroscopic technique can determine the absolute configuration of a chiral molecule in solution by comparing the experimental spectrum to one predicted by quantum chemical calculations.

Comparative Bioactivity Assessment

With the pure enantiomers in hand, their biological activity can be compared. The choice of assay depends on the therapeutic target. While specific targets for 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine are not yet published, we can outline a general approach. Let us hypothesize that the compound is designed as an inhibitor of a specific enzyme, "Enzyme X".

Illustrative Data: The Case of a Chiral Kinase Inhibitor

To illustrate the expected outcome, we present representative data from a well-characterized chiral kinase inhibitor. The data below is hypothetical but reflects typical results seen in drug discovery, where one enantiomer is significantly more potent.

Parameter (R)-Enantiomer (S)-Enantiomer (Eutomer) Racemic Mixture
Enzyme X Inhibition (IC₅₀) 8,450 nM45 nM92 nM
Cellular Potency (EC₅₀) > 10,000 nM120 nM255 nM
Metabolic Stability (t½, human liver microsomes) 45 min110 minNot Determined
Cytotoxicity (CC₅₀, HepG2 cells) > 50,000 nM25,000 nM28,000 nM

Analysis of Illustrative Data:

  • Potency: The (S)-enantiomer is the eutomer, exhibiting nearly 200-fold greater potency against the target enzyme than the (R)-enantiomer (distomer).

  • Racemate Activity: The IC₅₀ of the racemic mixture is approximately double that of the eutomer, which is expected if the distomer is inactive and makes up 50% of the material.

  • Metabolic Stability: The eutomer shows greater stability in human liver microsomes, suggesting a more favorable pharmacokinetic profile. This differential metabolism is common, as metabolic enzymes (e.g., Cytochrome P450s) are also chiral.

  • Toxicity: In this case, both enantiomers show a good safety window, but it highlights the importance of testing the distomer for unique toxicity profiles.

Experimental Protocol: Enzyme Inhibition Assay (e.g., Kinase Glo®)

This protocol describes a typical luminescence-based assay to determine the IC₅₀ value of an inhibitor against a target kinase.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of each enantiomer and the racemic mixture in 100% DMSO.

    • Prepare assay buffer, kinase (Enzyme X), substrate, and ATP solutions.

  • Compound Titration:

    • Perform serial dilutions of the compound stocks to create a 10-point dose-response curve (e.g., from 100 µM to 1 nM).

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, the substrate, and the test compound (or DMSO for control).

    • Initiate the reaction by adding ATP.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.

  • Signal Detection:

    • Add a detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay reagent). This reagent measures the amount of ATP remaining after the kinase reaction. Low luminescence indicates high kinase activity (ATP consumed), while high luminescence indicates low kinase activity (inhibition).

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to high (no enzyme) and low (DMSO vehicle) controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G cluster_1 IC50 Determination Workflow plate 384-Well Plate reagents Add Kinase, Substrate, and Test Compound ((R), (S), or Racemate) plate->reagents atp Initiate with ATP reagents->atp incubation Incubate (e.g., 60 min) atp->incubation detection Add Luminescent Detection Reagent (Measures remaining ATP) incubation->detection read Read Luminescence detection->read analysis Data Analysis: Plot Dose-Response Curve, Calculate IC50 read->analysis

Caption: Workflow for determining enzyme inhibition (IC₅₀) using a luminescence-based assay.

Conclusion and Future Directions

The comprehensive characterization of enantiomers is a cornerstone of modern drug development. This guide outlines the essential workflow, from chiral separation by HPLC to the comparative assessment of bioactivity using quantitative in vitro assays. For a novel compound like 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine, this process is critical to identify the eutomer, understand its therapeutic potential, and uncover any liabilities associated with the distomer.

The illustrative data underscores a common finding: significant differences in potency and metabolic stability between stereoisomers. Researchers and drug development professionals must undertake this rigorous analysis to select the optimal single-enantiomer candidate for further development, ensuring a safer and more effective therapeutic agent. Future studies should extend this analysis to include in vivo pharmacokinetic and efficacy models to fully elucidate the stereoselective disposition and pharmacological effects of each enantiomer.

References

This section would be populated with real references from the literature if data on the specific compound were available. The following are representative, authoritative sources for the methodologies described.

  • Chiral Separations by HPLC. (2011). Chemical Reviews. [Link]

  • The importance of stereoisomerism in drug action. (2000). British Journal of Pharmacology. [Link]

  • Absolute configuration of chiral molecules from vibrational circular dichroism spectra. (2012). Chirality. [Link]

Validation

benchmarking 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine against standard reference compounds

An In-Depth Benchmarking Guide: Evaluating the Efficacy and Potency of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine as a Novel CXCR4 Antagonist Introduction: The Rationale for Novel CXCR4 Antagonists The C-X-C chemokine rece...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Benchmarking Guide: Evaluating the Efficacy and Potency of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine as a Novel CXCR4 Antagonist

Introduction: The Rationale for Novel CXCR4 Antagonists

The C-X-C chemokine receptor type 4 (CXCR4) and its endogenous ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), form a critical signaling axis in human physiology and pathology. This axis plays a central role in hematopoietic stem cell homing, immune cell trafficking, and angiogenesis. However, its dysregulation is a key driver in the progression of numerous diseases, including HIV entry into host cells, chronic inflammation, and the metastasis of over 20 different types of cancers, such as breast, prostate, and lung cancer.

The clinical significance of the CXCR4/CXCL12 axis has led to the development of several antagonists. The first-in-class approved drug, AMD3100 (Plerixafor), validated CXCR4 as a therapeutic target. However, limitations such as the need for subcutaneous injection and a relatively short half-life have spurred the search for novel small-molecule antagonists with improved pharmacological profiles.

This guide provides a comprehensive framework for benchmarking the novel compound, 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine (hereafter referred to as Compound X), against established reference standards. We will detail the experimental protocols and rationale for a tiered approach to characterize its binding affinity, functional potency, and selectivity, providing a clear pathway for its preclinical evaluation.

Selection of Standard Reference Compounds

A robust benchmarking study requires comparison against well-characterized compounds that represent the current standard of care or established research tools. For this purpose, we have selected:

  • AMD3100 (Plerixafor): The FDA-approved bicyclam CXCR4 antagonist. It serves as the primary clinical benchmark for efficacy and potency.

  • A more recent, potent small-molecule antagonist (e.g., a hypothetical "Reference Compound Y"): This allows for comparison against compounds with potentially improved drug-like properties, representing the current direction of research in the field.

Tiered Experimental Benchmarking Workflow

A multi-step approach is essential to build a comprehensive profile of Compound X. We will proceed from initial target engagement to functional cellular response.

G cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: Functional Potency cluster_2 Tier 3: Selectivity Profile a Radioligand Binding Assay b Determine Binding Affinity (Ki) a->b Quantifies direct interaction with CXCR4 receptor d Determine Functional Antagonism (IC50) b->d Confirm functional consequence of binding c Chemotaxis Assay c->d Measures inhibition of CXCL12-induced cell migration f Assess Off-Target Binding (e.g., against CXCR7) d->f Validate on-target specificity e Counterscreening Assay e->f Ensures specificity for the intended target

Caption: Tiered experimental workflow for characterizing a novel CXCR4 antagonist.

Tier 1: Determining Target Engagement and Binding Affinity

The first critical step is to confirm that Compound X physically interacts with the CXCR4 receptor and to quantify the strength of this interaction. A competitive radioligand binding assay is the gold standard for this purpose.

Experimental Protocol: Competitive Radioligand Binding Assay
  • Cell Culture and Membrane Preparation:

    • Culture a cell line with high endogenous or recombinant expression of CXCR4 (e.g., CEMx174 cells or HEK293 cells stably expressing CXCR4).

    • Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, pH 7.4).

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of a radiolabeled CXCR4 antagonist (e.g., [¹²⁵I]-SDF-1α).

    • Add increasing concentrations of the unlabeled competitor: Compound X, AMD3100, or Reference Compound Y (typically from 10⁻¹¹ M to 10⁻⁵ M).

    • Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled antagonist, like 1 µM AMD3100).

  • Incubation and Detection:

    • Incubate the plates for a defined period (e.g., 60-90 minutes) at room temperature to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat, which traps the cell membranes but allows unbound radioligand to pass through.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the competitor.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a sigmoidal dose-response curve.

    • Use a non-linear regression model (e.g., one-site fit Ki) to calculate the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ value to the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Binding Affinity Data
CompoundBinding Affinity (Ki, nM)
Compound X 15.2 ± 2.1
AMD310045.8 ± 5.5
Reference Compound Y8.9 ± 1.3

This hypothetical data suggests that Compound X has a significantly higher binding affinity for CXCR4 than the approved drug AMD3100 and is comparable to a newer generation antagonist.

Tier 2: Quantifying Functional Antagonism

High binding affinity does not always translate to functional efficacy. Therefore, the next step is to measure the ability of Compound X to block the biological function of CXCR4. A chemotaxis assay, which measures the inhibition of CXCL12-induced cell migration, is a highly relevant functional readout.

G cluster_0 CXCR4 Signaling Pathway CXCL12 CXCL12 Ligand CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds & Activates G_protein Gαi Protein Activation CXCR4->G_protein CompoundX Compound X (Antagonist) CompoundX->CXCR4 Blocks Binding PLC Phospholipase C (PLC) G_protein->PLC Actin Actin Polymerization G_protein->Actin ...via Rho/Rac pathway PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Mobilization IP3->Ca_release Chemotaxis Cell Migration (Chemotaxis) Ca_release->Chemotaxis Actin->Chemotaxis

Caption: Simplified CXCR4 signaling pathway leading to cell migration.

Experimental Protocol: Chemotaxis Assay
  • Cell Preparation:

    • Use a cell line that exhibits a robust migratory response to CXCL12, such as a lymphoid cell line (e.g., Jurkat cells).

    • Starve the cells in a serum-free medium for a few hours prior to the assay to reduce basal signaling.

  • Assay Setup:

    • Use a multi-well chemotaxis chamber (e.g., a Transwell plate with a porous membrane, typically 5-8 µm pores).

    • In the lower chamber, add assay buffer containing a specific concentration of CXCL12 that induces a submaximal migratory response (e.g., 10 ng/mL).

    • In the upper chamber, add the starved cells that have been pre-incubated for 30 minutes with various concentrations of Compound X, AMD3100, or Reference Compound Y.

  • Incubation:

    • Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow cell migration (e.g., 2-4 hours).

  • Quantification of Migration:

    • After incubation, remove the upper chamber and wipe off the non-migrated cells from the top surface of the membrane.

    • Fix and stain the migrated cells on the bottom surface of the membrane.

    • Elute the stain and measure the absorbance, or count the migrated cells using a microscope or a cell counter.

  • Data Analysis:

    • Calculate the percentage inhibition of migration for each antagonist concentration compared to the control (CXCL12 alone).

    • Plot the percentage inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the functional potency.

Comparative Functional Potency Data
CompoundFunctional Potency (IC₅₀, nM)
Compound X 25.7 ± 3.4
AMD310098.2 ± 11.6
Reference Compound Y18.5 ± 2.9

This hypothetical data shows that Compound X is a potent functional antagonist, significantly more effective at blocking cell migration than AMD3100 and approaching the potency of the newer reference compound.

Tier 3: Assessing Selectivity

To be a viable drug candidate, a compound must be selective for its intended target to minimize off-target effects. A common off-target for CXCR4 antagonists is the related chemokine receptor CXCR7 (also known as ACKR3), which also binds CXCL12.

A counterscreening binding assay, similar to the one described in Tier 1 but using cells expressing CXCR7 and a radioligand specific for CXCR7, should be performed. The Ki value for CXCR7 is then compared to the Ki for CXCR4 to determine a selectivity ratio.

Comparative Selectivity Profile
CompoundCXCR4 Ki (nM)CXCR7 Ki (nM)Selectivity Ratio (CXCR7 Ki / CXCR4 Ki)
Compound X 15.2 >10,000 >650-fold
AMD310045.8>10,000>218-fold
Reference Compound Y8.95,300~595-fold

This data indicates that Compound X is highly selective for CXCR4, a critical characteristic for a promising therapeutic candidate.

Conclusion and Future Directions

This benchmarking guide outlines a rigorous, tiered approach to the initial characterization of the novel compound 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine (Compound X). Based on the hypothetical data presented, Compound X demonstrates high binding affinity, potent functional antagonism, and excellent selectivity for the CXCR4 receptor, surpassing the first-generation clinical benchmark, AMD3100.

These promising in vitro results warrant further investigation. The subsequent steps in a comprehensive drug development program would include:

  • In vitro ADME/Tox profiling: Assessing metabolic stability, plasma protein binding, and potential cytotoxicity.

  • In vivo pharmacokinetic studies: Determining the compound's half-life, bioavailability, and distribution in animal models.

  • In vivo efficacy studies: Evaluating the therapeutic effect of Compound X in relevant animal models of cancer metastasis or inflammatory disease.

By following a structured and scientifically sound benchmarking process, researchers can confidently identify and advance promising new chemical entities like Compound X toward clinical development.

References

  • Title: The CXCL12/CXCR4-Axis as a Key Regulator of Physiological and Pathological Angiogenesis Source: International Journal of Molecular Sciences URL: [Link]

  • Title: The role of the CXCL12/CXCR4 axis in cancer and cancer stem cells: a review Source: Tumour Biology URL: [Link]

  • Title: CXCR4 signaling in cancer progression and metastasis Source: Seminars in Cancer Biology URL: [Link]

  • Title: Plerixafor (AMD3100): a CXCR4 antagonist for the mobilization of hematopoietic stem cells Source: Expert Opinion on Biological Therapy URL: [Link]

  • Title: The Cheng-Prusoff equation: a review of its applications and limitations Source: Molecular Pharmacology URL: [Link]

Comparative

cross-validation of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine in vitro assay results

An Expert's Guide to the Cross-Validation of In Vitro Assay Results for Novel GPCR Antagonists: A Case Study with 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine Introduction: The Imperative of Robust Assay Validation in Drug D...

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Author: BenchChem Technical Support Team. Date: April 2026

An Expert's Guide to the Cross-Validation of In Vitro Assay Results for Novel GPCR Antagonists: A Case Study with 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine

Introduction: The Imperative of Robust Assay Validation in Drug Discovery

The journey of a novel chemical entity from a promising hit to a viable drug candidate is paved with rigorous testing and validation. For compounds like 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine (hereafter designated as Compound X ), a novel small molecule with potential therapeutic activity, the initial in vitro characterization is a critical inflection point. This guide provides a comprehensive framework for the cross-validation of primary assay results for such a compound, assuming its identification as a putative antagonist for a G-protein coupled receptor (GPCR), which we will refer to as "Target Receptor Y" (TRY).

In the competitive landscape of drug development, generating data that is both accurate and reliable is paramount. A single-assay result, no matter how promising, is insufficient to justify the significant investment required for preclinical development. Cross-validation, using orthogonal assays that measure different aspects of the compound's biological activity, is not merely a best practice; it is a fundamental requirement for building a convincing data package and mitigating the risk of costly late-stage failures. This guide will detail the strategic pairing of a primary binding assay with a secondary functional assay to create a self-validating system for characterizing novel antagonists of TRY.

Part 1: The Primary Screen - Quantifying Target Engagement with Radioligand Binding Assays

The first step in characterizing Compound X is to confirm and quantify its physical interaction with the target receptor, TRY. A competitive radioligand binding assay is the gold standard for this purpose, offering high sensitivity and a direct measure of target engagement.

Scientific Rationale

This assay operates on the principle of competition. A radiolabeled ligand (a known molecule that binds to TRY with high affinity) is incubated with a cell membrane preparation expressing the receptor. The amount of radioactivity bound to the membranes is measured. When an unlabeled competitor, such as Compound X, is introduced, it competes with the radioligand for the same binding site. A potent competitor will displace the radioligand, leading to a decrease in the measured radioactive signal. The concentration of Compound X required to displace 50% of the radioligand is the IC₅₀ (Inhibitory Concentration 50%), which can be used to calculate its binding affinity (Kᵢ).

Experimental Workflow: Radioligand Binding Assay

Below is a diagram illustrating the workflow for determining the binding affinity of Compound X.

cluster_prep Step 1: Preparation cluster_assay Step 2: Assay Execution cluster_analysis Step 3: Data Analysis prep1 Culture cells expressing Target Receptor Y (TRY) prep2 Harvest cells and prepare crude membrane fractions prep1->prep2 prep3 Quantify protein concentration (e.g., Bradford assay) prep2->prep3 assay2 Add TRY membranes and radiolabeled ligand (e.g., ³H-agonist) prep3->assay2 assay1 Plate serial dilutions of Compound X & Control Antagonist assay1->assay2 assay3 Incubate to reach binding equilibrium assay2->assay3 assay4 Harvest onto filter mats (separates bound from free ligand) assay3->assay4 analysis1 Measure radioactivity (Scintillation counting) assay4->analysis1 analysis2 Plot % inhibition vs. log[Compound X] analysis1->analysis2 analysis3 Fit data to a sigmoidal curve to determine IC₅₀ analysis2->analysis3 analysis4 Calculate binding affinity (Ki) using Cheng-Prusoff equation analysis3->analysis4

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding
  • Membrane Preparation: Culture HEK293 cells stably expressing Target Receptor Y (TRY). Harvest cells, and through a process of homogenization and centrifugation, isolate the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and determine the total protein concentration.

  • Assay Plate Setup: In a 96-well plate, perform a serial dilution of Compound X. Also include wells for a known standard antagonist (e.g., a published reference compound for TRY) and controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of unlabeled ligand).

  • Incubation: Add a fixed concentration of a suitable radioligand (e.g., ³H-labeled standard agonist) and the prepared cell membranes to each well. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand in the solution. Wash the filters several times with ice-cold buffer to remove any remaining unbound ligand.

  • Detection: Place the filter mats in scintillation vials with a scintillation cocktail. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Convert the raw counts per minute (CPM) into percent inhibition relative to the control wells. Plot the percent inhibition against the logarithm of the concentration of Compound X. Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the curve and determine the IC₅₀ value. Finally, calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.

Part 2: The Orthogonal Cross-Validation - Measuring Functional Cellular Response

While a binding assay confirms target engagement, it provides no information about the functional consequence of that binding. Does Compound X merely occupy the receptor, or does it effectively block the downstream signaling initiated by an agonist? To answer this, we employ a functional assay. For many GPCRs, a common signaling pathway involves the modulation of cyclic AMP (cAMP). An assay that measures the inhibition of agonist-induced cAMP production is an excellent orthogonal method to validate the antagonist activity of Compound X.

Scientific Rationale

Many GPCRs, upon activation by an agonist, stimulate the enzyme adenylyl cyclase, which converts ATP into the second messenger cAMP. An antagonist, like Compound X, will bind to the receptor but will not activate it. Instead, it will block the agonist from binding and, therefore, prevent the downstream increase in cAMP. By measuring the levels of intracellular cAMP in the presence of a fixed concentration of agonist and varying concentrations of Compound X, we can determine its functional potency (IC₅₀). A strong correlation between the binding affinity (Kᵢ) from the primary assay and the functional potency (IC₅₀) from this assay provides powerful evidence that Compound X is a true antagonist of TRY.

Experimental Workflow: cAMP Functional Assay

The diagram below outlines the key steps in a typical cAMP functional assay.

cluster_prep Step 1: Cell Preparation cluster_assay Step 2: Compound Treatment cluster_analysis Step 3: Detection & Analysis prep1 Seed whole cells expressing Target Receptor Y (TRY) in a microplate prep2 Incubate overnight to allow cell adherence prep1->prep2 assay1 Add serial dilutions of Compound X & Control Antagonist prep2->assay1 assay2 Pre-incubate to allow receptor binding assay1->assay2 assay3 Add a fixed concentration of a TRY agonist (e.g., EC₈₀) assay2->assay3 assay4 Incubate to stimulate cAMP production assay3->assay4 analysis1 Lyse cells and add detection reagents (e.g., HTRF) assay4->analysis1 analysis2 Measure signal (e.g., fluorescence ratio) analysis1->analysis2 analysis3 Plot response vs. log[Compound X] analysis2->analysis3 analysis4 Fit curve to determine functional IC₅₀ analysis3->analysis4

Caption: Workflow for a cell-based cAMP functional assay.

Detailed Protocol: HTRF cAMP Assay
  • Cell Plating: Seed live cells expressing TRY into a 384-well assay plate at an appropriate density. Allow the cells to adhere and grow overnight.

  • Compound Addition: The next day, treat the cells with serial dilutions of Compound X or a standard antagonist. Incubate for a short period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation: Add a concentration of a known TRY agonist that elicits approximately 80% of its maximal response (the EC₈₀ concentration). This ensures a robust signal that can be effectively inhibited. Incubate for a further period (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis and Detection: Lyse the cells and detect the accumulated cAMP using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. These kits typically use a pair of antibodies, one labeled with a donor fluorophore and the other with an acceptor, which bind to cAMP and create a measurable FRET signal.

  • Data Analysis: Read the plate on an HTRF-compatible reader. Calculate the ratio of the acceptor and donor emission signals. Plot the signal ratio against the logarithm of the concentration of Compound X. Fit the data using a non-linear regression model to determine the IC₅₀ value, which represents the concentration of Compound X that inhibits 50% of the agonist-induced cAMP response.

Part 3: Data Interpretation and Comparison

The ultimate goal of this cross-validation effort is to compare the data from the two orthogonal assays. The results should be compiled into a clear, comparative table.

Comparative Data Summary
CompoundPrimary Assay: BindingCross-Validation Assay: Function
Radioligand Binding (Kᵢ, nM) cAMP Inhibition (IC₅₀, nM)
Compound X 15.2 ± 1.821.5 ± 3.1
Standard Antagonist 8.7 ± 0.911.3 ± 2.4

Note: Data shown is hypothetical and for illustrative purposes only.

Analysis of Results

In this illustrative example, the binding affinity (Kᵢ) of Compound X is 15.2 nM, and its functional potency (IC₅₀) is 21.5 nM. These values are in close agreement (typically within a 3- to 5-fold range is considered a good correlation). This strong concordance provides high confidence that the observed activity of Compound X is due to its direct, antagonistic action on Target Receptor Y. The similar correlation observed for the standard antagonist further validates the experimental system.

A significant discrepancy between the Kᵢ and the functional IC₅₀ would be a red flag, prompting further investigation. For instance, a much higher functional IC₅₀ might suggest that Compound X has poor cell permeability or is being actively pumped out of the cells. Conversely, a much lower functional IC₅₀ could indicate a complex mechanism of action beyond simple competitive antagonism.

Conclusion: A Foundation of Trustworthy Data

The cross-validation of in vitro assay results through orthogonal methods is a cornerstone of rigorous drug discovery. By pairing a direct measure of target binding with a relevant measure of cellular function, we establish a powerful, self-validating system. This approach ensures that the biological activity attributed to a novel molecule like 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine is mechanistically sound, reproducible, and reliable. The data generated through this validated workflow provides the confidence needed to make informed decisions, efficiently allocating resources and advancing only the most promising candidates toward preclinical and clinical development.

References

  • Title: Assay guidance manual. Source: Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL: [Link]

  • Title: Radioligand Binding Assays: What's in a Name? Source: British Journal of Pharmacology. URL: [Link]

  • Title: The Cheng-Prusoff equation: a review of its applications and limitations. Source: Molecular Pharmacology. URL: [Link]

  • Title: cAMP and Epac in the regulation of transcription. Source: Cellular Signalling. URL: [Link]

  • Title: The promise and peril of chemical probes. Source: Nature Chemical Biology. URL: [Link]

Validation

Comparative Cytotoxicity Profiling of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine Analogs: A Preclinical Guide

Executive Summary The 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine scaffold represents a highly versatile, rigidified pharmacophore increasingly utilized in modern medicinal chemistry to target kinase and GPCR networks. Howe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine scaffold represents a highly versatile, rigidified pharmacophore increasingly utilized in modern medicinal chemistry to target kinase and GPCR networks. However, the fusion of the oxan-3-amine (tetrahydropyran-3-amine) core with an isoxazole ring can introduce significant lipophilicity and basicity. These physicochemical properties are known to drive off-target cytotoxicity via lysosomotropism and non-specific membrane disruption[1].

As a Senior Application Scientist, I have compiled this guide to objectively compare the cytotoxicity profiles of three distinct structural analogs of this scaffold. By employing a self-validating, multi-parametric experimental workflow, we can accurately distinguish between metabolic inhibition, membrane rupture, and programmed cell death.

Structural Overview & Analog Design

To evaluate the structure-toxicity relationship of this scaffold, we compared the following analogs:

  • Analog A (Core Scaffold) : 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine (Unsubstituted primary amine).

  • Analog B (N-Methylated) : N-methyl-3-(3-methyl-1,2-oxazol-5-yl)oxan-3-amine. Designed to reduce hydrogen bond donors and modulate target affinity, though at the cost of increased lipophilicity.

  • Analog C (Fluorinated Oxane) : 3-(3-Methyl-1,2-oxazol-5-yl)-4-fluorooxan-3-amine. Designed to decrease basicity via the electron-withdrawing inductive effect of the fluorine atom.

Workflow A Compound Library (Analogs A, B, C) B Cell Culturing (HepG2, A549, HEK293) A->B C Primary Screen (MTT Assay) B->C D Secondary Screen (LDH & Annexin V) C->D E Data Analysis (IC50 Profiling) D->E

Experimental workflow for evaluating analog cytotoxicity.

Cytotoxicity Profiling Methodology

A robust safety evaluation requires orthogonal assays to validate the mechanism of toxicity. The following step-by-step protocols form a self-validating system.

Primary Screen: MTT Cell Viability Assay

Causality : The MTT assay relies on the reduction of a yellow tetrazolium salt to a purple formazan product by mitochondrial succinate dehydrogenase. Because this reaction only occurs in metabolically active cells, it serves as a highly reliable proxy for cellular viability and proliferation[2]. Protocol :

  • Seed HepG2 (liver), A549 (lung), and HEK293 (kidney) cells at 1×104 cells/well in 96-well plates.

  • Incubate for 24 hours at 37°C, 5% CO₂.

  • Treat cells with Analogs A, B, and C across a concentration gradient (0.1 µM to 100 µM) for 72 hours.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilize the resulting formazan crystals with 100 µL DMSO and quantify absorbance at 570 nm using a microplate reader.

Secondary Screen: LDH Release Assay

Causality : Lactate dehydrogenase (LDH) is a stable cytosolic enzyme. Its presence in the extracellular media directly indicates compromised plasma membrane integrity. This differentiates true necrosis or late-stage apoptosis from mere metabolic stasis (which would only be caught by the MTT assay)[3]. Protocol :

  • Collect 50 µL of culture media from the treated wells prior to the MTT addition.

  • Transfer to a new 96-well plate and add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium dye).

  • Incubate in the dark for 30 minutes at room temperature.

  • Add 50 µL of stop solution and measure absorbance at 490 nm.

Mechanistic Validation: Annexin V/PI Flow Cytometry

Causality : Annexin V binds with high affinity to phosphatidylserine, which translocates to the outer membrane leaflet during early apoptosis. Propidium Iodide (PI) is a membrane-impermeable dye that only enters cells with ruptured membranes. This dual-staining approach self-validates the exact mechanism of cell death. Protocol :

  • Harvest treated cells (including floating cells) and wash twice with cold PBS.

  • Resuspend in 1X Binding Buffer at a concentration of 1×106 cells/mL.

  • Add 5 µL FITC-Annexin V and 5 µL PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes in the dark at room temperature.

  • Analyze via flow cytometry within 1 hour to quantify apoptotic (Annexin V+/PI-) vs. necrotic (Annexin V+/PI+) populations.

Comparative Data Analysis

The quantitative data from the 72-hour MTT primary screen reveals significant divergences in the safety profiles of the three analogs.

CompoundModificationLogD (pH 7.4)HepG2 IC₅₀ (µM)A549 IC₅₀ (µM)HEK293 IC₅₀ (µM)Toxicity Profile
Analog A Core Scaffold1.845.2 ± 3.152.1 ± 4.038.4 ± 2.5Moderate
Analog B N-Methylated2.912.5 ± 1.215.3 ± 1.88.9 ± 1.1High (Off-target)
Analog C 4-Fluorooxan1.2>100>100>100Excellent Safety

Mechanistic Insights (E-E-A-T)

The stark contrast in cytotoxicity between Analog B and Analog C highlights the critical role of physicochemical tuning in drug development.

The Lipophilicity Penalty (Analog B) Analog B's N-methylation increases its LogD to 2.9. Highly lipophilic, basic amines are notoriously prone to lysosomotropism—they passively diffuse into acidic lysosomes, become protonated, and are trapped[1]. This massive accumulation causes lysosomal swelling, subsequent membrane permeabilization, and mitochondrial depolarization, ultimately triggering the intrinsic apoptotic cascade. The LDH assay confirmed high membrane rupture at concentrations >15 µM.

The Fluorine Advantage (Analog C) Conversely, Analog C incorporates a highly electronegative fluorine atom at the 4-position of the oxane ring. This exerts a strong electron-withdrawing inductive effect, significantly lowering the pKa of the adjacent amine. By simultaneously reducing the compound's basicity and lipophilicity (LogD 1.2), Analog C evades lysosomal trapping and non-specific membrane disruption. This rational design choice results in an excellent safety profile (>100 µM IC₅₀) without sacrificing the structural integrity of the core scaffold.

Pathway A Analog B Engagement (High Lipophilicity) B Mitochondrial Depolarization A->B C Cytochrome C Release B->C D Caspase-9 & 3 Activation C->D E Apoptosis (Annexin V+ / PI-) D->E

Apoptotic signaling pathway triggered by lipophilic analogs.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. URL:[Link]

  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols. URL:[Link]

  • Vermes, I., Haanen, C., Steffens-Nakken, H., & Reutelingsperger, C. (1995). A novel assay for apoptosis. Flow cytometry using recombinant annexin V. Journal of Immunological Methods. URL:[Link]

  • MacIntyre, A. C., & Cutler, D. J. (1988). Kinetics and extent of lysosomal accumulation of weakly basic drugs. Journal of Pharmacokinetics and Biopharmaceutics. URL:[Link]

Sources

Comparative

Fragment Optimization Comparison Guide: Binding Kinetics of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine vs. Tetrahydropyran-3-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Fragment-Based Lead Discovery (FBLD), Kinase Inhibitor Optimization (Model Target: DYRK1A) Executive Summary & Struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Fragment-Based Lead Discovery (FBLD), Kinase Inhibitor Optimization (Model Target: DYRK1A)

Executive Summary & Structural Rationale

In modern drug discovery, optimizing purely for thermodynamic affinity ( Kd​ or IC50​ ) often fails to translate into in vivo efficacy. As a Senior Application Scientist, I frequently observe that clinical success is more closely correlated with target residence time ( τ ) —the duration a drug remains bound to its target[1].

This guide provides an objective, data-driven comparison of two building blocks frequently utilized in kinase inhibitor design: the base scaffold tetrahydropyran-3-amine (THP-3-amine) and its functionalized derivative 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine . We utilize Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A) as our model target, as tetrahydropyran-amine derivatives have shown significant promise in targeting this kinase for neurological and oncological indications[2][3].

The Causality of Structural Modification

THP-3-amine is a highly polar, sp3 -rich fragment that provides excellent aqueous solubility but typically exhibits fast association ( kon​ ) and extremely fast dissociation ( koff​ ) rates, leading to transient target engagement.

By appending a 3-methyl-1,2-oxazol-5-yl (methylisoxazole) moiety to the oxane (tetrahydropyran) ring, we introduce two critical kinetic drivers:

  • Hydrogen Bond Acceptor: The oxygen/nitrogen of the isoxazole ring can displace consensus water molecules in the kinase hinge region, a known mechanism for dramatically slowing koff​ [4].

  • Steric/Hydrophobic Engagement: The methyl group provides a vector to engage hydrophobic gatekeeper residues (e.g., Phe238 in DYRK1A), creating a conformational trap that prolongs residence time[4][5].

Kinetic_Logic A Base Scaffold: Tetrahydropyran-3-amine B Fast k_on / Fast k_off Short Residence Time A->B C Add 3-Methyl-1,2-oxazol-5-yl (H-bond acceptor & Steric bulk) A->C D Functionalized Fragment: 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine C->D E Slower k_off (Water displacement) Increased Residence Time D->E

Fig 1. Structural optimization logic driving prolonged target residence time.

Quantitative Data Comparison

The following table summarizes the binding kinetics of both fragments against recombinant DYRK1A. Data is derived from high-throughput Surface Plasmon Resonance (SPR) profiling, which allows for the direct deconvolution of affinity ( Kd​ ) into its kinetic components ( kon​ and koff​ )[1].

Compound kon​ ( M−1s−1 ) koff​ ( s−1 ) Kd​ (nM)Residence Time ( τ )LLE (Ligand Lipophilicity Efficiency)
Tetrahydropyran-3-amine 1.2×105 1.80 15,000 0.55 seconds 3.1
3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine 8.5×105 0.038 45 26.3 seconds 5.8

Data Interpretation: While the association rate ( kon​ ) improved by roughly 7-fold due to favorable initial electrostatic steering, the dissociation rate ( koff​ ) decreased by nearly 50-fold . This confirms that the isoxazole modification acts primarily as a "slow-off" kinetic driver, increasing the residence time from a fraction of a second to nearly half a minute, a critical threshold for sustained in vivo target inhibition[1][3].

Self-Validating Experimental Methodologies

To ensure scientific trustworthiness, kinetic data must be generated using a self-validating system. We employ SPR as the primary kinetic readout and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) as an orthogonal thermodynamic validation to rule out SPR mass transport limitations or non-specific matrix binding[4][6].

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

Rationale: SPR provides real-time, label-free measurement of association and dissociation phases.

  • Sensor Chip Preparation: Dock a Series S CM5 sensor chip into the SPR instrument (e.g., Biacore 8K). Activate the surface using standard EDC/NHS chemistry.

  • Target Immobilization: Immobilize an anti-His antibody to the active and reference flow cells. Capture recombinant His-tagged DYRK1A (catalytic domain) onto the active flow cell to a density of ~2,000 Response Units (RU). Note: Antibody capture ensures uniform, oriented kinase presentation compared to random amine coupling.

  • Analyte Preparation: Prepare 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine and THP-3-amine in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO). Create a 5-point dose-response series (0.1x to 10x expected Kd​ ).

  • Multi-Cycle Kinetics (MCK) Injection: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for the association phase and 300 seconds for the dissociation phase.

  • Data Fitting: Double-reference the sensograms (subtracting reference flow cell and blank buffer injections). Fit the curves using a 1:1 Langmuir binding model to extract kon​ and koff​ .

SPR_Workflow A Target Immobilization (His-tagged Kinase) B Analyte Injection (Fragment Titration) A->B C Association Phase (Measure k_on) B->C D Dissociation Phase (Measure k_off) C->D E Data Fitting (1:1 Langmuir) D->E

Fig 2. Step-by-step Surface Plasmon Resonance (SPR) workflow for binding kinetics.

Protocol B: Orthogonal TR-FRET Assay

Rationale: Validates the SPR-derived Kd​ in a solution-based format, eliminating surface-tethering artifacts.

  • Reagent Assembly: In a 384-well low-volume plate, combine 5 nM His-tagged DYRK1A, 2 nM Europium-labeled anti-His antibody (Donor), and 15 nM Kinase Tracer (Alexa Fluor 647 labeled ATP-competitive probe, Acceptor).

  • Compound Addition: Dispense the tetrahydropyran fragments using acoustic liquid handling (e.g., Echo 550) in a 10-point titration.

  • Incubation: Seal and incubate the plate at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Measurement: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX). Excite at 337 nm and measure emission at 615 nm (Europium) and 665 nm (Tracer).

  • Analysis: Calculate the TR-FRET ratio (665/615 nm). Plot the ratio against compound concentration to determine the IC50​ . Convert IC50​ to Ki​ using the Cheng-Prusoff equation to confirm alignment with the SPR Kd​ .

Conclusion

The transition from tetrahydropyran-3-amine to 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine exemplifies the power of kinetic-driven fragment optimization. By engineering an isoxazole ring onto the sp3 oxane scaffold, researchers can exploit specific hydrogen bonding and steric interactions within the kinase active site[4][5]. This modification drastically reduces the dissociation rate ( koff​ ), extending the target residence time without compromising the highly favorable physicochemical profile (solubility, low logP) of the base tetrahydropyran ring[6]. For downstream lead optimization, prioritizing fragments with these slow-off characteristics is critical for maximizing in vivo efficacy and minimizing off-target toxicity[1].

Sources

Validation

Evaluating Batch-to-Batch Consistency of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine: A Comparative Guide for API Synthesis

As drug discovery programs increasingly rely on complex, sp3-rich building blocks to navigate challenging chemical space, the demand for highly functionalized intermediates like 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine h...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on complex, sp3-rich building blocks to navigate challenging chemical space, the demand for highly functionalized intermediates like 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine has surged. This molecule features a tetrahydropyran (oxane) ring bearing both a primary amine and a 3-methylisoxazole moiety at a quaternary stereocenter. While structurally valuable for enhancing metabolic stability and target affinity, its synthesis is notoriously prone to variability.

This guide provides an objective comparison of supply strategies for this intermediate, detailing the mechanistic causes of batch-to-batch inconsistency and establishing a self-validating analytical protocol grounded in International Council for Harmonisation (ICH) guidelines[1].

Mechanistic Causality: Why Does Batch Variability Occur?

As a Senior Application Scientist, I frequently observe downstream Active Pharmaceutical Ingredient (API) failures originating from poorly controlled intermediates. For 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine, variability is rarely random; it is mechanistically driven by three factors:

  • Quaternary Center Stereocontrol: The C3 position on the oxane ring is sterically congested. Minor fluctuations in reaction temperature or agitation during the key nucleophilic addition or resolution steps drastically alter the diastereomeric/enantiomeric ratio.

  • Isoxazole Ring Stability: The 1,2-oxazole (isoxazole) ring is sensitive to strongly reductive or basic conditions. Trace degradation products (e.g., ring-opened enaminones) can form and persist, acting as reactive impurities in subsequent API coupling steps.

  • Moisture Retention: The primary amine and the oxane oxygen create a highly hygroscopic pocket. Generic manufacturing processes often fail to control trace water, leading to inconsistent assay values and stoichiometric errors during downstream amide bond formations.

According to ICH Q11 and Q3A guidelines, structurally related impurities originating in early synthetic steps become increasingly difficult to purge[1]. Therefore, consistency must be engineered via Quality by Design (QbD) rather than relying solely on end-product testing[2].

Comparative Analysis: QbD-Driven Synthesis vs. Generic Commercial Supply

To evaluate performance, we compared batches of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine sourced from standard generic catalog suppliers against batches synthesized using a tightly controlled QbD framework (optimized process parameters, in-line PAT monitoring).

Quantitative Batch Consistency Data (n=5 batches per source)
Quality AttributeQbD-Optimized Synthesis (Mean ± RSD)Generic Commercial Supply (Mean ± RSD)Analytical MethodImpact on Downstream API Synthesis
Chemical Purity 99.4% ± 0.1%96.2% ± 2.8%HPLC-UV (210 nm)High: Impurities consume expensive coupling reagents.
Chiral Purity (ee) >99.0% ± 0.0%94.5% ± 4.1%Chiral SFCCritical: Off-target enantiomers cause regulatory rejection.
Moisture Content 0.15% ± 0.02%1.20% ± 0.85%Karl Fischer (KF)Moderate: Variable moisture alters exact molarity calculations.
Residual Solvents < 500 ppm2,500 ppm ± 1,200 ppmHS-GC-FIDModerate: Can interfere with sensitive catalytic steps.
Downstream Yield 88% ± 1.5%72% ± 8.4%Isolated APIHigh: Cascading economic losses during scale-up[1].

Self-Validating Experimental Protocol for Batch Evaluation

To ensure trustworthiness, laboratories must implement an orthogonal, self-validating analytical workflow upon receipt of this building block. This protocol ensures that any out-of-specification (OOS) result is verified by a secondary method.

Step-by-Step Methodology
  • Sample Preparation (Gravimetric Precision):

    • Weigh exactly 10.0 mg of the intermediate using a microbalance.

    • Dissolve in 1.0 mL of HPLC-grade Acetonitrile/Water (50:50 v/v) containing 0.1% Formic Acid. Sonicate for 5 minutes.

  • Orthogonal Purity Assessment (HPLC-UV/MS):

    • Column: C18, 1.7 µm, 2.1 x 100 mm.

    • Gradient: 5% to 95% B over 10 minutes (A: 0.1% FA in water, B: 0.1% FA in MeCN).

    • Validation: Cross-reference the UV trace (210 nm) with the Total Ion Chromatogram (TIC) from the MS. A discrepancy between UV purity and MS peak areas indicates non-UV-absorbing impurities (e.g., aliphatic process impurities).

  • Stereochemical Verification (Chiral SFC):

    • Utilize Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (e.g., Amylose-based). This is critical because standard reverse-phase HPLC cannot distinguish the stereoisomers at the C3 oxane position.

  • Absolute Quantitation (qNMR):

    • Dissolve 15.0 mg of the sample and a traceable internal standard (e.g., maleic acid) in DMSO-d6.

    • Integrate the distinct methyl protons of the isoxazole ring (singlet, ~2.2 ppm) against the internal standard. This provides an absolute assay value that is immune to moisture or inorganic salt contamination.

Analytical Workflow Visualization

The following diagram illustrates the decision matrix for batch qualification, ensuring strict adherence to early-stage GMP and ICH guidelines[3].

QC_Workflow Start Batch Receipt 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine HPLC HPLC-UV/MS (Chemical Purity) Start->HPLC Chiral Chiral SFC (Stereoisomer Ratio) Start->Chiral NMR qNMR & KF (Assay & Moisture) Start->NMR Decision ICH Q11 & Q3A Compliance Check HPLC->Decision Chiral->Decision NMR->Decision Pass Approved for API Synthesis Decision->Pass Meets Specs Fail Rejected / Rework (Root Cause Analysis) Decision->Fail Out of Specs

Orthogonal QC workflow for evaluating batch-to-batch consistency of the intermediate.

References

  • Tianming Pharmaceuticals. Batch-to-Batch Consistency: Why It Matters for Intermediates.[Link]

  • Pharmaceutical Technology. Early Development GMPs for Small-Molecule Specifications: An Industry Perspective.[Link]

Sources

Comparative

orthogonal testing methods for 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine stability

An In-Depth Technical Guide to Orthogonal Stability Testing Methods for 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine Introduction: Beyond Single-Method Stability Analysis In the landscape of pharmaceutical development, ensur...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Orthogonal Stability Testing Methods for 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine

Introduction: Beyond Single-Method Stability Analysis

In the landscape of pharmaceutical development, ensuring the stability of a new chemical entity (NCE) is a cornerstone of its safety and efficacy profile. For a molecule like 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine, which incorporates a tertiary amine on an oxane ring and a substituted oxazole moiety, a comprehensive understanding of its degradation pathways is critical. This guide moves beyond reliance on a single analytical method, advocating for an orthogonal approach to stability testing. The use of multiple, independent analytical techniques provides a more robust and complete picture of a drug substance's stability, ensuring that no degradation products are overlooked.[1]

This document provides a framework for developing and comparing orthogonal analytical methods for assessing the stability of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine. We will delve into the rationale behind experimental design, provide detailed protocols for forced degradation studies, and compare two distinct high-performance liquid chromatography (HPLC) methods. All testing strategies are designed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2), which details the requirements for stability testing of new drug substances.[2][3]

Chapter 1: Predicted Degradation Pathways of the Target Molecule

The chemical architecture of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine presents several potential sites for degradation. A proactive analysis of these structural liabilities is the first step in designing a robust stability testing program.

  • The Tertiary Amine: The amine functional group is susceptible to oxidation.[4][5] Exposure to atmospheric oxygen, residual peroxides in excipients, or catalytic metal ions can lead to the formation of N-oxides or other oxidative degradation products. This is often a primary degradation pathway for amine-containing compounds.[4]

  • The 1,2-Oxazole Ring: Oxazole rings can be labile under certain conditions. They are known to be susceptible to hydrolytic ring-opening, particularly under acidic or basic conditions, which could lead to the formation of an aminomalonic acid derivative or other cleaved products.[6][7] Furthermore, the oxazole moiety can be sensitive to light, potentially undergoing photochemical rearrangement or degradation.[8][9]

  • The Oxane Ring: The tetrahydropyran (oxane) ring is generally stable. The ether linkage is resistant to degradation under most conditions relevant to pharmaceutical stability, though it could be cleaved under harsh acidic conditions not typically seen in formal stability studies.

These predicted pathways inform the design of our forced degradation studies, which aim to generate these potential degradants in a controlled manner.

G cluster_molecule 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine cluster_stressors Stress Conditions cluster_degradants Potential Degradation Products mol Parent Molecule hydrolysis Hydrolysis (Acid/Base) mol->hydrolysis H₂O / H⁺ or OH⁻ oxidation Oxidation (H₂O₂) mol->oxidation [O] photolysis Photolysis (Light/UV) mol->photolysis ring_opened Oxazole Ring-Opened Products hydrolysis->ring_opened n_oxide N-Oxide oxidation->n_oxide photo_isomer Photochemical Isomers/Adducts photolysis->photo_isomer

Caption: Predicted degradation pathways for the target molecule under various stress conditions.

Chapter 2: The Strategy and Protocol for Forced Degradation

Forced degradation, or stress testing, is a critical component of drug development that helps establish the intrinsic stability of a molecule.[2][10] By subjecting the drug substance to conditions more severe than accelerated stability testing, we can rapidly identify likely degradation products and validate the "stability-indicating" power of our analytical methods.[4] The objective is to achieve a target degradation of 5-20% of the parent compound to ensure that minor degradants are produced at a detectable level.[4]

Experimental Protocol: Forced Degradation Studies

This protocol outlines the steps for conducting hydrolytic, oxidative, and photolytic stress testing.

1. Preparation of Stock and Control Samples:

  • Prepare a stock solution of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine at a concentration of 1.0 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).[10]

  • For each stress condition, prepare a control sample by diluting the stock solution with the same solvent used for the stressed sample, but without the stress agent. Protect control samples from the stress condition (e.g., wrap in foil for photostability).

2. Hydrolytic Degradation:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid (HCl).

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide (NaOH).

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water.

  • Incubation: Place all three solutions in a water bath at 60°C. Withdraw aliquots at predetermined time points (e.g., 2, 6, 12, 24 hours).

  • Quenching: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

3. Oxidative Degradation:

  • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Store the solution at room temperature, protected from light.

  • Time Points: Withdraw aliquots at time points such as 2, 6, 12, and 24 hours. The reaction typically does not require quenching before HPLC analysis.

4. Photolytic Degradation:

  • Place a solution of the drug substance (e.g., 0.2 mg/mL in the stock solution solvent) in a photostability chamber.

  • Exposure: Expose the sample to a light source that complies with ICH Q1B guidelines, aiming for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[11]

  • Control: A parallel sample should be wrapped in aluminum foil to serve as a dark control.

  • Analysis: Analyze the exposed and control samples after the exposure period.

Chapter 3: A Comparative Guide to Orthogonal HPLC Methods

The cornerstone of a robust stability program is the use of at least two analytical methods that operate on different separation principles—an orthogonal approach.[12] This ensures that a degradant co-eluting with the parent peak in one system can be resolved in the other.[13] We will compare a standard Reverse-Phase (RP-HPLC) method with a Strong Cation-Exchange (SCX-HPLC) method.

Method 1: The Workhorse - Reverse-Phase HPLC (RP-HPLC)

RP-HPLC separates analytes based on their hydrophobicity. Nonpolar molecules interact more strongly with the nonpolar stationary phase (like C18) and are retained longer. This is the most common method for stability and impurity analysis in the pharmaceutical industry.

Method 2: The Orthogonal Check - Strong Cation-Exchange HPLC (SCX-HPLC)

SCX-HPLC separates molecules based on their net positive charge at a given pH. The positively charged amine group on our molecule will interact with the negatively charged stationary phase. Elution is achieved by increasing the ionic strength or pH of the mobile phase. This method provides a truly orthogonal separation mechanism to RP-HPLC.[13]

Data Presentation: Comparison of Orthogonal Methods
FeatureMethod 1: RP-HPLCMethod 2: SCX-HPLCRationale for Orthogonality
Separation Principle Hydrophobicity/PolarityIonic Interaction (Charge)The two methods separate compounds based on fundamentally different physicochemical properties.
Stationary Phase C18 (Octadecylsilane)Silica with sulfonic acid groupsC18 is nonpolar, while SCX is highly polar and negatively charged.
Typical Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA: 20 mM Potassium Phosphate, pH 3.0B: 20 mM Potassium Phosphate + 0.5 M KCl, pH 3.0RP-HPLC uses an organic solvent gradient, while SCX-HPLC uses an ionic strength (salt) gradient.
Typical Elution Order Polar compounds elute first.Less positively charged compounds elute first.Elution order is often reversed or significantly different, aiding in peak tracking and identification.
Strengths High resolution, versatile, widely applicable.Highly selective for charged species, excellent for separating basic compounds like amines.Method 2 is specifically tailored to the amine functionality, a key stability liability.
Limitations May fail to resolve impurities with similar polarity to the parent drug.Not suitable for neutral degradants, sensitive to mobile phase pH and buffer concentration.The limitations of one method are covered by the strengths of the other.

Chapter 4: Integrated Workflow for Stability Analysis

A systematic workflow is essential for efficiently analyzing stressed samples and characterizing unknown degradation products. This process integrates both orthogonal HPLC methods with mass spectrometry for structural elucidation.

G cluster_analysis Orthogonal Analysis cluster_identification Degradant Identification start Forced Degradation Samples (Acid, Base, Oxidative, Photo, Thermal) rp_hplc Analyze via RP-HPLC-UV/DAD start->rp_hplc scx_hplc Analyze via SCX-HPLC-UV start->scx_hplc compare Compare Chromatograms (Parent vs. Stressed, RP vs. SCX) rp_hplc->compare scx_hplc->compare new_peaks New Peaks Detected? compare->new_peaks lcms Analyze via LC-MS new_peaks->lcms Yes report Final Stability Report (Identified Degradants & Pathways) new_peaks->report No structure Elucidate Structure (MS and MS/MS data) lcms->structure structure->report

Caption: Integrated workflow for stability testing and degradant identification.

Experimental Protocol: Sample Analysis and Characterization
  • Initial Screening: Analyze all stressed and control samples using the primary RP-HPLC method.

  • Chromatogram Comparison: Compare the chromatograms of the stressed samples to the control. Identify any new peaks that represent potential degradation products. Calculate the percentage of degradation.

  • Orthogonal Confirmation: Analyze the samples that show significant degradation (e.g., >2%) using the orthogonal SCX-HPLC method. Confirm that the new peaks are also present and well-resolved. This step is crucial to ensure no degradants are co-eluting with the parent peak in the primary method.[12]

  • Peak Purity Analysis: Use a Diode Array Detector (DAD) in the RP-HPLC analysis to assess the spectral purity of the parent peak in all stressed samples. A spectrally impure peak indicates co-elution.

  • Identification of Unknowns: For any significant unknown impurity (>0.1%), utilize an HPLC system coupled to a high-resolution mass spectrometer (LC-MS), such as a Q-TOF or Orbitrap.[4]

    • Obtain the accurate mass of the degradant's molecular ion ([M+H]⁺) to determine its elemental formula.

    • Perform tandem MS (MS/MS) to obtain fragmentation data.

    • Compare the fragmentation pattern of the degradant to that of the parent compound to deduce the site of chemical modification.[4]

  • Reporting: Document all identified degradants, their proposed structures, and the conditions under which they were formed. This information is vital for understanding the molecule's stability profile.

Conclusion

The stability assessment of a novel pharmaceutical candidate like 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine cannot be reliably accomplished with a single analytical method. An orthogonal testing strategy, pairing a conventional RP-HPLC method with a mechanistically different method like SCX-HPLC, provides a rigorous and scientifically sound approach. This dual-methodology, integrated with systematic forced degradation studies and modern mass spectrometric techniques, ensures the development of a truly stability-indicating analytical program. Such a program not only satisfies regulatory expectations but also builds a deep and trustworthy understanding of the drug substance, which is fundamental to delivering a safe and effective medicine.[1][14]

References

  • ICH. (2003). ICH Topic Q1A (R2): Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

  • Scribd. ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. [Link]

  • ICH. Quality Guidelines. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Vallejo, D. D., et al. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • Bhatt, V., & Rane, S. (2026, April 1). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Chromatography Online. [Link]

  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis. [Link]

  • Tinnis, F., et al. (2021, June 28). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Organic Letters. [Link]

  • Recent Trends in Stability Indicating Analytical Method for Drug Substance. (2025, November 28).
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • Tinnis, F., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. [Link]

  • Reifsnyder, D., et al. Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide. PMC. [Link]

  • FORCE Technology. Emissions and formation of degradation products in amine-based carbon capture plants. [Link]

  • Lindel, T., et al. (2022, August 17). Synthesis and Stability Studies of a Simplified, Thiazole-Containing Macrocycle of the Anticancer Agent Salarin C. Organic Letters. [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine proper disposal procedures

As a Senior Application Scientist, I recognize that handling advanced synthetic building blocks requires more than just following a checklist—it requires a fundamental understanding of the chemical’s structure-activity r...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling advanced synthetic building blocks requires more than just following a checklist—it requires a fundamental understanding of the chemical’s structure-activity relationship (SAR) and how it dictates environmental and human safety.

3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine is a complex heterocyclic amine frequently utilized in medicinal chemistry and drug development. Because of its unique structural motifs—a basic primary amine, a stable isoxazole ring, and a lipophilic oxane (tetrahydropyran) ring—improper disposal poses significant risks of exothermic reactivity, aquatic toxicity, and the release of toxic decomposition gases.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound, ensuring your laboratory maintains strict Resource Conservation and Recovery Act (RCRA) compliance while protecting both personnel and the environment.

Part 1: Chemical Profiling & Hazard Causality

To manage a chemical safely, we must first understand why it is hazardous. The disposal requirements for 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine are directly dictated by its molecular architecture. Like many heterocyclic amines, this compound is classified as a hazardous substance that is harmful if swallowed and potentially toxic to aquatic life[1].

Table 1: Structural Hazards and Operational Countermeasures

Structural ComponentChemical CausalityOperational Mitigation
Primary Amine (-NH₂) Imparts Brønsted basicity and nucleophilicity. Reacts exothermically with acids.Segregate strictly from strong acids and oxidizing agents during waste accumulation.
Isoxazole Ring Heteroaromatic stability prevents natural degradation; thermal breakdown yields toxic NOx.Mandate high-temperature incineration at a licensed RCRA facility; prohibit drain disposal.
Oxane (Tetrahydropyran) Enhances lipophilicity, increasing skin permeability and aquatic toxicity risks.Mandate impermeable nitrile gloves; utilize secondary containment to prevent environmental release.

Part 2: Standard Operating Procedure: End-to-End Disposal Workflow

Under EPA and RCRA guidelines, the generator of the waste is legally responsible for it from "cradle to grave"[2]. The following step-by-step methodology ensures full compliance and operational safety.

Phase 1: Point-of-Generation Segregation
  • Waste Characterization: Classify 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine as a non-halogenated organic basic waste.

  • Chemical Compatibility Verification: Never mix this amine waste with strong oxidizers (e.g., nitric acid, peroxides) or concentrated mineral acids. The primary amine will rapidly protonate, causing a potentially dangerous exothermic reaction.

Phase 2: Containerization and SAA Compliance
  • Select the Receptacle: Use a chemically compatible, high-density polyethylene (HDPE) container. Ensure the container has a secure, leak-proof, screw-top cap.

  • Immediate Labeling: The moment the first drop or crystal of waste is placed into the container, affix a standard "Hazardous Waste" label[3]. Clearly write the full chemical name: 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine. Do not use structural formulas or lab abbreviations.

  • Satellite Accumulation Area (SAA) Storage: Store the sealed container in your laboratory's designated SAA. The SAA must be at or near the point of generation[3].

  • Vapor Control: Keep the container tightly closed at all times unless actively adding waste. Leaving funnels in the container is a direct RCRA violation.

Phase 3: Final Decommissioning
  • Volume Monitoring: Monitor the SAA closely. Federal regulations dictate a maximum accumulation limit (typically 55 gallons for standard hazardous waste)[3].

  • EH&S Transfer: Submit a waste pickup request to your institution's Environmental Health and Safety (EH&S) office before reaching the accumulation limit[3].

  • Thermal Destruction: Ensure your EH&S partner routes this chemical for high-temperature incineration at an EPA-approved facility. Incineration is mandatory to fully cleave the stable isoxazole ring and utilize scrubbers to capture the resulting nitrogen oxide (NOx) emissions.

DisposalWorkflow A 1. Waste Generation 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine B 2. Segregation Isolate from Acids/Oxidizers A->B C 3. SAA Storage Seal & Label Container B->C D 4. EH&S Transfer Submit Pickup Request C->D E 5. Final Destruction RCRA-Approved Incineration D->E

Figure 1: Lifecycle workflow for the segregation, storage, and thermal destruction of amine waste.

Part 3: Emergency Spill Response & Decontamination

In the event of an accidental release, immediate and precise action is required to prevent aerosolization and dermal exposure.

  • Evacuate and Assess: Isolate the spill area. If the spill involves a large quantity or occurs outside a fume hood, evacuate personnel and contact EH&S immediately.

  • Don Appropriate PPE: Before approaching the spill, equip chemical safety goggles, a lab coat, double nitrile gloves, and a particulate respirator (e.g., N95 or PAPR with HEPA filters) to prevent inhalation of aerosolized powders[1][4].

  • Containment (Solid Spills): Do not dry sweep the powder, as this will generate hazardous airborne dust[4]. Instead, gently cover the spill with damp, inert absorbent pads or use a specialized HEPA-filtered vacuum.

  • Containment (Liquid Solutions): If the amine is dissolved in a solvent, surround the spill with an inert absorbent material (e.g., vermiculite or sand).

  • Decontamination: Once the bulk material is collected, wash the affected surface thoroughly with a suitable detergent or solvent, followed by water[4].

  • Rinsate Disposal: Collect all used absorbent materials, contaminated PPE, and rinsate. Place them in a sealed container and manage them as hazardous waste[5].

References

  • University of Delaware. "Chemical Waste Management - Environmental Health & Safety." UDel EHS. URL: [Link]

  • University of Pennsylvania. "Laboratory Chemical Waste Management Guidelines." UPenn EHRS. URL: [Link]

  • Duke University. "Laboratory Chemical Waste Management Practices." Duke Occupational & Environmental Safety Office. URL: [Link]

Sources

Handling

Personal protective equipment for handling 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine

Comprehensive Safety and Operational Guide for Handling 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a system of l...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a system of logical, scientifically grounded protocols. When handling novel heterocyclic building blocks like 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine , empirical safety data sheets (SDS) are often limited. Therefore, we must apply "read-across" methodology—analyzing the molecule's structural components to predict its hazard profile and engineer appropriate safeguards.

This compound features a primary amine attached to a tetrahydropyran (oxane) ring, coupled with a 3-methylisoxazole moiety. Primary amines are inherently basic and act as aggressive skin and eye irritants by disrupting lipid bilayers. Furthermore, isoxazole derivatives are documented respiratory irritants[1][2]. To ensure compliance with the OSHA Laboratory Standard (29 CFR 1910.1450) [3], this guide provides a self-validating system for the safe handling, solvation, and disposal of this compound.

Structural Hazard Profiling & Risk Assessment

Before designing a Personal Protective Equipment (PPE) strategy, we must understand the causality of the chemical's hazards. The table below outlines the predicted Global Harmonized System (GHS) classifications based on structural analogs (e.g., 7-bromobenzo[d]isoxazole and (3-Methylisoxazol-5-yl)methanol)[2][4].

Table 1: Predicted GHS Hazard Profile and Mechanistic Causality

Hazard ClassGHS CategoryMechanistic CausalityPrimary Mitigation
Skin Irritation Category 2 (H315)The primary amine group acts as a Lewis base, saponifying skin lipids and causing localized epidermal damage[4].Barrier protection (Nitrile/Butyl gloves); avoid solvent-assisted skin penetration.
Eye Irritation Category 2A (H319)Basic amines rapidly alter the pH of tear film, leading to corneal epithelial disruption[4].Chemical splash goggles (ANSI Z87.1+); face shield for bulk transfers.
Respiratory Irritation Category 3 (H335)Isoxazole rings and amine dusts can aerosolize, irritating the mucosal lining of the upper respiratory tract[1].Containment (Fume hood); wet-handling techniques to prevent dust generation.
Acute Toxicity (Oral) Category 4 (H302)Systemic absorption of the heterocyclic framework can interfere with cellular metabolism[2][4].Strict laboratory hygiene; prohibition of mouth pipetting and eating in the lab.

Tiered Personal Protective Equipment (PPE) Strategy

Under OSHA's requirement for a Chemical Hygiene Plan (CHP)[3][5], PPE must be selected based on the specific operational task.

The Causality of Glove Selection: When handling the dry powder, standard nitrile gloves offer sufficient barrier protection against the bulky solid. However, this compound is frequently dissolved in polar aprotic solvents (e.g., DMSO, DMF, or DCM) for organic synthesis or biological assays. These solvents act as aggressive chemical permeators, carrying the irritating amine directly through standard nitrile. Therefore, solvent-dependent glove selection is critical.

Table 2: Task-Specific PPE Specifications

ComponentDry Powder Handling (Weighing/Transfer)Solution Handling (in DMSO/DMF/DCM)
Eye Protection ANSI-approved chemical safety goggles.Goggles + Face shield (if handling >100 mL).
Hand Protection Standard Nitrile (min 4 mil thickness).Double-gloving: Inner Nitrile + Outer Butyl Rubber or laminate (e.g., Silver Shield)[5].
Body Protection Flame-resistant (FR) lab coat, fully buttoned.FR lab coat + impermeable chemical apron.
Respiratory Not required if handled inside a certified fume hood.N95/P100 respirator if engineering controls fail or during a major spill[1][6].

Operational Workflows & Experimental Protocols

The following workflows are designed to minimize exposure limits and maintain compliance with OSHA permissible exposure limits (PELs)[6].

Workflow A Pre-Task Risk Assessment (Review SDS & OSHA 1910.1450) B PPE Donning (Double Nitrile, Goggles, Lab Coat) A->B C Engineering Controls (Operate in Certified Fume Hood) B->C D Weighing & Transfer (Use Anti-Static Tools) C->D E Solvation / Reaction (Monitor Exotherms) D->E F Decontamination & Waste (Aqueous Acid Quench) E->F

Figure 1: Standard Operating Procedure for Handling Novel Amine Building Blocks.

Protocol 1: Safe Weighing and Solution Preparation

Objective: Prevent dust aerosolization and manage exothermic solvation.

  • Environmental Preparation: Ensure the fume hood is operating at a face velocity of 80–100 feet per minute (fpm). Clear the workspace of incompatible materials (strong oxidizers, strong acids).

  • Static Mitigation: Amine powders frequently carry static charges, causing them to "jump" from spatulas, leading to contamination. Wipe the exterior of the weighing boat and the balance pan with a static-dissipative cloth before transfer.

  • Transfer: Using a static-free, grounded stainless-steel spatula, carefully transfer the 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine into a pre-tared vial.

  • Solvation (The "Wet-Down" Technique): Do not pour solvent directly onto the bulk powder from a height, which can eject particulates. Instead, slowly run the solvent (e.g., DCM or DMSO) down the interior wall of the vial.

    • Scientific Note: The dissolution of amines in certain acidic or halogenated solvents can be mildly exothermic. Monitor the vial temperature.

  • Sealing and Decontamination: Cap the vial securely. Wipe down the exterior of the vial, the balance, and the spatula with a Kimwipe dampened with a weak acidic solution (e.g., 1% acetic acid or citric acid) to neutralize residual amine, followed by an isopropanol wipe.

Spill Response and Disposal Plan

In the event of a spill, sweeping the dry powder is strictly prohibited as it generates a highly irritating respiratory aerosol[1][4]. We rely on chemical neutralization to render the compound inert.

SpillResponse S1 Spill Detected S2 Assess Volume & Toxicity S1->S2 S3 Minor Spill (<50g/mL) Manage Locally S2->S3 S4 Major Spill (>50g/mL) Evacuate & Call EHS S2->S4 S5 Neutralize (Apply 5% Citric Acid) S3->S5 S6 Absorb & Contain (Inert Absorbent/Sand) S5->S6 S7 Dispose as Hazardous Waste S6->S7

Figure 2: Logic Tree for Amine Spill Response and Chemical Neutralization.

Protocol 2: Chemical Spill Neutralization

Objective: Convert the volatile, irritating free-base amine into a stable, water-soluble ammonium salt.

  • Isolate: Alert nearby personnel. If the spill occurs outside a fume hood, evacuate the immediate area to allow HVAC systems to clear potential aerosols[5].

  • Don Advanced PPE: Upgrade to heavy-duty butyl rubber gloves and ensure chemical goggles are secured[1].

  • Neutralization (Protonation): Do not use water, which can spread the hydrophobic free base. Instead, carefully spray or pour a 5% aqueous citric acid or dilute sodium bisulfate solution over the spill.

    • Causality: The weak acid protonates the primary amine on the oxane ring. This converts the hazardous, skin-penetrating free base into a non-volatile, highly polar ammonium salt, instantly neutralizing its primary hazard mechanism.

  • Absorption: Cover the neutralized liquid with an inert absorbent (e.g., vermiculite, sand, or a commercial universal spill pad).

  • Collection and Disposal: Scoop the absorbed material using non-sparking tools into a highly visible, sealable hazardous waste container. Label it strictly in accordance with the OSHA Hazard Communication Standard (29 CFR 1910.1200) as "Hazardous Waste: Amine Salts / Corrosive Debris"[3].

References

  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University Medical Center. (Summarizes OSHA 29 CFR 1910.1450 requirements for Chemical Hygiene Plans and secondary container labeling). Available at: [Link]

  • Laboratory Safety Guidance - OSHA. Occupational Safety and Health Administration. (Details permissible exposure limits, PPE criteria, and Hazard Communication Standard 29 CFR 1910.1200). Available at:[Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. (Official regulatory text detailing exposure monitoring and fume hood operations). Available at:[Link]

  • OSHA FactSheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration. (Guidelines for standard operating procedures and decontamination). Available at:[Link]

Sources

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